Product packaging for Ceftriaxone sodium salt(Cat. No.:)

Ceftriaxone sodium salt

Cat. No.: B15125923
M. Wt: 554.6 g/mol
InChI Key: VAAUVRVFOQPIGI-KTZMUZOWSA-N
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Description

Ceftriaxone sodium salt is a useful research compound. Its molecular formula is C18H18N8O7S3 and its molecular weight is 554.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N8O7S3 B15125923 Ceftriaxone sodium salt

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N8O7S3

Molecular Weight

554.6 g/mol

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+

InChI Key

VAAUVRVFOQPIGI-KTZMUZOWSA-N

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Ceftriaxone Sodium Salt: A Technical Guide on the Mechanism of Action in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the molecular mechanism by which ceftriaxone sodium salt, a third-generation cephalosporin antibiotic, exerts its bactericidal effects. It details the drug-target interactions, antimicrobial efficacy, relevant resistance mechanisms, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftriaxone is a member of the β-lactam class of antibiotics and functions by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and survival.[1][2] Its bactericidal activity is a multi-step process that culminates in cell lysis.[3]

The primary molecular target of ceftriaxone is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3] These enzymes, which include transpeptidases, endopeptidases, and carboxypeptidases, are located on the inner membrane of the bacterial cell wall and are critical for the final stages of peptidoglycan synthesis.[3][4] Peptidoglycan provides mechanical strength to the cell wall through a mesh-like structure of cross-linked polysaccharide and polypeptide chains.

The ceftriaxone molecule possesses a β-lactam ring that structurally mimics the D-alanyl-D-alanine moiety, the natural substrate for PBP transpeptidase enzymes.[1] This molecular mimicry allows ceftriaxone to bind selectively and irreversibly to the active site of PBPs.[5] This binding acylates the enzyme, rendering it inactive and effectively halting the cross-linking of peptidoglycan chains.[3][4]

The inhibition of PBP activity leads to the assembly of a defective and weakened cell wall.[1][4] The compromised wall is unable to withstand the high internal osmotic pressure of the bacterial cytoplasm, resulting in uncontrolled water influx, cell swelling, and ultimately, cell lysis and death.[3][6] Ceftriaxone is noted for its stability against hydrolysis by many common β-lactamase enzymes, which contributes to its broad spectrum of activity.[4][5]

Ceftriaxone_Mechanism_of_Action Figure 1: Ceftriaxone Mechanism of Action Pathway Ceftriaxone This compound (in Periplasm) PBP Binds to Active Site of Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Irreversible Acylation Inhibition Inhibition of Transpeptidation (Cross-Linking) PBP->Inhibition Defect Defective Peptidoglycan Synthesis Inhibition->Defect Lysis Weakened Cell Wall & Cell Lysis Defect->Lysis

Figure 1: Ceftriaxone Mechanism of Action Pathway

Target Specificity and Binding Affinity

Ceftriaxone's efficacy is dependent on its binding affinity for the essential PBPs of a given bacterial species. In many Gram-negative bacteria, high-affinity binding to PBP2 and PBP3 is crucial for its potent bactericidal effect.[7][8] The saturation of both PBP2 and PBP3 results in more rapid cell lysis compared to the inhibition of PBP3 alone.[8] The 50% inhibitory concentration (IC₅₀), the concentration of ceftriaxone required to inhibit 50% of PBP activity, is a key quantitative measure of binding affinity.

BacteriumPBP TargetCeftriaxone IC₅₀ (µg/mL)Reference(s)
Streptococcus pneumoniae (Penicillin-Susceptible)PBP1a<0.25[9]
PBP2x<0.25[9]
PBP2b1.0[10]
Staphylococcus aureus (Methicillin-Susceptible)PBP10.5[9]
PBP22.0[9]
PBP30.5[9]

Table 1: Summary of Ceftriaxone 50% Inhibitory Concentrations (IC₅₀) for key Penicillin-Binding Proteins (PBPs) in select Gram-positive bacteria.

Antimicrobial Spectrum and Efficacy

Ceftriaxone exhibits broad-spectrum activity against a wide range of Gram-negative and Gram-positive bacteria.[4][11] As a third-generation cephalosporin, it has enhanced activity against Gram-negative organisms compared to earlier generations, largely due to its increased stability in the presence of Gram-negative β-lactamases.[3][11] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Bacterial SpeciesTypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniaeGram-positive-≤0.07[12]
Staphylococcus aureus (MSSA)Gram-positive-≤5.0[12]
Salmonella typhiGram-negative0.1250.25 - 8.0[13]
Salmonella paratyphi AGram-negative0.1250.25 - 2.0[13]
Escherichia coliGram-negative-≤8.0[12]
Neisseria spp.Gram-negative-≤0.024[12]
Haemophilus influenzaeGram-negative-≤0.024[12]

Table 2: Minimum Inhibitory Concentrations (MIC) of Ceftriaxone against common bacterial pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Mechanisms of Bacterial Resistance

The clinical utility of ceftriaxone is threatened by the emergence of bacterial resistance. The primary mechanisms include:

  • Enzymatic Degradation: This is the most prevalent resistance mechanism, particularly in Gram-negative bacteria.[14] Bacteria acquire genes encoding for β-lactamase enzymes, such as Extended-Spectrum β-Lactamases (ESBLs) and AmpC cephalosporinases, which hydrolyze the β-lactam ring of ceftriaxone, inactivating the drug before it can reach its PBP target.[15][16][17]

  • Target Site Modification: Alterations in the genes encoding PBPs (e.g., penA) can result in structural changes to the enzymes' active sites.[14][18] These modifications reduce the binding affinity of ceftriaxone for its target, rendering the drug less effective even if it reaches the periplasm.[18][19]

  • Reduced Drug Permeability and Efflux: Gram-negative bacteria can limit ceftriaxone's access to the periplasmic space by downregulating or modifying porin channels in the outer membrane.[14] Additionally, some bacteria possess multidrug efflux pumps that actively transport ceftriaxone out of the cell before it can interact with PBPs.[14][19]

Resistance_Mechanisms Figure 3: Logical Overview of Ceftriaxone Resistance Core Ceftriaxone Fails to Inhibit PBP Enzyme Enzymatic Degradation (e.g., ESBL, AmpC) Enzyme->Core Inactivates Drug Target Target Modification (Altered PBP Structure) Target->Core Reduces Binding Affinity Access Reduced Intracellular Access Access->Core Limits Drug Concentration at Target Efflux Efflux Pumps Access->Efflux Porin Porin Channel Loss Access->Porin

Figure 3: Logical Overview of Ceftriaxone Resistance

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a gold standard for determining MIC values.[20][21]

Methodology:

  • Preparation of Antibiotic Stock: Prepare a sterile stock solution of this compound in an appropriate solvent (e.g., sterile water).[20][21]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the ceftriaxone stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the ceftriaxone dilutions. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.[22]

  • Reading Results: The MIC is defined as the lowest concentration of ceftriaxone at which there is no visible growth (i.e., the first clear well).[22]

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol is used to determine the binding affinity (IC₅₀) of ceftriaxone for specific PBPs.[23]

PBP_Assay_Workflow Figure 2: PBP Competitive Binding Assay Workflow Culture 1. Grow Bacterial Culture (e.g., to log phase) Harvest 2. Harvest Cells & Prepare Membrane Fraction Culture->Harvest Incubate 3. Incubate Membranes with Varying [Ceftriaxone] Harvest->Incubate Label 4. Add Fluorescent Penicillin (e.g., Bocillin FL) Incubate->Label Separate 5. Separate Proteins via SDS-PAGE Label->Separate Visualize 6. Visualize Bands with Fluorescence Imager Separate->Visualize Quantify 7. Quantify Fluorescence Intensity to Determine IC₅₀ Visualize->Quantify

Figure 2: PBP Competitive Binding Assay Workflow

Methodology:

  • Preparation of Membranes: Grow the target bacteria to the mid-logarithmic phase and harvest by centrifugation. Lyse the cells and isolate the cell membrane fraction, which is rich in PBPs, through ultracentrifugation.[23]

  • Competitive Incubation: Aliquot the membrane preparation. Incubate each aliquot with a different concentration of ceftriaxone for a set time (e.g., 10 minutes at 37°C) to allow for binding to PBPs. A control sample with no ceftriaxone is included.[23]

  • Fluorescent Labeling: Add a fluorescently-labeled β-lactam probe, such as Bocillin FL, to all samples. This probe will bind to any PBP active sites not occupied by ceftriaxone.

  • Protein Separation: Stop the labeling reaction and separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. Quantify the intensity of each PBP band. The concentration of ceftriaxone that results in a 50% reduction in fluorescent signal for a specific PBP, compared to the no-drug control, is the IC₅₀.[23]

Bacterial Lysis Assessment

This protocol describes a method to observe and quantify the bacteriolytic effect of ceftriaxone.

Methodology:

  • Culture Preparation: Grow a liquid culture of the test bacteria to the early logarithmic phase.

  • Antibiotic Exposure: Divide the culture into flasks. Add ceftriaxone at a concentration known to be above the MIC (e.g., 4x MIC). Maintain one flask as a no-antibiotic growth control.

  • Monitoring Lysis:

    • Spectrophotometry: Measure the optical density (OD₆₀₀) of all cultures at regular time intervals (e.g., every 30-60 minutes) for several hours. A significant and sustained drop in OD₆₀₀ in the ceftriaxone-treated culture relative to the control indicates cell lysis.

    • Microscopy: At the same time intervals, withdraw small aliquots of the cultures. Observe the cells using phase-contrast microscopy. Note any morphological changes, such as filamentation (common for PBP3 inhibition) or cell swelling and bursting, which are hallmarks of ceftriaxone's action.[8][25]

  • Data Analysis: Plot OD₆₀₀ versus time to generate killing curves. The rate and extent of the OD decline provide a quantitative measure of the lytic activity.

References

Solubility Profile of Ceftriaxone Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ceftriaxone sodium salt in various solvents. The information presented herein is critical for researchers and professionals involved in the formulation, development, and analytical characterization of this widely used third-generation cephalosporin antibiotic.

Core Solubility Data

The solubility of this compound is highly dependent on the solvent system and the specific form of the salt, with the hemiheptahydrate being a common form. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data
Solvent SystemTemperature (°C)SolubilityCitation
Water25100 mg/mL[1]
WaterNot SpecifiedFreely soluble[2][3][4]
Water22470,000 mg/L
Phosphate Buffered Saline (PBS), pH 7.2Not SpecifiedApproximately 10 mg/mL[5]
Dimethyl Sulfoxide (DMSO)25100 mg/mL[6]
Methanol2232,000 mg/L
MethanolNot SpecifiedSparingly soluble[2][4]
EthanolNot SpecifiedVery slightly soluble[2][4]
Acetone22200 mg/L
Qualitative Solubility Data
SolventSolubility DescriptionCitation
Dimethylformamide (DMF)Sparingly soluble[5]
AcetonitrilePractically insoluble[3]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental aspect of pre-formulation studies. The "gold standard" method for this is the saturation shake-flask method. A detailed protocol based on established methodologies is provided below.

Equilibrium Solubility Determination via Saturation Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (analytical grade)

  • Solvent of interest (e.g., ultrapure water, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • pH meter (for aqueous solutions)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • If necessary, dilute the saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of ceftriaxone in the diluted or undiluted sample using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

    • For aqueous solutions, measure the pH of the saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G Workflow for this compound Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent in vials A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Centrifuge samples to sediment solid D->E F Filter supernatant (0.22 µm filter) E->F G Prepare dilutions if necessary F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I

References

In Vitro Activity of Ceftriaxone Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is rooted in its ability to disrupt the synthesis of the bacterial cell wall, leading to cell death.[1][3][4][5] This technical guide provides an in-depth overview of the in vitro activity of ceftriaxone against clinically relevant Gram-positive bacteria, detailing its mechanism of action, summarizing key susceptibility data, and outlining the experimental protocols used to determine its potency.

Mechanism of Action

Ceftriaxone exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][3][5] As a beta-lactam antibiotic, its structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[1] This allows ceftriaxone to bind to and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan chains.[1][3][5] The inhibition of these enzymes leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[1][5]

cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Ceftriaxone Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Cross-linking Cross-linked Peptidoglycan Stable Cell Wall PBPs->Cross-linked Peptidoglycan Inactive PBPs Inactive PBPs PBPs->Inactive PBPs Bacterial Survival Bacterial Survival Cross-linked Peptidoglycan->Bacterial Survival Ceftriaxone Ceftriaxone Ceftriaxone->PBPs Binds to Defective Cell Wall Defective Cell Wall Inactive PBPs->Defective Cell Wall Leads to Cell Lysis Cell Lysis Defective Cell Wall->Cell Lysis Results in Bacterial Death Bacterial Death Cell Lysis->Bacterial Death

Figure 1. Mechanism of action of Ceftriaxone.

In Vitro Activity of Ceftriaxone against Gram-positive Bacteria

The in vitro activity of ceftriaxone is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for ceftriaxone against key Gram-positive pathogens.

Staphylococcus aureus

Ceftriaxone generally demonstrates good activity against methicillin-susceptible Staphylococcus aureus (MSSA). However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA).[6]

StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MSSA1 - 848[6][7][8]
MRSA32--[6]
Streptococcus pneumoniae

Ceftriaxone is highly active against Streptococcus pneumoniae, although decreased susceptibility has been observed in some serotypes.[9]

StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. pneumoniae (overall)≤0.016 - 4≤0.06 - 0.251 - 2[9][10][11]
Penicillin-susceptible----
Penicillin-intermediate--0.5 - 1[12]
Penicillin-resistant--1 - 2[12]
Streptococcus pyogenes

Streptococcus pyogenes (Group A Streptococcus) is highly susceptible to ceftriaxone.

StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. pyogenes--0.03[13]
Enterococcus faecalis

Enterococcus faecalis is intrinsically less susceptible to ceftriaxone. However, synergy can be observed when combined with other agents like ampicillin.[14][15]

StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
E. faecalis1 to >1024--[14]

Experimental Protocols

The determination of MIC values is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This is a standard laboratory method for determining the MIC of an antimicrobial agent.

Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Serial Dilution of Ceftriaxone Serial Dilution of Ceftriaxone Serial Dilution of Ceftriaxone->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Figure 2. Workflow for Broth Microdilution MIC Testing.

Detailed Methodology:

  • Bacterial Isolate Preparation: A pure culture of the test organism is grown on an appropriate agar medium. Several colonies are used to inoculate a broth medium, which is then incubated to achieve a specific turbidity, corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard).

  • Antimicrobial Agent Preparation: A stock solution of ceftriaxone is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of a microtiter plate containing the different concentrations of ceftriaxone. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of ceftriaxone that completely inhibits visible growth of the bacterium.

Resistance Mechanisms

Bacterial resistance to ceftriaxone can emerge through several mechanisms, primarily:

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of ceftriaxone to its target, thereby decreasing its efficacy.[16] This is a significant mechanism of resistance in many Gram-positive bacteria.

  • Production of Beta-Lactamases: Some bacteria produce enzymes called beta-lactamases that can hydrolyze the beta-lactam ring of ceftriaxone, inactivating the antibiotic.[16]

cluster_normal Normal Action cluster_resistance Resistance Mechanisms Ceftriaxone Ceftriaxone PBP Penicillin-Binding Protein Ceftriaxone->PBP Inhibits Beta-lactamase Beta-lactamase Ceftriaxone->Beta-lactamase Hydrolyzed by Altered PBP Altered PBP Ceftriaxone->Altered PBP Reduced binding to Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Required for Inactive Ceftriaxone Inactive Ceftriaxone Beta-lactamase->Inactive Ceftriaxone Altered PBP->Cell Wall Synthesis Continues Bacterial Survival Bacterial Survival Cell Wall Synthesis->Bacterial Survival

Figure 3. Mechanisms of Resistance to Ceftriaxone.

Conclusion

Ceftriaxone remains a potent antimicrobial agent against a variety of Gram-positive bacteria, particularly Streptococcus pneumoniae and methicillin-susceptible Staphylococcus aureus. Its efficacy is directly linked to its ability to inhibit bacterial cell wall synthesis. However, the emergence of resistance, primarily through alterations in penicillin-binding proteins and the production of beta-lactamases, necessitates ongoing surveillance of its in vitro activity. Standardized susceptibility testing methodologies, such as broth microdilution, are crucial for guiding appropriate clinical use and for monitoring resistance trends.

References

Ceftriaxone Sodium Salt in Neuroprotection Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, has emerged as a promising therapeutic agent in neuroprotection research. Beyond its well-established antimicrobial properties, ceftriaxone exhibits potent neuroprotective effects primarily attributed to its ability to upregulate the expression of the glutamate transporter 1 (GLT-1).[1][2][3][4] Dysregulation of glutamate homeostasis is a key pathological feature in a range of neurological disorders, including ischemic stroke, amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][4] By enhancing GLT-1 expression, ceftriaxone facilitates the clearance of excess glutamate from the synaptic cleft, thereby mitigating excitotoxicity and its downstream detrimental effects. This technical guide provides an in-depth overview of the mechanisms of action of ceftriaxone, detailed experimental protocols, and a summary of key quantitative data from preclinical studies, serving as a comprehensive resource for researchers in the field of neuroprotection.

Core Mechanism of Action: GLT-1 Upregulation

The principal neuroprotective mechanism of ceftriaxone is the upregulation of the astrocytic glutamate transporter GLT-1 (also known as EAAT2 in humans).[2] This transporter is responsible for the majority of glutamate uptake in the central nervous system.[1] Ceftriaxone has been shown to increase GLT-1 protein expression in various brain regions, including the hippocampus, prefrontal cortex, and striatum.[5][6]

Signaling Pathway for GLT-1 Upregulation

The upregulation of GLT-1 by ceftriaxone is mediated, at least in part, through the activation of the Akt/NF-κB signaling pathway.[1] Treatment with ceftriaxone leads to the phosphorylation of Akt and subsequent nuclear translocation of the transcription factor NF-κB, which in turn promotes the transcription of the GLT-1 gene.[1]

GLT1_Upregulation_Pathway Ceftriaxone Ceftriaxone Akt Akt Ceftriaxone->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation NFkB NF-κB pAkt->NFkB Promotes Translocation GLT1_gene GLT-1 Gene NFkB->GLT1_gene Induces Transcription nucleus Nucleus GLT1_protein GLT-1 Protein (Upregulation) GLT1_gene->GLT1_protein Translation

Ceftriaxone-mediated GLT-1 upregulation signaling pathway.

Non-GLT-1 Mediated Neuroprotective Mechanisms

While GLT-1 upregulation is a primary mechanism, ceftriaxone also exerts neuroprotection through other pathways:

  • Anti-inflammatory Effects: Ceftriaxone has been shown to modulate the neuroinflammatory response by altering cytokine levels. Studies have demonstrated that ceftriaxone treatment can lead to a significant increase in the anti-inflammatory cytokine IL-10 and a reduction in pro-inflammatory cytokines such as TNF-α and IFN-γ in the brain.[7][8]

  • Antioxidant Properties: The neuroprotective effects of ceftriaxone are also linked to its ability to mitigate oxidative stress. It has been reported to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9]

  • Modulation of Neurotrophic Factors: Ceftriaxone treatment has been associated with an increase in the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[10]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies investigating the neuroprotective effects of ceftriaxone.

Table 1: Effect of Ceftriaxone on GLT-1 and xCT Expression
Animal ModelBrain RegionCeftriaxone DoseDurationChange in Protein ExpressionReference
APP/PS1 Mice (Alzheimer's)Hippocampus200 mg/kg/day3 weeksGLT-1: Significant increase[11]
Alcohol-Preferring (P) RatsPrefrontal Cortex & Nucleus Accumbens100 mg/kg5 daysGLT-1 & xCT: Significant increase[1]
Healthy FVB/N MiceHippocampus200 mg/kg/day5-7 daysGLT-1: Significant increase (p=0.008)[6]
Healthy FVB/N MiceCortex200 mg/kg/day5-7 daysGLT-1: Significant increase (p=0.045)[6]
Healthy FVB/N MiceStriatum200 mg/kg/day5-7 daysGLT-1: Significant increase (p=0.049)[6]
Table 2: Effect of Ceftriaxone on Inflammatory Cytokines
Animal ModelBrain Region/SampleCeftriaxone DoseDurationCytokine ChangesReference
Alcohol-Preferring (P) RatsPlasma100 mg/kg2 and 5 daysIL-10: Significant increase[7][8]
Alcohol-Preferring (P) RatsPrefrontal Cortex100 mg/kg2 daysTNF-α & IFN-γ: Significant decrease[7][8]
Traumatic Brain Injury (Rat)Not Specified200 mg/kg (single dose)N/AIL-1β, IFN-γ, TNF-α: Significant reduction[12]
Table 3: Effect of Ceftriaxone on Antioxidant Markers
Animal ModelBrain RegionCeftriaxone DoseDurationAntioxidant Marker ChangesReference
Whole-Brain Irradiated RatsBrainNot Specified21 daysSOD: Increased activity; MDA: Reduced levels[9]
Chronic Cerebral Hypoperfusion (Rat)HippocampusNot SpecifiedPost-ischemiaMDA: Attenuated production[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for key experiments cited in ceftriaxone neuroprotection studies.

Western Blot for GLT-1 Protein Expression

This protocol outlines the general steps for quantifying GLT-1 protein levels in brain tissue homogenates.

Western_Blot_Workflow start Start: Brain Tissue Homogenization protein_extraction Protein Extraction & Quantification (BCA Assay) start->protein_extraction sds_page SDS-PAGE (10-12% gel, 30-50 µg protein/lane) protein_extraction->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA in TBST for 1h at RT or overnight at 4°C) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-GLT-1, 1:1000 in blocking buffer, overnight at 4°C) blocking->primary_ab wash1 Wash (3x 10 min in TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1h at RT) wash1->secondary_ab wash2 Wash (3x 10 min in TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL substrate) wash2->detection imaging Imaging and Densitometry Analysis detection->imaging end End: Quantification of GLT-1 Expression imaging->end

A generalized workflow for Western blot analysis of GLT-1.

Materials and Reagents:

  • Lysis Buffer: Containing protease inhibitors.

  • Primary Antibody: Guinea pig anti-GLT-1 (e.g., Millipore, Cat# AB1783, typical dilution 1:1000).

  • Secondary Antibody: HRP-conjugated anti-guinea pig IgG.

  • Loading Control: Anti-β-actin or anti-GAPDH antibody.

  • SDS-PAGE Gels: 10-12% polyacrylamide gels.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Sample Preparation: Homogenize brain tissue in lysis buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 30-50 µg of protein per lane on an SDS-PAGE gel and separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.

MWM_Workflow start Start: Animal Acclimatization visible_platform Visible Platform Training (1-2 days) - Platform visible above water - Cued navigation start->visible_platform hidden_platform Hidden Platform Training (4-6 days) - Platform submerged - Spatial navigation using extra-maze cues visible_platform->hidden_platform probe_trial Probe Trial (1 day) - Platform removed - Assess spatial memory retention hidden_platform->probe_trial data_analysis Data Analysis - Escape latency - Path length - Time in target quadrant probe_trial->data_analysis end End: Assessment of Cognitive Function data_analysis->end

References

The Core of Efficacy: An In-depth Technical Guide to the Beta-Lactam Ring of Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a potent, third-generation cephalosporin antibiotic widely utilized for treating a range of severe bacterial infections.[1][2] Its bactericidal activity is fundamentally dependent on its core chemical feature: the beta-lactam ring.[1][3] This four-membered cyclic amide is the pharmacophore responsible for the drug's mechanism of action. This guide provides a detailed examination of the ceftriaxone beta-lactam ring, covering its chemical properties, mechanism of action, susceptibility to bacterial resistance mechanisms, and the experimental protocols used for its analysis.

Chemical Structure and Properties

Ceftriaxone belongs to the beta-lactam class of antibiotics.[3][4] The central structure, 7-aminocephalosporanic acid, consists of a dihydrothiazine ring fused to the critical beta-lactam ring.[5] This four-membered ring is inherently strained due to bond angle deviation from the ideal tetrahedral and trigonal planar geometries. This strain is crucial for its chemical reactivity and, consequently, its antibacterial efficacy. The lone pair of electrons on the nitrogen atom cannot effectively participate in resonance with the carbonyl group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[5]

Table 1: Physicochemical Properties of Ceftriaxone Sodium Salt

Property Value Reference
Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃ [6]
Molar Mass 598.6 g/mol (disodium salt) [6]
Appearance White to yellowish crystalline powder
Solubility (Water) 470,000 mg/L (22 °C)
pKa ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH)
Melting Point >236 °C

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The bactericidal effect of ceftriaxone is achieved through the inhibition of bacterial cell wall synthesis.[2][7][8] The beta-lactam ring's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors that bacteria use to build their cell walls.[1][4] This molecular mimicry allows ceftriaxone to act as a false substrate for Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the peptidoglycan chains.[1][8]

The process unfolds as follows:

  • Binding: Ceftriaxone binds to the active site of a PBP.

  • Acylation: A serine residue in the PBP's active site performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the beta-lactam ring.

  • Ring Opening: The strained beta-lactam ring opens, forming a stable, covalent acyl-enzyme intermediate.[9]

  • Inactivation: This acylation process inactivates the PBP, halting its cross-linking function.

  • Cell Lysis: The disruption of cell wall synthesis and repair leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death.[1][6][7]

Ceftriaxone_Mechanism_of_Action cluster_bacterium Bacterial Periplasmic Space PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes InactivePBP Inactive Acyl-PBP Complex CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis (Bacterial Death) Peptidoglycan->Lysis Inhibition leads to Ceftriaxone Ceftriaxone Ceftriaxone->PBP Binds to PBP (Acylation & Ring Opening)

Diagram of Ceftriaxone's mechanism of action.

The Beta-Lactam Ring and Bacterial Resistance

The primary mechanism of resistance to ceftriaxone involves the enzymatic destruction of the beta-lactam ring by bacterial enzymes called beta-lactamases.[10][11][12] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[9][12]

Ceftriaxone is generally stable against many common penicillinases, but it is susceptible to hydrolysis by Extended-Spectrum Beta-Lactamases (ESBLs) and chromosomally-mediated cephalosporinases (like AmpC).[7][11][13] The interaction with these enzymes is a critical factor in the emergence of ceftriaxone-resistant bacterial strains.[14] Other resistance mechanisms include alteration of PBPs, which reduces binding affinity, and decreased permeability of the bacterial outer membrane.[10][14]

Beta_Lactamase_Resistance cluster_periplasm Bacterial Periplasm BetaLactamase Beta-Lactamase Enzyme HydrolyzedCeftriaxone Inactive Hydrolyzed Ceftriaxone BetaLactamase->HydrolyzedCeftriaxone Hydrolyzes (Ring Cleavage) PBP_target PBP Target HydrolyzedCeftriaxone->PBP_target Cannot Bind Ceftriaxone_entry Ceftriaxone Ceftriaxone_entry->BetaLactamase Intercepted by Ceftriaxone_entry->PBP_target Intended Path

Mechanism of resistance via beta-lactamase hydrolysis.

Quantitative Analysis of the Beta-Lactam Ring

Quantitative data is essential for understanding the stability, reactivity, and efficacy of ceftriaxone.

Table 2: Stability of Ceftriaxone in Human Plasma at Various Conditions

Condition Duration Stability
Room Temperature Up to 24 hours Stable
On Ice (Cool Box) Up to 24 hours Stable
4–6°C (Refrigerated) Up to 1 week Stable
-80°C (Frozen) Up to 1 year Stable

Source: Data compiled from stability studies.

Table 3: Kinetic Data for Ceftriaxone and Beta-Lactamase Interactions

Enzyme Type Parameter Value Organism
Chromosomally-mediated cephalosporinases Kᵢ 0.05 to 1 µM Proteus, Enterobacter, Pseudomonas
Beta-lactamase from resistant clone Hydrolysis Rate 80% in 30 min Enterobacter cloacae
Beta-lactamase complex Half-life 0.4 min Enterobacter cloacae

Source: Data compiled from kinetic and hydrolysis experiments.[13][14]

Table 4: Example HPLC Method Parameters for Ceftriaxone Quantification

Parameter Condition Reference
Column C18 Reverse-Phase (e.g., 4.6 x 150mm, 5 µm) [15]
Mobile Phase Disodium hydrogen phosphate buffer:Acetonitrile (65:35) [15]
pH 4.3 (adjusted with orthophosphoric acid) [15]
Flow Rate 1.0 mL/min [15]
Detection Wavelength 242 nm or 260 nm [15][16]
Linear Range 10.0 - 100.0 µg/mL [15]
Retention Time ~2.6 min [15]

Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone technique for determining the concentration and stability of ceftriaxone in various matrices, including pharmaceutical formulations and biological samples.[15][17]

Methodology:

  • Standard Preparation: A stock solution of ceftriaxone sodium reference standard is prepared in a suitable diluent (e.g., mobile phase or water).[15][16] A series of dilutions are made to create calibration standards across a linear range (e.g., 10-100 µg/mL).[15]

  • Sample Preparation:

    • Pharmaceuticals: The contents of an injectable powder are dissolved in the diluent to a known concentration, sonicated to ensure dissolution, and filtered through a 0.2 or 0.45 µm filter.[17][18]

    • Biological Samples (Plasma): Proteins are precipitated by adding a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected, filtered, and diluted for analysis.[16]

  • Chromatographic Analysis: The prepared sample is injected into the HPLC system. Separation is typically achieved on a C18 reverse-phase column using an isocratic mobile phase (see Table 4 for an example).[15]

  • Detection and Quantification: The eluent is monitored by a UV detector at a wavelength where ceftriaxone has maximum absorbance (e.g., 242 nm or 260 nm).[15][16] The peak area of ceftriaxone is measured and compared against the calibration curve generated from the standards to determine its concentration.

HPLC_Workflow start Start prep Sample Preparation (Dissolution, Filtration, Protein Precipitation) start->prep inject Inject Sample into HPLC System prep->inject column Separation on C18 Column inject->column detect UV Detection (e.g., 242 nm) column->detect data Data Acquisition (Chromatogram) detect->data quant Quantification (Peak Area vs. Calibration Curve) data->quant end End (Concentration Result) quant->end

General experimental workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful, non-destructive technique used to confirm the chemical structure of ceftriaxone, identify impurities (like E-isomers), and study its interaction with other molecules.[19][20]

Methodology:

  • Sample Preparation: A small quantity (typically a few milligrams) of this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). The solution is transferred to a standard NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A suite of experiments is performed:

    • 1D NMR: ¹H (proton) and ¹³C (carbon) spectra are acquired to identify the chemical shifts of all atoms in the molecule.[19]

    • 2D NMR: Experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are run to establish connectivity between protons, between protons and their directly attached carbons, and across multiple bonds, respectively.[19]

  • Spectral Analysis: The acquired spectra are processed and analyzed. The chemical shifts and coupling constants are assigned to specific atoms in the ceftriaxone structure. This detailed assignment confirms the integrity of the beta-lactam ring and the overall molecular structure.[21]

Mass Spectrometry (MS) for Hydrolysis Detection

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is highly sensitive for detecting the hydrolysis of the beta-lactam ring, a key indicator of antibiotic degradation or beta-lactamase activity.[22]

Methodology:

  • Incubation: Ceftriaxone is incubated under specific conditions (e.g., with a bacterial sample containing ESBLs or in a stability-testing buffer).[22] Samples are collected at various time points (e.g., 5 min, 30 min, 4 hours).[22]

  • Sample Preparation: The reaction is quenched, and the sample is prepared as described for HPLC analysis (centrifugation, filtration).

  • LC-MS Analysis: The sample is injected into an LC-MS system. The LC separates the intact ceftriaxone from its hydrolysis products.

  • Detection: The mass spectrometer detects the protonated molecular ions of both the parent drug and its breakdown products. A decrease in the peak intensity of intact ceftriaxone over time, coupled with the appearance of a new peak corresponding to the mass of the hydrolyzed product, confirms the cleavage of the beta-lactam ring.[22]

Conclusion

The beta-lactam ring is the indispensable core of this compound, directly responsible for its potent bactericidal activity. Its inherent chemical strain enables the irreversible inactivation of bacterial PBPs, leading to the disruption of cell wall synthesis. However, this same reactivity makes it a target for bacterial beta-lactamase enzymes, which remains the most significant clinical mechanism of resistance. A thorough understanding of the beta-lactam ring's chemistry, its interaction with bacterial targets, and its degradation pathways—elucidated through robust analytical techniques like HPLC, NMR, and MS—is critical for the ongoing development of effective antibacterial strategies and the preservation of this vital class of antibiotics.

References

An In-depth Technical Guide to Ceftriaxone Sodium Salt's Effect on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a potent, third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is primarily attributed to its ability to disrupt the synthesis of the bacterial cell wall, an essential structure for bacterial viability.[3] This technical guide provides a comprehensive overview of the molecular mechanism of ceftriaxone, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis. The guide further details the quantitative aspects of this interaction, outlines key experimental protocols for its study, and presents visual representations of the underlying pathways and workflows.

Mechanism of Action

The bactericidal activity of ceftriaxone stems from its ability to inhibit the final step of peptidoglycan synthesis in bacterial cell walls.[1] Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis. The cross-linking of peptidoglycan is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[4]

Ceftriaxone, a β-lactam antibiotic, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[3] This structural mimicry allows ceftriaxone to bind to the active site of PBPs. The highly reactive β-lactam ring of ceftriaxone then forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation reaction effectively inactivates the PBP, preventing it from carrying out its transpeptidase function of cross-linking the peptidoglycan strands.[4] The inhibition of peptidoglycan synthesis leads to the accumulation of autolytic enzymes, which, in conjunction with the weakened cell wall, results in cell lysis and bacterial death.[1]

Ceftriaxone exhibits a high degree of stability in the presence of many β-lactamases, the enzymes produced by some bacteria to inactivate β-lactam antibiotics.[1] This stability contributes to its broad spectrum of activity.

Data Presentation

Penicillin-Binding Protein (PBP) Binding Affinity

The efficacy of ceftriaxone is directly related to its binding affinity for the PBPs of different bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin analog (like Bocillin FL) to the PBP. A lower IC50 value indicates a higher binding affinity.

Organism PBP Ceftriaxone IC50 (μg/mL) Reference
Escherichia coliPBP2Increased affinity compared to other cephalosporins[5]
PBP3High affinity[6]
Pseudomonas aeruginosaPBP1aHigh affinity[5]
PBP3High affinity[5]
PBP4~10-fold lower affinity than for PBP1a and PBP3[5]
Staphylococcus aureus (MSSA)PBP1High affinity[5]
PBP2Good affinity[5]
PBP3Lower affinity compared to PBP1 and PBP2[5]
Streptococcus pneumoniaePBP1aHigh affinity[5]
PBP2xHigh affinity[5]
PBP2b>1[5]
Neisseria gonorrhoeae (tPBP2*)-Kd = 0.11 ± 0.01 μM [5]

Note: IC50 values can vary depending on the specific strain and experimental conditions. Kd represents the dissociation constant, another measure of binding affinity where a lower value indicates stronger binding.

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Organism MIC50 (μg/mL) MIC90 (μg/mL) Reference
Streptococcus pneumoniae≤0.061[7]
Escherichia coli≤0.12>32[8]
Klebsiella pneumoniae≤0.12>32[8]
Enterobacter cloacae0.25>32[2]
Haemophilus influenzae≤0.015≤0.015[8]
Staphylococcus aureus (MSSA)24[9]

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to determine the binding affinity (IC50) of ceftriaxone for specific PBPs.

Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of ceftriaxone. A fluorescently labeled penicillin, such as Bocillin FL, is then added. The amount of fluorescent signal is inversely proportional to the amount of ceftriaxone bound to the PBPs.

Protocol:

  • Bacterial Membrane Preparation:

    • Grow the bacterial strain of interest to mid-log phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells using a French press or sonication.

    • Separate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Competition Assay:

    • In a microtiter plate, add the prepared bacterial membranes to each well.

    • Add serial dilutions of ceftriaxone to the wells and incubate for a specific time (e.g., 10 minutes at 37°C) to allow for binding.

    • Add a constant, saturating concentration of Bocillin FL to each well and incubate for another set period (e.g., 30 minutes at 37°C).

    • Stop the reaction by adding an excess of unlabeled penicillin G.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a gel imager with appropriate excitation and emission wavelengths for the fluorophore on Bocillin FL.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of Bocillin FL binding against the logarithm of the ceftriaxone concentration.

    • Determine the IC50 value, which is the concentration of ceftriaxone that results in a 50% reduction in Bocillin FL binding.[10]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the minimum concentration of ceftriaxone that inhibits bacterial growth. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Protocol:

  • Preparation of Ceftriaxone Dilutions:

    • Prepare a stock solution of ceftriaxone in a suitable solvent.

    • Perform serial twofold dilutions of the ceftriaxone stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh bacterial culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the ceftriaxone dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of ceftriaxone at which there is no visible growth.

Analysis of Peptidoglycan Cross-Linking by HPLC

This method is used to analyze the composition of the bacterial cell wall and determine the effect of ceftriaxone on peptidoglycan cross-linking.

Principle: Peptidoglycan is isolated from bacterial cells and digested into its constituent muropeptides by a muramidase enzyme. The resulting mixture of monomers, dimers, and trimers is then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC). Treatment with ceftriaxone is expected to decrease the proportion of cross-linked dimers and trimers and increase the proportion of un-cross-linked monomers.

Protocol:

  • Peptidoglycan Isolation:

    • Grow bacterial cultures with and without sub-inhibitory concentrations of ceftriaxone.

    • Harvest the cells and inactivate autolysins by boiling in a sodium dodecyl sulfate (SDS) solution.

    • Isolate the crude peptidoglycan by repeated washing and centrifugation to remove other cellular components.

    • Treat the peptidoglycan with proteases and α-amylase to remove covalently attached proteins and polysaccharides.

  • Muropeptide Preparation:

    • Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to break the glycan backbone.

    • Reduce the muramic acid residues with sodium borohydride to prevent anomerization.

  • HPLC Analysis:

    • Separate the resulting muropeptides on a C18 reverse-phase HPLC column using a gradient of an appropriate buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detect the muropeptides by their absorbance at a specific wavelength (e.g., 205 nm).

  • Data Analysis:

    • Identify the peaks corresponding to monomers, dimers, and trimers based on their retention times and comparison to known standards or mass spectrometry data.

    • Integrate the area under each peak to quantify the relative abundance of each muropeptide.

    • Compare the chromatograms from ceftriaxone-treated and untreated samples to determine the percentage of cross-linking. A decrease in the relative abundance of dimer and trimer peaks in the treated sample indicates inhibition of transpeptidation.[13]

Visualizations

Ceftriaxone_Mechanism_of_Action Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ceftriaxone->PBP Binds to active site Acyl_Enzyme Inactive Acyl-Enzyme Complex PBP->Acyl_Enzyme Acylation Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Acyl_Enzyme->Crosslinking Inhibits Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall Leads to Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of action of ceftriaxone leading to bacterial cell lysis.

PBP_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Bacterial Membrane Preparation Incubate_Ceftriaxone Incubate Membranes with Ceftriaxone Membrane_Prep->Incubate_Ceftriaxone Ceftriaxone_Dilutions Serial Dilutions of Ceftriaxone Ceftriaxone_Dilutions->Incubate_Ceftriaxone Add_Bocillin_FL Add Fluorescent Bocillin FL Incubate_Ceftriaxone->Add_Bocillin_FL SDS_PAGE SDS-PAGE Separation Add_Bocillin_FL->SDS_PAGE Fluorescence_Imaging Fluorescence Imaging SDS_PAGE->Fluorescence_Imaging Quantification Quantify Band Intensity Fluorescence_Imaging->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination

Caption: Workflow for a competitive PBP binding assay.

Peptidoglycan_Analysis_Workflow Start Bacterial Culture (+/- Ceftriaxone) Isolation Peptidoglycan Isolation Start->Isolation Digestion Muramidase Digestion Isolation->Digestion Reduction Reduction with Sodium Borohydride Digestion->Reduction HPLC RP-HPLC Separation Reduction->HPLC Analysis Chromatogram Analysis HPLC->Analysis Result Quantification of Monomers and Dimers Analysis->Result

Caption: Workflow for peptidoglycan cross-linking analysis by HPLC.

Conclusion

Ceftriaxone sodium salt remains a cornerstone in the treatment of bacterial infections due to its potent and specific mechanism of action. By irreversibly inhibiting the transpeptidase activity of penicillin-binding proteins, ceftriaxone effectively disrupts bacterial cell wall synthesis, leading to cell death. The quantitative data on PBP binding affinities and MIC values underscore its efficacy against a wide range of pathogens. The experimental protocols detailed in this guide provide a framework for the continued investigation of ceftriaxone and the development of new antibacterial agents that target the bacterial cell wall. A thorough understanding of its mechanism of action is crucial for optimizing its clinical use and combating the growing challenge of antibiotic resistance.

References

An In-Depth Technical Guide to the Basic Research Applications of Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, has garnered significant attention in basic research for its neuroprotective properties, largely independent of its antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the core applications of Ceftriaxone sodium salt in a research context, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. The primary non-antibiotic mechanism of Ceftriaxone is the upregulation of the glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter-2 (EAAT2), which plays a crucial role in clearing excess glutamate from the synaptic cleft and protecting against excitotoxicity.[3][4][5] This has led to its investigation in a wide range of neurological and psychiatric disorder models.[5]

Core Mechanism of Action: GLT-1 Upregulation

The neuroprotective effects of Ceftriaxone are predominantly attributed to its ability to increase the expression and function of the astrocytic glutamate transporter, GLT-1.[3][5] Dysregulation of glutamate homeostasis is a key pathological feature in numerous central nervous system (CNS) disorders.[1] By enhancing GLT-1 levels, Ceftriaxone facilitates the removal of excess glutamate, thereby mitigating excitotoxic neuronal damage.[6] Research has shown that this upregulation occurs at the transcriptional level through the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[4][7][8] Ceftriaxone promotes the nuclear translocation of the p65 subunit of NF-κB, which then binds to a specific site on the EAAT2 promoter, leading to increased transcription and subsequent protein expression.[4][8]

Key Research Applications

Ceftriaxone has been extensively studied in various preclinical models of neurological and psychiatric disorders. Its ability to modulate glutamate neurotransmission makes it a valuable tool for investigating disease pathogenesis and for testing potential therapeutic strategies.

Neurodegenerative Diseases
  • Alzheimer's Disease (AD): In mouse models of AD, Ceftriaxone treatment has been shown to improve cognitive deficits, reduce tau pathology, and restore synaptic proteins.[9] These effects are associated with the upregulation of GLT-1 in the hippocampus and cortex.[9]

  • Parkinson's Disease (PD): In rodent models of PD, Ceftriaxone administration can attenuate the loss of dopaminergic neurons in the substantia nigra and improve motor function.[3] This neuroprotection is linked to the restoration of GLT-1 expression and increased glutamate uptake in the striatum.[3][10]

  • Huntington's Disease (HD): Research in HD models suggests that Ceftriaxone can upregulate GLT-1 expression, although the impact on glutamate clearance and disease progression can be complex and may not always correlate directly with expression levels.[1]

  • Amyotrophic Lateral Sclerosis (ALS): Preclinical studies in ALS models have shown that Ceftriaxone can delay disease onset and prolong survival, effects attributed to its GLT-1-enhancing properties.[5]

Acute Brain Injury
  • Ischemic Stroke: Ceftriaxone has demonstrated neuroprotective effects in animal models of stroke by reducing infarct volume and neuronal death.[1] These benefits are mediated by the upregulation of GLT-1 and the subsequent reduction of excitotoxic damage.[1]

  • Traumatic Brain Injury (TBI): Following TBI in rats, Ceftriaxone treatment has been found to restore GLT-1 expression, reduce regional gliosis, and decrease the frequency of post-traumatic seizures.

Other CNS Disorders
  • Epilepsy and Seizure Disorders: By enhancing glutamate clearance, Ceftriaxone can reduce neuronal hyperexcitability and has been shown to attenuate seizure severity in various animal models.[1]

  • Neuropathic Pain: Ceftriaxone has been investigated for its potential to alleviate neuropathic pain by upregulating GLT-1 in the spinal cord, thereby reducing central sensitization.

  • Substance Use Disorders: Preclinical studies have explored the use of Ceftriaxone in reducing drug-seeking behaviors and relapse, with evidence suggesting that restoring glutamate homeostasis in reward-related brain regions is a key mechanism.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the effects of Ceftriaxone.

Animal Model Brain Region Ceftriaxone Dose & Duration Effect on GLT-1 Protein Expression Reference
Healthy MiceHippocampus200 mg/kg/day, i.p., 5-7 daysSignificant increase (p = 0.008)[11]
Healthy MiceCortex200 mg/kg/day, i.p., 5-7 daysSignificant increase (p = 0.045)[11]
Healthy MiceStriatum200 mg/kg/day, i.p., 5-7 daysSignificant increase (p = 0.049)[11]
3xTg-AD MiceHippocampus200 mg/kg/day, i.p., 2 monthsSignificant increase (p < 0.05)[9]
APP/PS1 AD MiceHippocampusNot specifiedUpregulated[9]
6-OHDA PD RatsStriatum200 mg/kg/day, i.p., 8 daysRestored to normal levels[3]
Alcohol-Preferring RatsNucleus Accumbens Core100 mg/kg, i.p., 5 daysReversed downregulation[12]
Alcohol-Preferring RatsPrefrontal Cortex100 mg/kg, i.p., 2 and 5 daysSignificant upregulation (p < 0.05)[7]
Animal Model Behavioral Test Ceftriaxone Dose & Duration Observed Effect Reference
3xTg-AD MiceMorris Water Maze200 mg/kg/day, i.p., 2 monthsImproved cognitive performance[9]
APP/PS1 AD MiceMorris Water MazeNot specifiedImproved performance[9]
6-OHDA PD RatsAmphetamine-induced rotation200 mg/kg/day, i.p., 8 daysReduced rotational behavior[3]
D-galactose induced aging MiceNot specified200 mg/kg/day, i.p., 6 weeksPrevented neurobehavioral dysfunctions
Rats with acute glaucomaOpen field testNot specifiedIncreased hyperactivity followed by decreased exploratory behavior[1]

Experimental Protocols

In Vivo: Neuroprotection in an Alzheimer's Disease Mouse Model

Objective: To assess the effect of Ceftriaxone on cognitive function and GLT-1 expression in an APP/PS1 mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates (10 months old)

  • This compound (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Morris Water Maze apparatus

  • Western blot equipment and reagents

  • Anti-GLT-1 antibody (e.g., from Cell Signaling Technology)

  • Anti-β-actin antibody (loading control)

Procedure:

  • Animal Groups: Divide mice into four groups: (1) Wild-type + Saline, (2) Wild-type + Ceftriaxone, (3) APP/PS1 + Saline, and (4) APP/PS1 + Ceftriaxone.

  • Ceftriaxone Administration: Prepare a fresh solution of Ceftriaxone in sterile saline daily. Administer Ceftriaxone (200 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection once daily for 2 months.[9]

  • Morris Water Maze Test:

    • Acquisition Phase: For 5 consecutive days, conduct four trials per day. Gently place the mouse into the water facing the wall of the tank at one of four starting positions. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds. Record the escape latency (time to find the platform).

    • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Processing: At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS. Dissect the hippocampus and cortex. Snap-freeze one hemisphere for Western blot analysis and fix the other in 4% paraformaldehyde for immunohistochemistry.

  • Western Blot Analysis:

    • Homogenize the hippocampal tissue in lysis buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GLT-1 (e.g., 1:1000 dilution) and β-actin (e.g., 1:5000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities. Normalize GLT-1 expression to β-actin.

In Vitro: Neuroprotection in a Primary Astrocyte Culture Model

Objective: To evaluate the effect of Ceftriaxone on glutamate uptake in primary astrocyte cultures.

Materials:

  • Primary astrocyte cultures (e.g., from neonatal rat cortices)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • [³H]-D-aspartate (a non-metabolizable glutamate analog)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Treatment: Plate primary astrocytes in 24-well plates and grow to confluence. Treat the cells with varying concentrations of Ceftriaxone (e.g., 0, 1, 10, 100 µM) in culture medium for 48-72 hours.

  • Glutamate Uptake Assay:

    • Wash the cells twice with Krebs-Ringer buffer.

    • Add Krebs-Ringer buffer containing [³H]-D-aspartate (e.g., 0.1 µCi/mL) to each well.

    • Incubate for 10 minutes at 37°C.

    • Stop the uptake by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration in each well to normalize the uptake values.

  • Data Analysis: Express glutamate uptake as pmol/mg protein/min. Compare the uptake in Ceftriaxone-treated cells to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for in vivo research with Ceftriaxone.

Ceftriaxone_Signaling_Pathway cluster_nucleus Nuclear Events Ceftriaxone Ceftriaxone IKK IKK Complex Ceftriaxone->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates GLT1_Gene GLT-1 Gene (EAAT2) Nucleus->GLT1_Gene Binds to Promoter GLT1_mRNA GLT-1 mRNA GLT1_Gene->GLT1_mRNA Transcription GLT1_Protein GLT-1 Protein GLT1_mRNA->GLT1_Protein Translation Glutamate_Uptake Increased Glutamate Uptake GLT1_Protein->Glutamate_Uptake Neuroprotection Neuroprotection Glutamate_Uptake->Neuroprotection

Caption: Ceftriaxone-induced GLT-1 upregulation signaling pathway.

InVivo_Experimental_Workflow Animal_Model Animal Model Induction (e.g., AD, PD, Stroke) Treatment Ceftriaxone Treatment (e.g., 200 mg/kg/day, i.p.) Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Tissue Collection (Brain Dissection) Behavioral->Tissue Biochemical Biochemical Analysis (e.g., Western Blot for GLT-1) Tissue->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Tissue->Histological Data Data Analysis & Interpretation Biochemical->Data Histological->Data

Caption: Typical in vivo experimental workflow for Ceftriaxone studies.

Conclusion

This compound is a valuable and versatile tool for basic research, particularly in the field of neuroscience. Its well-characterized mechanism of upregulating the glutamate transporter GLT-1 provides a powerful means to investigate the role of glutamate homeostasis in a wide array of CNS disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of modulating glutamate transport. As research continues, a deeper understanding of the nuanced effects of Ceftriaxone on various signaling pathways and cellular processes will undoubtedly emerge, opening new avenues for the development of novel neuroprotective strategies.

References

The Discovery and Scientific Journey of Ceftriaxone Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, represents a significant milestone in the fight against bacterial infections. Patented in 1978 and approved for medical use in 1982, its discovery by researchers at Hoffmann-La Roche marked a pivotal advancement in antibacterial therapy.[1][2] Marketed under the trade name Rocephin, ceftriaxone's broad spectrum of activity, particularly against Gram-negative bacteria, and its uniquely long elimination half-life allowing for once-daily dosing, established it as a cornerstone of antimicrobial treatment for a wide range of serious infections.[3][4] This in-depth technical guide explores the scientific context of ceftriaxone sodium's discovery and history, detailing the key experimental methodologies and presenting quantitative data for a comprehensive understanding.

The Genesis of a Third-Generation Cephalosporin

The development of third-generation cephalosporins in the 1970s and early 1980s was driven by the need to overcome the limitations of earlier generations, primarily their susceptibility to β-lactamase enzymes produced by many Gram-negative bacteria. A dedicated research program at Hoffmann-La Roche, led by scientists including R. Reiner, aimed to create cephalosporins with enhanced antibacterial and pharmacokinetic properties.[3]

The initial focus of this research was the strategic modification of the 3-heterocyclic-thiomethyl side chain of the cephalosporin core.[3] This exploration led to the identification of the enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol as a particularly promising substituent. Cephalosporins incorporating this moiety demonstrated a significant breakthrough in activity against cephalothin-resistant Proteus strains.[3]

The subsequent and most critical innovation was the introduction of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl side chain at the 7-position of the cephalosporin nucleus.[3] This specific side chain conferred potent, broad-spectrum antibacterial activity and, crucially, remarkable stability against a wide range of β-lactamases. The culmination of these molecular design strategies was the synthesis of ceftriaxone.

Experimental Protocols in the Discovery of Ceftriaxone

While the precise, day-to-day experimental records of the initial discovery are proprietary, a plausible reconstruction of the key experimental workflows can be inferred from patents filed during that era and the standard practices in medicinal chemistry and microbiology at the time.

Chemical Synthesis of Ceftriaxone

The synthesis of ceftriaxone in a laboratory setting would have involved a multi-step process. The following is a representative, generalized protocol based on the principles outlined in the patent literature.

Objective: To synthesize (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Ceftriaxone).

Materials:

  • 7-amino-3-desacetoxy-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]-3-cephem-4-carboxylic acid

  • A reactive derivative of 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetic acid (e.g., an acid chloride or a thioester)

  • Appropriate solvents (e.g., dichloromethane, acetonitrile)

  • Bases for pH adjustment (e.g., triethylamine)

  • Reagents for workup and purification (e.g., ethyl acetate, sodium acetate)

Procedure:

  • Activation of the Side Chain: The 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetic acid would first be converted into a more reactive form to facilitate amide bond formation. This could be achieved by converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, or to a reactive thioester.

  • Coupling Reaction: The activated side chain is then reacted with the 7-aminocephalosporanic acid derivative in an inert solvent. The reaction mixture is typically cooled to control the reaction rate and minimize side reactions. A base is often added to neutralize any acid generated during the reaction.

  • Workup and Isolation: After the reaction is complete, the crude ceftriaxone is isolated. This often involves extraction and precipitation steps.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the final, highly pure ceftriaxone.

  • Salt Formation: To improve stability and solubility for pharmaceutical use, the ceftriaxone free acid is converted to its disodium salt, often as a hemiheptahydrate, by treatment with a sodium-containing base.

In Vitro Antimicrobial Activity Assessment

A critical step in the evaluation of a new antibiotic is determining its spectrum and potency of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment.

Objective: To determine the MIC of ceftriaxone against a panel of clinically relevant bacterial strains.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on an appropriate agar medium. Colonies are then used to prepare a standardized suspension in a sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antibiotic Dilutions: A stock solution of ceftriaxone sodium is prepared and serially diluted in a 96-well microtiter plate containing growth medium to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

In Vivo Efficacy Evaluation in Animal Models

To assess the potential therapeutic efficacy of ceftriaxone in a living organism, animal infection models were employed. The mouse systemic infection model was a common and crucial tool.

Objective: To determine the in vivo efficacy of ceftriaxone in a murine systemic infection model.

Methodology: Mouse Protection Test

  • Animal Model: Groups of mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain.

  • Drug Administration: At specified times post-infection (e.g., 1 and 6 hours), different doses of ceftriaxone are administered to the mice, typically via subcutaneous or intramuscular injection. A control group receives a placebo.

  • Observation: The mice are observed for a set period (e.g., 7 days), and mortality is recorded.

  • Determination of ED₅₀: The effective dose 50 (ED₅₀), the dose of ceftriaxone that protects 50% of the infected mice from death, is calculated.

Determination of Pharmacokinetic Parameters

A key differentiator of ceftriaxone is its long elimination half-life. Early pharmacokinetic studies in animals were essential to characterize this property.

Objective: To determine the basic pharmacokinetic profile of ceftriaxone in animal models (e.g., rats, dogs).

Methodology:

  • Drug Administration: A defined dose of ceftriaxone is administered intravenously or intramuscularly to the animals.

  • Blood Sampling: Blood samples are collected at various time points after drug administration via an indwelling cannula.

  • Sample Processing: Plasma is separated from the blood samples.

  • Drug Concentration Analysis: The concentration of ceftriaxone in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Elimination Half-Life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

Quantitative Data Summary

The following tables summarize key quantitative data for ceftriaxone, providing a comparative overview of its properties.

Table 1: In Vitro Activity of Ceftriaxone (MIC₉₀ in µg/mL)

OrganismMIC₉₀ (µg/mL)
Streptococcus pneumoniae≤0.06 - 1.0
Haemophilus influenzae≤0.008 - 0.12
Neisseria gonorrhoeae≤0.008 - 0.25
Escherichia coli≤0.06 - 8.0
Klebsiella pneumoniae≤0.12 - 4.0
Proteus mirabilis≤0.03 - 0.12
Staphylococcus aureus (MSSA)2.0 - 8.0

Note: MIC₉₀ values can vary depending on the study and geographic location.

Table 2: Pharmacokinetic Parameters of Ceftriaxone in Humans

ParameterValue
Elimination Half-Life (t½)5.8 - 8.7 hours
Volume of Distribution (Vd)5.8 - 13.5 L
Plasma Protein Binding85% - 95% (concentration-dependent)
Primary Route of EliminationRenal and Biliary

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftriaxone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to Ceftriaxone Ceftriaxone Ceftriaxone->PBP Binds to and Inhibits

Mechanism of action of ceftriaxone.
Logical Workflow of Ceftriaxone Discovery and Preclinical Evaluation

The discovery and preclinical development of ceftriaxone followed a logical progression from chemical synthesis to biological evaluation.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Synthesis Chemical Synthesis & Modification of Cephalosporin Core InVitro In Vitro Screening (MIC Determination) Synthesis->InVitro Leads to InVivo In Vivo Efficacy Studies (Animal Infection Models) InVitro->InVivo Promising candidates advance to Pharmaco Pharmacokinetic Studies (Animal Models) InVivo->Pharmaco Successful compounds undergo Tox Toxicology Studies Pharmaco->Tox Further evaluation includes

Discovery and preclinical workflow.

Conclusion

The discovery of ceftriaxone sodium was a triumph of rational drug design, building upon a deep understanding of cephalosporin structure-activity relationships. The strategic incorporation of key chemical moieties resulted in an antibiotic with a potent, broad-spectrum activity and a remarkably long half-life, which translated into significant clinical advantages. The experimental methodologies employed during its discovery and preclinical evaluation, from chemical synthesis and in vitro screening to in vivo efficacy and pharmacokinetic studies, were instrumental in characterizing its unique profile. This technical guide provides a window into the scientific rigor and innovative thinking that propelled ceftriaxone from a laboratory curiosity to an indispensable tool in modern medicine.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftriaxone sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for the quality control of ceftriaxone sodium in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of ceftriaxone and its related impurities.[3][4] This application note provides a detailed protocol for the development and validation of a stability-indicating HPLC method for the analysis of Ceftriaxone sodium.

Method Development Strategy

The primary objective of this HPLC method is to achieve adequate separation of Ceftriaxone from its potential degradation products and related substances, ensuring accuracy, precision, and robustness. A systematic approach to method development is outlined below.

Analyte Properties and Chromatographic Selection

Ceftriaxone sodium is a polar, ionizable molecule, making reversed-phase HPLC (RP-HPLC) with a C18 stationary phase the most suitable initial choice.[5][6] UV detection is appropriate as the molecule contains a chromophore, with maximum absorbance typically observed between 240 nm and 270 nm.[1][3][7][8]

Initial Chromatographic Conditions

Based on a review of published methods and pharmacopoeial monographs, the following starting conditions are recommended.[1][3][6][7][8]

Table 1: Initial HPLC Parameters for Ceftriaxone Sodium Analysis

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate or Acetate Buffer (pH 6.0-7.0) B: Acetonitrile or Methanol
Gradient/Isocratic Isocratic to start, e.g., 80:20 (A:B)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm or 270 nm
Column Temperature Ambient or 30 °C

Experimental Protocols

Materials and Reagents
  • Ceftriaxone Sodium Reference Standard (USP or EP)[9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (or Dibasic Sodium Phosphate)

  • Sodium Acetate Trihydrate

  • Orthophosphoric Acid or Glacial Acetic Acid (for pH adjustment)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

  • Water (HPLC grade)

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ceftriaxone Sodium Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): For a formulation, accurately weigh a portion of the powder for injection equivalent to 25 mg of Ceftriaxone and prepare as described for the Standard Stock Solution. Further dilute to a final concentration of 100 µg/mL with the mobile phase.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Ceftriaxone sodium standard.[10][11]

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 30 minutes. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 30 minutes and then dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of the drug (100 µg/mL) to UV light (254 nm) for 24 hours.

Method Optimization

Inject the standard, sample, and forced degradation samples using the initial chromatographic conditions. Evaluate the chromatograms for peak shape, retention time, and resolution between Ceftriaxone and any degradation products.

Table 2: Troubleshooting and Optimization Strategy

ObservationPotential CauseRecommended Action
Poor peak shape (tailing) Secondary interactions with silanolsUse a buffered mobile phase (pH 3-7), consider an end-capped column.
Early elution (low retention) Mobile phase too strongDecrease the percentage of the organic solvent (Acetonitrile/Methanol).
Late elution (high retention) Mobile phase too weakIncrease the percentage of the organic solvent.
Poor resolution Inadequate separationOptimize mobile phase composition (organic modifier, pH), consider a gradient elution.

Method Validation Parameters

Once the method is optimized, it should be validated according to ICH guidelines. The following parameters should be assessed:

  • System Suitability: Ensure the chromatographic system is performing adequately by injecting the working standard at least five times.

  • Specificity: Analyze the forced degradation samples to demonstrate that the method can resolve Ceftriaxone from its degradation products.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 10-150 µg/mL).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Ceftriaxone.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH, flow rate, column temperature) and assess the impact on the results.

Data Presentation

Table 3: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%

Table 4: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10
25
50
75
100
125
150
Correlation Coefficient (r²) ≥ 0.999

Table 5: Forced Degradation Results

Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl)
Alkaline Hydrolysis (0.1 N NaOH)
Oxidative (3% H₂O₂)
Thermal (105 °C)
Photolytic (UV 254 nm)

Visualizations

HPLC_Method_Development_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development & Optimization cluster_val 3. Method Validation A Define Analytical Target Profile B Review Analyte Properties (Ceftriaxone Sodium) A->B C Select Initial HPLC Conditions (Column, Mobile Phase, etc.) B->C D Prepare Standard & Sample Solutions C->D E Perform Initial Chromatographic Run D->E F Evaluate Peak Shape, Retention, Resolution E->F G Systematic Optimization (Mobile Phase, Gradient, etc.) F->G I Confirm Specificity & Resolution G->I H Perform Forced Degradation Studies H->I J System Suitability Testing I->J K Validate Specificity, Linearity, Accuracy, Precision, and Robustness J->K L Finalize Method Protocol K->L

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Protocol cluster_stress Stress Conditions Start Ceftriaxone Sodium Stock Solution Acid Acid Hydrolysis (0.1N HCl, Heat) Start->Acid Base Alkaline Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 105°C) Start->Thermal Photo Photolytic (Solution, UV 254nm) Start->Photo Analyze Analyze by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate % Degradation & Peak Purity Analyze->Evaluate

Caption: Protocol for Forced Degradation Studies.

References

Application Notes and Protocols for In Vitro Studies with Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies involving ceftriaxone sodium salt, a third-generation cephalosporin antibiotic. The following sections cover its well-established antimicrobial activity, its emerging role in neuroprotection, and standard cytotoxicity evaluation.

Antimicrobial Susceptibility Testing

Ceftriaxone's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan, leading to bacterial cell lysis and death.[1][2] In vitro susceptibility testing is crucial to determine the efficacy of ceftriaxone against specific bacterial isolates.

a. Disk Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative assessment of a bacterium's susceptibility to ceftriaxone.

Protocol:

  • Inoculum Preparation: Select several isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3][4]

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[4] Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[3][4]

  • Disk Placement: Using sterile forceps, place a ceftriaxone-impregnated disk (typically 30 µg) onto the surface of the inoculated MHA plate.[5] Gently press the disk to ensure complete contact with the agar.[6]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[5]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).[3] Interpret the results based on established clinical laboratory standards.

Table 1: Interpretation of Zone of Inhibition for Ceftriaxone (30 µg disk)

Zone Diameter (mm)Interpretation
≥ 21Susceptible
14 - 20Intermediate
≤ 13Resistant

Note: Interpretive criteria may vary based on the bacterial species and the standards used (e.g., CLSI, EUCAST).

b. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of ceftriaxone that inhibits the visible growth of a bacterium.

Protocol:

  • Preparation of Ceftriaxone Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[7] Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).[8]

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method, and then dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the ceftriaxone dilutions. Include a growth control well (broth and inoculum without ceftriaxone) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[9]

  • Result Interpretation: The MIC is the lowest concentration of ceftriaxone at which there is no visible bacterial growth.[8]

Table 2: Example MIC Values of Ceftriaxone for Quality Control Strains

Bacterial StrainMIC Range (µg/mL)
Bacteroides fragilis ATCC 2528532 - 128
Bacteroides thetaiotaomicron ATCC 2974164 - 256

Source:[1]

Neuroprotective Effects: Modulation of Glutamate Transporters

Recent research has highlighted a neuroprotective role for ceftriaxone, primarily through the upregulation of the glutamate transporter 1 (GLT-1 or EAAT2) in astrocytes.[10][11][12] This enhances the clearance of synaptic glutamate, thereby reducing excitotoxicity implicated in various neurological disorders.

a. In Vitro Model using Primary Astrocytes or Neuronal Cell Lines

This protocol outlines a general method to assess the effect of ceftriaxone on GLT-1 expression and glutamate uptake.

Protocol:

  • Cell Culture: Culture primary astrocytes or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions until they reach a desired confluency (typically 70-80%).

  • Ceftriaxone Treatment: Prepare a stock solution of this compound in sterile, serum-free culture medium. Treat the cells with various concentrations of ceftriaxone (e.g., 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[13] Include an untreated control group.

  • Assessment of GLT-1 Expression (Western Blot):

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GLT-1, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize protein bands using a chemiluminescent substrate and quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

  • Assessment of Glutamate Uptake:

    • After ceftriaxone treatment, wash the cells with a balanced salt solution.

    • Incubate the cells with a solution containing a known concentration of radiolabeled glutamate (e.g., ³H-glutamate).[14]

    • After a short incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize the glutamate uptake to the total protein content of each sample.

Table 3: Example of Ceftriaxone Concentrations for Neuroprotection Studies

In Vitro ModelCeftriaxone ConcentrationDurationObserved Effect
Organotypic spinal cord cultures10 µM3 daysDecreased kainate-induced cell death and increased GLT-1 immunostaining.[13]
Organotypic hippocampal slices10-200 µM5 daysDid not prevent OGD-induced damage or upregulate GLT-1.[15]
In vivo (rat model)200 mg/kg (i.p.)5-7 daysIncreased striatal glutamate uptake and GLT-1 expression.[11]

Note: The effectiveness of ceftriaxone in upregulating GLT-1 and providing neuroprotection can be model-dependent.

Cytotoxicity Assays

Evaluating the potential toxicity of ceftriaxone on mammalian cells is a critical step in drug development.

a. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., MRC-5, a human lung fibroblast line) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.[16]

  • Ceftriaxone Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).[17] Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[2]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ceftriaxone concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the logarithm of the ceftriaxone concentration.

Table 4: Cytotoxicity of this compound

Cell LineAssayCC50 (µg/mL)
MRC-5Not specified482.61 ± 12.37

Source:[18]

Visualizations

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_disk Disk Diffusion cluster_mic Broth Microdilution (MIC) Bacterial_Culture Bacterial Isolate (18-24h culture) McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Standardize Inoculum Standardized Inoculum McFarland_Standard->Inoculum MHA_Plate Inoculate MHA Plate Inoculum->MHA_Plate Inoculate_Wells Inoculate Wells Inoculum->Inoculate_Wells Place_Disk Place Ceftriaxone Disk MHA_Plate->Place_Disk Incubate_Disk Incubate (16-20h, 35°C) Place_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Measure_Zone Serial_Dilution Serial Dilution of Ceftriaxone Serial_Dilution->Inoculate_Wells Incubate_MIC Incubate (16-20h, 35°C) Inoculate_Wells->Incubate_MIC Read_MIC Read MIC (µg/mL) Incubate_MIC->Read_MIC

Caption: Workflow for Antimicrobial Susceptibility Testing of Ceftriaxone.

Neuroprotection_Signaling_Pathway Ceftriaxone Ceftriaxone Astrocyte Astrocyte Ceftriaxone->Astrocyte Acts on GLT1 GLT-1 (EAAT2) Expression Astrocyte->GLT1 Increases Neuron Neuron Neuroprotection Neuroprotection Neuron->Neuroprotection Synaptic_Cleft Synaptic Cleft Glutamate_Uptake Glutamate Uptake GLT1->Glutamate_Uptake Enhances Extracellular_Glutamate Extracellular Glutamate Glutamate_Uptake->Extracellular_Glutamate Reduces Extracellular_Glutamate->Neuron Less Excitotoxicity

Caption: Ceftriaxone-Mediated Neuroprotection via GLT-1 Upregulation.

Cytotoxicity_Assay_Workflow Seed_Cells Seed Mammalian Cells in 96-well plate Treat_Cells Treat with Ceftriaxone (Dose-response) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (Incubate 1-4h) Treat_Cells->Add_MTT Solubilize Add Solubilizing Agent Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and CC50 Read_Absorbance->Calculate_Viability

Caption: General Workflow for MTT Cytotoxicity Assay.

References

Preparation of Ceftriaxone Sodium Salt Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, is widely recognized for its potent bactericidal activity, which it achieves by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] Beyond its antimicrobial properties, ceftriaxone has garnered significant interest in cellular and molecular biology research for its effects on mammalian cells. Notably, it has been shown to modulate the expression of the glutamate transporter EAAT2 through the PI3K/Akt/NF-κB signaling pathway and to act as an inhibitor of Aurora B kinase.[2][5][6][7]

These application notes provide detailed protocols for the preparation, storage, and use of ceftriaxone sodium salt solutions in cell culture applications, ensuring reproducibility and accuracy in experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O[8][9]
Molecular Weight 661.59 g/mol [8][9]
Appearance White to yellowish-orange crystalline powder[3][8][9]
Solubility Readily soluble in water and aqueous buffers. Sparingly soluble in methanol and ethanol.[2][3][5][8][10][11][12][13]
pH of 1% aqueous solution Approximately 6.7[3][8][9]

Preparation of Stock Solutions

To minimize contamination and ensure consistency, it is recommended to prepare a concentrated stock solution of this compound that can be diluted to the desired working concentration for individual experiments.

Materials
  • This compound powder

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

Protocol for 100 mM Stock Solution in Sterile Water or PBS
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 100 mM stock solution, weigh out 661.59 mg of this compound (assuming a molecular weight of 661.59 g/mol ).

  • Dissolution: Add a portion of the sterile water or PBS to the tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and may have a light yellow to amber color.[3][8][12][13]

  • Volume Adjustment: Bring the solution to the final desired volume with sterile water or PBS.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube.[6] This step is crucial for preventing bacterial contamination in cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

Storage of Stock Solutions

The stability of ceftriaxone solutions is highly dependent on the storage temperature.

Storage TemperatureDurationReferences
-80°C Up to 1 year[1][6]
-20°C Up to 6 months[1][6]
4°C Up to 10 days for a 100 mg/mL solution in sterile water.[14]
Room Temperature Not recommended for more than 24 hours.[10]

Note: The color of the solution may change over time, but this does not necessarily indicate a loss of potency.[3][8][12][13] However, for cell culture applications, it is best to use freshly prepared or properly stored frozen aliquots.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol
  • Thawing: Thaw a single-use aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final desired concentration directly in the cell culture medium. For example, to prepare 10 mL of a 100 µM working solution from a 100 mM stock, add 10 µL of the stock solution to 10 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can damage media components.

  • Application: Add the freshly prepared working solution to your cell cultures.

Important Consideration: Avoid using diluents that contain calcium, such as Ringer's or Hartmann's solution, as this can cause precipitation of ceftriaxone.[12][13]

Experimental Considerations

Working Concentrations

The optimal working concentration of ceftriaxone can vary significantly depending on the cell type and the biological question being investigated. The following table provides a range of concentrations reported in the literature for various cell lines.

Cell LineConcentration RangeApplicationReferences
Human Bone Progenitor Cells 250 mg/L - 30,000 mg/LCytotoxicity and mineralization studies[15]
A549, H520, H1650 (Lung Cancer) 500 µMInhibition of anchorage-independent growth[6]
Astrocytes 100 µMProtection from MPP+ induced toxicity[6]
Primary Human Fetal Astrocytes 10 µMInduction of EAAT2 expression[15]
JB6 P+ (Mouse Epidermal) Up to 2000 µMCytotoxicity and anchorage-independent growth[1]
Vero (Kidney Epithelial) Not specifiedCytotoxicity of photoproducts[16]
PC3 (Prostate Cancer) 100 µg/mLNLRP3 inflammasome activation[14]

It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Stability in Cell Culture Media at 37°C

While specific stability data for ceftriaxone in various cell culture media at 37°C is limited, studies on its stability in other aqueous solutions at this temperature suggest a relatively short half-life. It is advisable to prepare fresh working solutions for each experiment and to replace the media with fresh ceftriaxone-containing media for long-term experiments (e.g., every 24-48 hours) to maintain a consistent concentration.

Signaling Pathways and Experimental Workflow

Signaling Pathways Affected by Ceftriaxone

Ceftriaxone has been shown to modulate specific signaling pathways in mammalian cells. Understanding these interactions is crucial for interpreting experimental results.

G Ceftriaxone Signaling Pathways cluster_0 Glutamate Regulation in Astrocytes cluster_1 Anti-proliferative Effect in Cancer Cells Ceftriaxone Ceftriaxone PI3K_Akt PI3K/Akt Ceftriaxone->PI3K_Akt Activates AuroraB Aurora B Kinase Ceftriaxone->AuroraB Inhibits NFkB NF-κB PI3K_Akt->NFkB Activates EAAT2 EAAT2 Expression NFkB->EAAT2 Increases Glutamate_Uptake Increased Glutamate Uptake EAAT2->Glutamate_Uptake Cell_Cycle Cell Cycle Progression AuroraB->Cell_Cycle Promotes G Workflow for Ceftriaxone Solution Preparation start Start weigh Weigh Ceftriaxone Sodium Salt start->weigh dissolve Dissolve in Sterile Water or PBS weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat end End treat->end

References

Application Notes and Protocols: Utilizing Ceftriaxone Sodium Salt in Mouse Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, has garnered significant attention in the field of neurodegenerative disease research for its neuroprotective properties.[1][2][3] Its primary mechanism of action involves the upregulation of the glutamate transporter-1 (GLT-1), which plays a crucial role in clearing excess glutamate from the synaptic cleft.[2][4][5] Glutamate excitotoxicity is a known contributor to neuronal damage in a variety of neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[1][6][7][8] By enhancing GLT-1 expression, ceftriaxone helps to mitigate this excitotoxicity, offering a promising therapeutic strategy.[2][4] Beyond its effects on glutamate transport, ceftriaxone has also been shown to reduce neuroinflammation and modulate the aggregation of pathological proteins, such as amyloid-beta (Aβ).[1][7][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing ceftriaxone sodium salt in preclinical mouse models of neurodegenerative diseases. The following sections detail experimental design considerations, administration protocols, and methods for evaluating the therapeutic efficacy of ceftriaxone.

Data Presentation: Efficacy of Ceftriaxone in Neurodegenerative Disease Models

The following tables summarize the quantitative outcomes of ceftriaxone treatment across various mouse models of neurodegenerative diseases.

Table 1: Alzheimer's Disease Models

Mouse ModelCeftriaxone Dosage & DurationKey FindingsReference
Aβ25-35 injection100 mg/kg/day, i.p., 36 days- Complete restoration of fear-induced memory in passive avoidance test.- Improved place learning in the IntelliCage test.- Significant attenuation of amyloid deposition and neuroinflammation.[1]
APPPS1 transgenic200 mg/kg/day, i.p., 5 days- Restoration of GLT-1 expression to near-control levels.- Normalization of glutamate levels surrounding amyloid plaques.[2]
Tg2576200 mg/kg/day, i.p., 7 days- Did not significantly influence seizure susceptibility.[10]
APP/PS1Not specified- Upregulates GLT-1 expression and improves cognitive decline.[11][12]

Table 2: Parkinson's Disease Models

Mouse ModelCeftriaxone Dosage & DurationKey FindingsReference
MPTP-induced100 and 200 mg/kg, 14 days- Amelioration of motor deficits.- Improvement in cognitive deficits (T-maze and novel object recognition).- Decrease in oxidative damage in the striatum and cortex.[2]
MPTP-induced200 mg/kg/day, i.p., 7 days- Alleviation of behavioral and neuropathological changes.- Downregulation of neuroinflammatory markers (GFAP, Iba1, TLR4, MyD88, p-NF-κB).- Increased expression of TH and GLT-1 in the substantia nigra.[7]
MPTP-induced (rat)150 mg/kg and 200 mg/kg, twice daily, 8 or 16 days- Diminished behavioral disturbances.[6]

Table 3: Huntington's Disease and ALS Models

Mouse ModelCeftriaxone Dosage & DurationKey FindingsReference
R6/2 (HD)200 mg/kg/day, i.p., 5 days- Increased GLT-1 expression in the cerebral cortex and striatum at 13 weeks of age.[8]
SOD1 G93A (ALS)200 mg/kg, starting at 12 weeks of age- Preservation of muscle strength and body weight for 4-6 weeks.- Increased overall survival by 10 days.- Increased GLT-1 expression in the spinal cord.[2]

Experimental Protocols

Protocol 1: Ceftriaxone Administration in a Mouse Model of Alzheimer's Disease (Aβ25-35 Injection Model)

This protocol is adapted from Tikhonova et al., 2021.[1][13][14][15]

1. Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline

  • Aβ25-35 peptide (amyloid-beta fragment 25-35)

  • Sterile water for injection

  • Anesthetic (e.g., 2.5% solution of avertin)

  • Stereotaxic apparatus

  • Hamilton syringe

2. Animal Model Creation:

  • Anesthetize mice with a 2.5% solution of avertin (100 μl/10 g, i.p.).[1]

  • Secure the mouse in a stereotaxic frame.

  • Dissolve Aβ25-35 in sterile water to a concentration of 1 mg/ml and incubate for 4 days at 37°C to form aggregates.[1]

  • Bilaterally inject 10 μl of the aggregated Aβ25-35 solution (9.4 nmol) into the lateral ventricles using the following coordinates from bregma: AP: -0.5 mm, ML: ±1.0 mm, DV: -3.0 mm.[1]

  • The control group should receive bilateral injections of sterile water.

3. Ceftriaxone Treatment:

  • Prepare a fresh solution of Ceftriaxone in sterile 0.9% saline daily.

  • Beginning one day after surgery, administer Ceftriaxone at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.[1]

  • Continue daily injections for 36 consecutive days.[1]

  • The vehicle control group should receive daily i.p. injections of sterile saline.

4. Evaluation:

  • Perform behavioral testing such as the T-maze, Barnes maze, open field, and passive avoidance tests between days 15 and 36 of treatment.[1]

  • At the end of the treatment period, euthanize the mice and collect brain tissue for histological and molecular analysis (e.g., neuronal density, amyloid plaque load, and neuroinflammatory markers).[1]

Protocol 2: Western Blot for GLT-1 Expression

This protocol is a general guideline based on methodologies cited in the literature.[5][8][11][16]

1. Materials:

  • Mouse brain tissue (e.g., hippocampus, cortex, striatum)

  • Lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLT-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Sample Preparation:

  • Dissect the brain region of interest and homogenize in lysis buffer.

  • Centrifuge the homogenates at 12,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. Electrophoresis and Transfer:

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GLT-1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Apply the chemiluminescent substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Protocol 3: Immunohistochemistry for Neuroinflammation Markers

This protocol provides a general framework for staining brain sections for markers like GFAP (astrocytes) and Iba1 (microglia).[17][18][19][20]

1. Materials:

  • Fixed mouse brain sections (50-100 microns)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-GFAP, anti-Iba1)

  • Fluorescently-labeled secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

2. Staining Procedure:

  • Wash free-floating brain sections three times in PBS.

  • Incubate sections in blocking solution for 1-2 hours at room temperature.

  • Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash sections three times in PBS.

  • Incubate sections with fluorescently-labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Wash sections three times in PBS.

  • Counterstain with DAPI or Hoechst for 15 minutes.

  • Wash sections three times in PBS.

  • Mount sections onto slides with mounting medium.

3. Imaging and Analysis:

  • Image the stained sections using a fluorescence microscope.

  • Quantify the fluorescence intensity or the number of positive cells in the regions of interest.

Visualizations

Signaling Pathway

Ceftriaxone_Mechanism Ceftriaxone Ceftriaxone GLT1 GLT-1 Upregulation Ceftriaxone->GLT1 Neuroinflammation Reduced Neuroinflammation Ceftriaxone->Neuroinflammation Protein Modulation of Pathological Proteins Ceftriaxone->Protein Glutamate Decreased Synaptic Glutamate GLT1->Glutamate Excitotoxicity Reduced Glutamate Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Neuroinflammation->Neuroprotection Protein->Neuroprotection

Caption: Proposed neuroprotective mechanism of Ceftriaxone.

Experimental Workflow

Experimental_Workflow A Induce Neurodegenerative Model in Mice B Ceftriaxone or Vehicle Administration A->B C Behavioral Testing B->C D Tissue Collection and Processing C->D E Molecular Analysis (Western Blot, IHC) D->E F Data Analysis and Interpretation E->F

Caption: General experimental workflow for evaluating Ceftriaxone.

References

Application Notes and Protocols for the Spectrophotometric Determination of Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone sodium is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for the quantitative determination of Ceftriaxone sodium in pharmaceutical formulations and for quality control purposes. Spectrophotometry, due to its simplicity, cost-effectiveness, and speed, is a commonly employed technique for this purpose.[1]

These application notes provide detailed protocols for the determination of Ceftriaxone sodium concentration using both direct Ultraviolet (UV) spectrophotometry and colorimetric Visible (Vis) spectrophotometry methods. The provided protocols are based on established and validated methodologies.

Methods Overview

Two primary spectrophotometric methods are detailed:

  • UV Spectrophotometric Method: This method relies on the direct measurement of the absorbance of Ceftriaxone sodium in an aqueous solution at its wavelength of maximum absorption (λmax).[1][2]

  • Visible Spectrophotometric Method (using MBTH): This method involves a derivatization reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and ferric chloride to produce a colored complex, which is then measured in the visible region of the electromagnetic spectrum.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described spectrophotometric methods, providing a basis for method selection and comparison.

Table 1: UV Spectrophotometric Method Validation Parameters

ParameterReported ValueReference
Wavelength of Max. Abs. (λmax)241 nm[1][2]
Linearity Range2 - 18 µg/mL
5 - 50 µg/mL[1]
10 - 20 µg/mL[2]
Correlation Coefficient (r²)0.999
0.9983[1]
0.9992[2]
Accuracy (% Recovery)99.27 - 100.06%
98.0 - 102.0%[2]
Precision (%RSD)< 2%[1]
Limit of Detection (LOD)0.0646 µg/mL[4]
Limit of Quantification (LOQ)0.189 µg/mL[4]

Table 2: Visible Spectrophotometric Method (MBTH) Validation Parameters

ParameterReported ValueReference
Wavelength of Max. Abs. (λmax)628 nm[3]
Linearity Range10 - 50 µg/mL[3]
Chromogen ColorGreen[3]

Experimental Protocols

Protocol 1: UV Spectrophotometric Determination of Ceftriaxone Sodium

This protocol describes the direct quantitative determination of Ceftriaxone sodium in an aqueous solution.

1. Materials and Equipment:

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (amber colored recommended)

  • Pipettes

  • Ceftriaxone sodium reference standard

  • Distilled water

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Ceftriaxone sodium reference standard.

  • Transfer the weighed standard into a 100 mL amber colored volumetric flask.

  • Add a small amount of distilled water to dissolve the standard completely.

  • Make up the volume to 100 mL with distilled water and mix thoroughly.

3. Preparation of Working Standard Solutions:

  • From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilution with distilled water to obtain concentrations within the linear range (e.g., 2, 6, 10, 14, 18 µg/mL).

4. Determination of Wavelength of Maximum Absorption (λmax):

  • Take one of the working standard solutions (e.g., 10 µg/mL).

  • Scan the solution in the UV range from 400 nm to 200 nm against a distilled water blank.

  • The wavelength at which maximum absorbance is observed is the λmax. This is expected to be at 241 nm.[1][2]

5. Construction of Calibration Curve:

  • Measure the absorbance of each prepared working standard solution at the determined λmax (241 nm) using distilled water as a blank.

  • Plot a graph of absorbance versus concentration (µg/mL).

  • The resulting plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

6. Analysis of Sample Solution:

  • Prepare the sample solution containing an unknown concentration of Ceftriaxone sodium in distilled water. Ensure the concentration falls within the established linear range.

  • Measure the absorbance of the sample solution at 241 nm against a distilled water blank.

  • Calculate the concentration of Ceftriaxone sodium in the sample solution using the equation of the calibration curve.

Protocol 2: Visible Spectrophotometric Determination of Ceftriaxone Sodium using MBTH Reagent

This protocol outlines the determination of Ceftriaxone sodium through a colorimetric reaction.

1. Materials and Equipment:

  • UV-Visible Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Ceftriaxone sodium reference standard

  • 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH)

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Distilled water

2. Preparation of Reagents:

  • MBTH Solution (0.2% w/v): Dissolve 0.2 g of MBTH in 100 mL of distilled water. Prepare this solution freshly.[3]

  • Ferric Chloride Solution (0.7% w/v): Dissolve 0.7 g of FeCl₃ in 100 mL of 0.5 M hydrochloric acid. Prepare this solution freshly.[3]

3. Preparation of Standard Stock Solution (1 mg/mL):

  • Accurately weigh 100 mg of Ceftriaxone sodium reference standard.[3]

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume to 100 mL with distilled water.[3]

4. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions in the range of 10-50 µg/mL by appropriate dilution of the stock solution with distilled water.[3]

5. Color Development and Measurement:

  • To a set of 10 mL volumetric flasks, add aliquots of the working standard solutions.

  • To each flask, add 1.5 mL of the 0.2% MBTH solution and let it stand for 2 minutes at room temperature.[3]

  • Add 2.0 mL of the 0.7% ferric chloride solution to each flask and allow the reaction to proceed for 10 minutes.[3]

  • Make up the volume to 10 mL with distilled water.

  • Measure the absorbance of the resulting green-colored solution at 628 nm against a reagent blank prepared in the same manner without the Ceftriaxone sodium standard.[3]

6. Construction of Calibration Curve and Sample Analysis:

  • Follow the same procedure as described in Protocol 1 (steps 5 and 6) to construct a calibration curve and determine the concentration of an unknown sample.

Diagrams

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare Standard Stock Solution working_standards Prepare Working Standard Solutions stock_solution->working_standards measure_absorbance Measure Absorbance of Standards & Sample working_standards->measure_absorbance sample_prep Prepare Sample Solution sample_prep->measure_absorbance set_wavelength Set Wavelength (λmax) set_wavelength->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve concentration_det Determine Sample Concentration calibration_curve->concentration_det end End concentration_det->end start Start start->stock_solution logical_relationship cluster_uv UV Spectrophotometry cluster_vis Visible Spectrophotometry (MBTH) uv_principle Direct Absorbance Measurement at 241 nm uv_adv Advantages: - Simple - Rapid - No derivatization required uv_principle->uv_adv vis_principle Colorimetric Reaction with MBTH/FeCl3 at 628 nm vis_adv Advantages: - Potentially higher selectivity - Measurement in visible range vis_principle->vis_adv ceftriaxone Ceftriaxone Sodium Determination ceftriaxone->uv_principle ceftriaxone->vis_principle

References

Application Notes and Protocols for Ceftriaxone Sodium Salt Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of ceftriaxone sodium salt in various animal research models. The protocols detailed below are based on established methodologies and offer guidance on dosage, administration routes, and experimental design for researchers investigating the therapeutic potential of ceftriaxone beyond its antibiotic properties, particularly in the context of neuroprotection.

Overview of Ceftriaxone's Dual Action in Research

Ceftriaxone, a third-generation cephalosporin antibiotic, is widely recognized for its efficacy against a broad spectrum of bacterial infections.[1][2] In recent years, its non-antibiotic properties, particularly its neuroprotective effects, have garnered significant interest within the research community.[3][4][5][6] This has led to its investigation in a variety of animal models for neurological and psychiatric disorders.[4][6][7]

The primary mechanism underlying ceftriaxone's neuroprotective action is the upregulation of the glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[3][5][7][8] GLT-1 is crucial for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity, a key pathological process in many neurodegenerative diseases.[5][9] Research has demonstrated that ceftriaxone's ability to enhance GLT-1 expression is mediated, at least in part, through the activation of the Akt/NF-κB signaling pathway.[5][10]

Dosage and Administration in Animal Models

The administration of ceftriaxone in animal models varies depending on the species, the research application (e.g., infection model vs. neuroprotection model), and the specific experimental design. The following tables summarize common dosage regimens and pharmacokinetic parameters for various animal models.

Table 1: Ceftriaxone Dosage and Administration Routes in Animal Models
Animal ModelApplicationDosage RangeRoute of AdministrationFrequency & DurationReference(s)
Rat Traumatic Brain Injury200-250 mg/kg/dayIntraperitoneal (IP)Daily for 3-7 days[5]
Parkinson's Disease100-200 mg/kg/dayIntraperitoneal (IP)Daily
Spinal Cord Injury200 mg/kg/dayIntraperitoneal (IP)Daily for 7 days[11]
Ethanol Intake Reduction100 mg/kg/dayIntraperitoneal (IP)Daily for 2-5 days[10]
Subcutaneous Tolerability20-2000 mg/kg (dose escalation)Subcutaneous (SC)Daily for 12 days[12]
Mouse Neuroprotection (General)200 mg/kg/dayIntraperitoneal (IP)Daily for 5-7 days[8]
Parkinson's Disease200 mg/kg/dayIntraperitoneal (IP)Daily for 7 days[6]
Alzheimer's DiseaseNot SpecifiedNot SpecifiedNot Specified[9]
Seizure ModelNot SpecifiedNot SpecifiedSubchronic, 7 days
Rabbit Syphilis Model1.45 µmol/kg (0.96 mg/kg)Not SpecifiedSingle dose (50% curative)[13]
Dog Pharmacokinetics50 mg/kgIV, IM, SCSingle dose[14]
Calves Pharmacokinetics10 mg/kgIV, IMSingle dose[15]
Table 2: Pharmacokinetic Parameters of Ceftriaxone in Animal Models
Animal ModelRouteCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference(s)
Dog IV--0.88-[14]
IM115.10 ± 16.960.54 ± 0.241.17102 ± 27[14]
SC69.28 ± 14.551.29 ± 0.641.73106 ± 14[14]
Calves IV--1.58 ± 0.06-
IM--5.02 ± 0.5147.0 ± 5.0
Rat IP (100 mg/kg)Varies with time of dayVaries with time of dayVaries with time of day-[16]

Signaling Pathway: Ceftriaxone-Induced GLT-1 Upregulation

Ceftriaxone stimulates the expression of the glutamate transporter GLT-1 through the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[10] This process is initiated by the phosphorylation of Akt, which in turn leads to the nuclear translocation of NF-κB.[10] In the nucleus, NF-κB binds to the promoter region of the GLT-1 gene, enhancing its transcription and subsequent protein expression.

Ceftriaxone_GLT1_Pathway CTX Ceftriaxone Akt Akt (Protein Kinase B) CTX->Akt Activates pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation NFkB_complex IκB-NF-κB Complex (Cytoplasm) pAkt->NFkB_complex Leads to IκB Degradation NFkB NF-κB (p65/p50) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GLT1_gene GLT-1 Gene Promoter NFkB->GLT1_gene Binds to Promoter GLT1_mRNA GLT-1 mRNA GLT1_gene->GLT1_mRNA Transcription GLT1_protein GLT-1 Protein GLT1_mRNA->GLT1_protein Translation Glutamate_Uptake Increased Glutamate Uptake GLT1_protein->Glutamate_Uptake Results in

Ceftriaxone-induced GLT-1 upregulation pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of ceftriaxone in animal models of neurodegeneration.

MPTP-Induced Parkinson's Disease Model in Mice

This protocol describes the induction of Parkinson's-like pathology in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), followed by treatment with ceftriaxone and subsequent behavioral and molecular analysis.

MPTP_Workflow start Start: Acclimatize Mice mptp Induce Parkinsonism: MPTP Administration (e.g., 20 mg/kg, IP, daily for 7 days) start->mptp treatment Treatment Phase: Ceftriaxone Administration (e.g., 200 mg/kg, IP, daily for 7 days) mptp->treatment behavior Behavioral Assessment: - Open Field Test - Rotarod Test treatment->behavior molecular Molecular Analysis: - Euthanasia & Tissue Collection - Western Blot for GLT-1 - Immunohistochemistry behavior->molecular end End: Data Analysis molecular->end

Workflow for MPTP-induced Parkinson's model.

Protocol Details:

  • Animal Model: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: MPTP is typically administered via intraperitoneal (IP) injection. A common regimen is 20 mg/kg daily for 7 consecutive days.[6] Probenecid (250 mg/kg) may be co-administered to inhibit the peripheral metabolism of MPTP and enhance its neurotoxicity.

  • Ceftriaxone Treatment: Ceftriaxone is dissolved in sterile saline and administered via IP injection. A typical dose for neuroprotection studies is 200 mg/kg daily.[6] Treatment can be initiated concurrently with, or following, the MPTP administration period.

  • Behavioral Testing:

    • Open Field Test: This test assesses general locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movement patterns (e.g., distance traveled, time spent in the center versus the periphery) are recorded and analyzed.

    • Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.

  • Molecular Analysis:

    • Following behavioral testing, animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is collected.

    • Western Blotting: This technique is used to quantify the expression levels of GLT-1 and other proteins of interest.

    • Immunohistochemistry: This method is used to visualize the localization of GLT-1 and to assess neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons).

Traumatic Brain Injury (TBI) Model in Rats

This protocol outlines the induction of TBI in rats, subsequent treatment with ceftriaxone, and evaluation of neuroprotective outcomes.

TBI_Workflow start Start: Acclimatize Rats tbi Induce TBI: (e.g., Lateral Fluid Percussion) start->tbi treatment Treatment Phase: Ceftriaxone Administration (e.g., 250 mg/kg, IP, daily for 3 days) tbi->treatment functional Functional Outcome Assessment: (e.g., Motor function tests) treatment->functional histology Histological & Molecular Analysis: - Euthanasia & Brain Collection - Infarct Volume Measurement - Western Blot for GLT-1 & Inflammatory Markers functional->histology end End: Data Analysis histology->end

Workflow for Traumatic Brain Injury model.

Protocol Details:

  • Animal Model: Adult male Sprague-Dawley rats are frequently used.

  • TBI Induction: The lateral fluid percussion injury model is a commonly used and well-characterized method for inducing TBI.

  • Ceftriaxone Treatment: Intraperitoneal injections of ceftriaxone (e.g., 250 mg/kg) are typically administered shortly after TBI and continued for a specified period (e.g., daily for 3 days).[5]

  • Functional Assessment: Motor function can be evaluated using tests such as the beam walk or rotarod.

  • Histological and Molecular Analysis:

    • At the end of the study period, rats are euthanized, and their brains are collected.

    • Infarct Volume: Brain slices can be stained (e.g., with TTC) to measure the volume of the lesion.

    • Western Blotting: Analysis of protein expression can include GLT-1, inflammatory markers (e.g., NF-κB), and apoptotic markers (e.g., caspase-3).[5]

    • Immunohistochemistry: Staining for neuronal markers (e.g., NeuN) and glial markers (e.g., GFAP for astrocytes) can provide insights into cell survival and gliosis.[5]

Behavioral Testing Protocols

Objective: To assess general locomotor activity and anxiety-like behavior.

Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a grid of squares, with the central squares designated as the "center zone."

Procedure:

  • Habituate the animal to the testing room for at least 30 minutes prior to the test.

  • Gently place the animal in the center of the open field arena.

  • Record the animal's activity using a video camera for a set duration (typically 5-10 minutes).

  • After the test, return the animal to its home cage.

  • Thoroughly clean the arena between animals to remove any olfactory cues.

Parameters Measured:

  • Total distance traveled

  • Time spent in the center zone versus the periphery

  • Frequency of entries into the center zone

  • Rearing frequency (a measure of exploratory behavior)

  • Grooming and defecation (can be indicative of anxiety)

Objective: To evaluate motor coordination, balance, and motor learning.

Apparatus: A rotating rod with a textured surface for grip. The speed of rotation can be constant or accelerating.

Procedure:

  • Training/Acclimation: Place the mouse on the stationary or slowly rotating rod (e.g., 4-5 RPM) for a short period (e.g., 60 seconds) to acclimate. This is typically repeated for 2-3 trials.

  • Testing:

    • Place the mouse on the rod, which is then set to accelerate at a defined rate (e.g., from 4 to 40 RPM over 300 seconds).

    • Record the latency to fall from the rod.

    • If the mouse clings to the rod and makes a full passive rotation, this is also recorded as the end of the trial.

    • Typically, 3-5 trials are conducted with an inter-trial interval of at least 15 minutes.

  • Clean the rod between animals.

Parameters Measured:

  • Latency to fall (in seconds)

  • Speed of the rod at the time of the fall

Western Blotting for GLT-1 Expression

Objective: To quantify the protein levels of GLT-1 in brain tissue.

Procedure:

  • Protein Extraction: Homogenize brain tissue (e.g., cortex, hippocampus, or striatum) in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLT-1 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

This compound is a valuable tool in animal research, offering a dual mechanism of action as both an antibiotic and a neuroprotective agent. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of ceftriaxone in a variety of disease models. Careful consideration of the animal model, dosage, administration route, and experimental endpoints is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Ceftriaxone Sodium Salt in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1][3][4] These application notes provide detailed protocols for antibacterial susceptibility testing of Ceftriaxone sodium salt, along with its mechanism of action and common resistance pathways. The provided methodologies adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Ceftriaxone, a beta-lactam antibiotic, functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][5] It specifically targets and irreversibly binds to penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the final cross-linking step in peptidoglycan synthesis.[1][5] This inhibition leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[5]

cluster_0 Bacterial Cell Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Binds to Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Inhibits Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Cell Wall Weakens Cell Lysis Cell Lysis Cell Wall->Cell Lysis Leads to

Caption: Mechanism of action of Ceftriaxone.
Mechanisms of Resistance

Bacterial resistance to Ceftriaxone can occur through several mechanisms:

  • Hydrolysis by Beta-Lactamases: The production of beta-lactamase enzymes, such as extended-spectrum beta-lactamases (ESBLs), can inactivate Ceftriaxone by hydrolyzing its beta-lactam ring.[3][4]

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for Ceftriaxone, rendering the antibiotic less effective.[3][4]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can decrease the influx of Ceftriaxone into the cell.[3][4]

cluster_1 Mechanisms of Ceftriaxone Resistance Beta-lactamase Beta-lactamase Production Ceftriaxone Resistance Ceftriaxone Resistance Beta-lactamase->Ceftriaxone Resistance Altered PBPs Alteration of PBPs Altered PBPs->Ceftriaxone Resistance Reduced Permeability Reduced Permeability Reduced Permeability->Ceftriaxone Resistance

Caption: Key mechanisms of bacterial resistance to Ceftriaxone.

Quantitative Data: Susceptibility Breakpoints and Quality Control Ranges

The susceptibility of a bacterial isolate to Ceftriaxone is determined by comparing the zone of inhibition in a disk diffusion test or the Minimum Inhibitory Concentration (MIC) in a dilution test to established clinical breakpoints. These breakpoints are provided by regulatory bodies like the CLSI and EUCAST.

Table 1: CLSI and EUCAST Breakpoints for Ceftriaxone

OrganizationOrganism GroupMethodSusceptibleIntermediateResistant
CLSI EnterobacteriaceaeMIC (mg/L)≤12≥4
EnterobacteriaceaeDisk Diffusion (mm)≥2320-22≤19
Streptococcus pneumoniaeMIC (mg/L)≤0.5 (meningitis), ≤1 (non-meningitis)1 (meningitis), 2 (non-meningitis)≥2 (meningitis), ≥4 (non-meningitis)
Neisseria gonorrhoeaeMIC (mg/L)≤0.25--
Neisseria gonorrhoeaeDisk Diffusion (mm)≥35--
EUCAST EnterobacteriaceaeMIC (mg/L)≤1>1>2
EnterobacteriaceaeDisk Diffusion (mm)≥20-<20
Streptococcus pneumoniaeMIC (mg/L)≤0.5>0.5>2
Neisseria gonorrhoeaeMIC (mg/L)≤0.125--

Note: Breakpoints can be updated. Always refer to the latest guidelines from CLSI and EUCAST.[6][7]

Table 2: Quality Control Ranges for Ceftriaxone Susceptibility Testing (CLSI)

Quality Control StrainATCC® #MethodQC Range
Escherichia coli25922Disk Diffusion (30 µg disk)29-35 mm
Staphylococcus aureus25923Disk Diffusion (30 µg disk)22-28 mm
Pseudomonas aeruginosa27853Disk Diffusion (30 µg disk)17-23 mm
Haemophilus influenzae49247Disk Diffusion (30 µg disk)31-39 mm
Neisseria gonorrhoeae49226Disk Diffusion (30 µg disk)39-51 mm
Streptococcus pneumoniae49619Disk Diffusion (30 µg disk)30-35 mm
Bacteroides fragilis25285Agar Dilution MIC32-128 µg/mL
Bacteroides thetaiotaomicron29741Agar Dilution MIC64-256 µg/mL

Source: CLSI M100 documents.[8]

Table 3: Susceptibility of Clinical Isolates to Ceftriaxone (Disk Diffusion Method)

Bacterial SpeciesNumber of IsolatesSusceptible (≥21 mm) %Intermediate (14-20 mm) %Resistant (≤13 mm) %
S. aureus3096.13.90
E. coli3095.05.00
P. aeruginosa3092.77.30
K. pneumoniae3089.410.60
S. typhi3087.212.80
P. mirabilis3083.816.20

Data from an in vitro study on clinical isolates.[9][10]

Experimental Protocols

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to Ceftriaxone by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[11]

Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Mueller-Hinton Agar Plate Inoculum->Inoculate Disk Apply Ceftriaxone Disk (30 µg) Inoculate->Disk Incubate Incubate at 35-37°C for 16-20 hours Disk->Incubate Measure Measure Zone of Inhibition (in mm) Incubate->Measure Interpret Interpret Results based on CLSI/EUCAST Breakpoints Measure->Interpret

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) method.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates

  • Sterile saline or broth

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

  • Calipers or ruler for measuring zone diameters

  • Quality control strains

Protocol:

  • Preparation of Ceftriaxone Disks: Aseptically impregnate sterile paper disks with a solution of this compound to achieve a final concentration of 30 µg per disk.[9][12] Allow the disks to dry completely before use. Commercially prepared disks are recommended for consistency.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]

  • Application of Antibiotic Disk:

    • Aseptically place a Ceftriaxone (30 µg) disk onto the inoculated surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[9][10]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the breakpoints provided by CLSI or EUCAST (see Table 1).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of Ceftriaxone that inhibits the visible growth of a microorganism.[14]

Prepare_Stock Prepare Ceftriaxone Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC method.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

  • Spectrophotometer (optional, for inoculum standardization)

  • Quality control strains

Protocol:

  • Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration that is at least 10 times the highest concentration to be tested.

  • Serial Dilutions:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Ceftriaxone stock solution to the first well of each row to be tested, and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[15]

  • MIC Determination and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Ceftriaxone at which there is no visible growth.

    • Interpret the MIC value as susceptible, intermediate, or resistant based on the breakpoints provided by CLSI or EUCAST (see Table 1).

References

Application Notes and Protocols: Efficacy of Ceftriaxone Sodium Salt Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the efficacy of Ceftriaxone sodium salt against bacterial biofilms. The methodologies outlined below are essential for understanding the anti-biofilm properties of this antibiotic, a critical aspect of drug development and research into combating antibiotic resistance.

Introduction

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix protects the embedded bacteria from environmental stresses, including host immune responses and antimicrobial agents. Consequently, bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their free-living, planktonic counterparts.[1] Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[2][3] Evaluating its effectiveness against bacterial biofilms is crucial for its clinical application, especially in the context of persistent and chronic infections.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a baseline measurement performed on planktonic bacteria.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C.

  • Standardization of Inoculum: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions of Ceftriaxone: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the Ceftriaxone dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of Ceftriaxone in which no visible turbidity is observed.[4][5]

Biofilm Formation Assay

This assay allows for the development of bacterial biofilms on a solid surface.

Protocol:

  • Bacterial Culture Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Inoculation of Microtiter Plate: Add the bacterial suspension to the wells of a 96-well flat-bottom microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation. The incubation time can be varied to achieve different stages of biofilm maturity.[6]

  • Washing: Gently remove the planktonic bacteria by washing the wells twice with sterile phosphate-buffered saline (PBS).[7]

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC is the minimum concentration of an antibiotic required to inhibit the formation of a biofilm.

Protocol:

  • Preparation of Ceftriaxone Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension (5 x 10^5 CFU/mL) to each well containing the Ceftriaxone dilutions.[6]

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of the antibiotic.[6][7]

  • Quantification: After incubation, quantify the biofilm biomass using the Crystal Violet Assay (see section 1.5).

  • Result Interpretation: The MBIC is defined as the lowest concentration of Ceftriaxone that results in a significant reduction (e.g., >90%) in biofilm formation compared to the untreated control.[8]

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.

Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Biofilm Formation Assay (section 1.2).

  • Removal of Planktonic Cells: After incubation, carefully remove the planktonic cells and wash the wells with sterile PBS.

  • Addition of Ceftriaxone: Add fresh broth containing two-fold serial dilutions of this compound to the wells with the established biofilms.[9]

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Viability Assessment: After incubation, remove the antibiotic solution, wash the wells with PBS, and add fresh antibiotic-free broth. The viability of the remaining biofilm can be assessed by observing turbidity after further incubation or by colony counting after sonication to dislodge the biofilm.[9][10]

  • Result Interpretation: The MBEC is the lowest concentration of the antimicrobial agent that results in no regrowth of bacteria from the treated biofilm.[4][9]

Biofilm Quantification: Crystal Violet Assay

The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.[11][12]

Protocol:

  • Washing: After the respective incubation periods (for MBIC or other biofilm growth experiments), gently wash the wells of the 96-well plate twice with PBS to remove planktonic cells.[7]

  • Fixation (Optional): Fix the biofilms with methanol for 15 minutes.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[7][13]

  • Washing: Carefully remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.[14]

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[6][13]

  • Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.[6][13]

Visualization of Biofilm Structure: Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing cell viability.[15][16][17][18]

Protocol:

  • Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or specific flow cells.

  • Staining: Use fluorescent stains to differentiate between live and dead cells within the biofilm (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

  • Imaging: Acquire z-stack images of the stained biofilm using a confocal laser scanning microscope.

  • Image Analysis: Reconstruct 3D images from the z-stacks to analyze biofilm architecture, including thickness, biovolume, and the spatial distribution of live and dead cells.[16][19]

Data Presentation

Quantitative data from the efficacy testing of this compound should be summarized in clear and structured tables for easy comparison.

Parameter Bacterial Strain 1 Bacterial Strain 2 Bacterial Strain 3
MIC (µg/mL) ValueValueValue
MBIC₅₀ (µg/mL) ValueValueValue
MBIC₉₀ (µg/mL) ValueValueValue
MBEC (µg/mL) ValueValueValue

MIC: Minimum Inhibitory Concentration; MBIC₅₀: Minimum Biofilm Inhibitory Concentration for 50% inhibition; MBIC₉₀: Minimum Biofilm Inhibitory Concentration for 90% inhibition; MBEC: Minimum Biofilm Eradication Concentration.

Ceftriaxone Conc. (µg/mL) Biofilm Biomass (OD₅₇₀) % Inhibition Log Reduction (CFU/mL) - MBEC
Control (0)Mean ± SD0%N/A
Concentration 1Mean ± SD%Log Reduction
Concentration 2Mean ± SD%Log Reduction
Concentration 3Mean ± SD%Log Reduction

Visualization of Workflows and Pathways

Experimental Workflow for Biofilm Susceptibility Testing

G cluster_prep Preparation cluster_assays Assays cluster_quant Quantification & Visualization A Bacterial Culture (Overnight) B Standardize Inoculum (~5x10^5 CFU/mL) A->B D MIC Assay (Planktonic) B->D E MBIC Assay (Inhibition of Formation) B->E F MBEC Assay (Eradication of Pre-formed) C Prepare Ceftriaxone Serial Dilutions C->D C->E C->F G Incubate (18-24h, 37°C) D->G E->G F->G H Visual Assessment (Turbidity) G->H for MIC I Crystal Violet Staining (Quantify Biomass) G->I for MBIC J Viability Testing (CFU Counting) G->J for MBEC K Confocal Microscopy (Visualize Structure) G->K for Visualization L Determine MIC H->L M Determine MBIC I->M N Determine MBEC J->N O Analyze Biofilm Architecture K->O

Caption: Workflow for determining the efficacy of Ceftriaxone against bacterial biofilms.

Simplified Bacterial Biofilm Formation Signaling Pathway

G cluster_env Environmental Cues cluster_signaling Key Signaling Pathways cluster_stages Biofilm Development Stages Nutrients Nutrient Availability QS Quorum Sensing (Cell-to-cell communication) Nutrients->QS c_di_GMP Cyclic di-GMP Signaling Nutrients->c_di_GMP Surface Surface Properties Surface->QS Surface->c_di_GMP Stress Environmental Stress Stress->QS Stress->c_di_GMP Attachment 1. Reversible Attachment QS->Attachment Maturation2 4. Biofilm Maturation (EPS Production) QS->Maturation2 Dispersion 5. Dispersion QS->Dispersion c_di_GMP->Attachment c_di_GMP->Maturation2 c_di_GMP->Dispersion Irreversible 2. Irreversible Attachment Attachment->Irreversible Maturation1 3. Microcolony Formation Irreversible->Maturation1 Maturation1->Maturation2 Maturation2->Dispersion

Caption: Key signaling pathways involved in the regulation of bacterial biofilm formation.[20][21]

References

Application Notes and Protocols: Ceftriaxone Sodium Salt in the Study of Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceftriaxone sodium salt is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2] Its broad spectrum of activity and favorable pharmacokinetic profile make it a crucial tool in clinical practice.[3] However, the emergence and spread of antibiotic resistance pose a significant threat to its efficacy.[4][5] Understanding the mechanisms by which bacteria develop resistance to ceftriaxone is paramount for the development of new therapeutic strategies and for guiding clinical treatment decisions. These application notes provide detailed protocols and data presentation guidelines for researchers studying ceftriaxone resistance mechanisms.

The primary mechanisms of resistance to ceftriaxone include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of ceftriaxone, rendering it inactive.[6][7][8] Extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases are particularly important in this context.[1][9][10]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of ceftriaxone, which reduce the binding affinity of the antibiotic.[6][8][11]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels, that limit the influx of ceftriaxone into the cell.[6][11]

  • Active Efflux: The expression of efflux pumps that actively transport ceftriaxone out of the bacterial cell.[11][12]

Data Presentation

Quantitative data from experiments studying ceftriaxone resistance should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftriaxone against various bacterial strains.

Bacterial StrainResistance MechanismCeftriaxone MIC (µg/mL)Reference
Escherichia coli ATCC 25922Wild-type (Susceptible)≤ 1[13]
Klebsiella pneumoniae ATCC 700603ESBL-producer≥ 4[13]
Neisseria gonorrhoeae H041PBP2 mutationsHigh (specific value varies)[11][14]
Salmonella Typhimurium ST34CTX-M-type ESBLHigh (specific value varies)[1]

Table 2: Quality Control Ranges for Ceftriaxone Susceptibility Testing.

Quality Control StrainTest MethodCeftriaxone ConcentrationAcceptable Range
Escherichia coli ATCC 25922Broth Microdilution0.03 - 0.12 µg/mLMIC
Staphylococcus aureus ATCC 29213Broth Microdilution1 - 4 µg/mLMIC
Pseudomonas aeruginosa ATCC 27853Broth Microdilution8 - 32 µg/mLMIC
Escherichia coli ATCC 25922Disk Diffusion30 µg29 - 35 mm
Staphylococcus aureus ATCC 25923Disk Diffusion30 µg22 - 28 mm

Note: Data presented in these tables are examples and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

Objective: To determine the lowest concentration of ceftriaxone that inhibits the visible growth of a bacterium.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates[13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Ceftriaxone Stock Solution:

    • Prepare a stock solution of ceftriaxone in a suitable solvent (e.g., sterile distilled water) at a concentration of 10 mg/mL.[16]

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution at -20°C or below.

  • Preparation of Ceftriaxone Dilutions:

    • Perform serial two-fold dilutions of the ceftriaxone stock solution in CAMHB to achieve the desired concentration range in the microtiter plate (e.g., 0.06 to 128 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the appropriate ceftriaxone dilution to each well.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Determination of MIC:

    • The MIC is the lowest concentration of ceftriaxone at which there is no visible growth (turbidity) of the organism.[13]

Protocol 2: β-Lactamase Activity Assay using Nitrocefin

This protocol utilizes the chromogenic cephalosporin nitrocefin to detect β-lactamase activity.

Objective: To qualitatively or quantitatively determine the presence of β-lactamase activity in a bacterial lysate.

Materials:

  • Nitrocefin solution

  • Bacterial cell lysate

  • Phosphate buffer (50 mM, pH 7.0)

  • Spectrophotometer or microplate reader[17]

  • Cuvettes or microtiter plate

Procedure:

  • Preparation of Bacterial Lysate:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in phosphate buffer and lyse the cells using a suitable method (e.g., sonication, French press).

    • Clarify the lysate by centrifugation to remove cell debris.

  • β-Lactamase Assay:

    • In a cuvette or microplate well, add the bacterial lysate to the phosphate buffer.

    • Add the nitrocefin solution to the mixture. A typical final concentration is 100 µM.

    • Monitor the change in absorbance at 486 nm over time. Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.[18]

  • Data Analysis:

    • The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot.

    • Enzyme activity can be expressed as µmol of nitrocefin hydrolyzed per minute per mg of protein.[17]

Protocol 3: Efflux Pump Activity Assay using a Fluorescent Dye

This protocol assesses efflux pump activity by measuring the accumulation of a fluorescent dye that is a substrate of the efflux pump.

Objective: To determine if a bacterial strain actively effluxes a known substrate, which can be indicative of multidrug efflux pump activity.

Materials:

  • Fluorescent dye (e.g., Hoechst 33342)[19]

  • Bacterial culture

  • Efflux pump inhibitor (EPI) as a positive control (e.g., Phenylalanine-arginine β-naphthylamide - PAβN)[19]

  • Fluorometer or fluorescence microplate reader

  • Buffer (e.g., PBS)

Procedure:

  • Preparation of Bacterial Cells:

    • Grow the bacterial culture to the desired growth phase.

    • Wash the cells with buffer and resuspend them to a specific optical density.

  • Dye Accumulation Assay:

    • Add the bacterial suspension to the wells of a microplate.

    • Add the fluorescent dye to the wells.

    • In control wells, add the EPI prior to the addition of the dye.

    • Monitor the fluorescence intensity over time.

  • Data Analysis:

    • A lower fluorescence signal in the absence of the EPI compared to the presence of the EPI suggests active efflux of the dye.[19]

Visualizations

Signaling Pathways and Logical Relationships

G cluster_drug Ceftriaxone Ceftriaxone Ceftriaxone Porin Porin Ceftriaxone->Porin Entry PBP PBP Porin->PBP Target Interaction PBP->Ceftriaxone Inhibition of Cell Wall Synthesis PorinMutation PorinMutation PorinMutation->Porin PBPMutation PBPMutation PBPMutation->PBP EffluxPump EffluxPump EffluxPump->Ceftriaxone Expulsion BetaLactamase BetaLactamase BetaLactamase->Ceftriaxone Hydrolysis Efflux Efflux Efflux->EffluxPump EnzymaticDegradation EnzymaticDegradation EnzymaticDegradation->BetaLactamase

Caption: Major mechanisms of bacterial resistance to ceftriaxone.

G Start Start: Isolate bacterial strain from clinical sample MIC Determine Ceftriaxone MIC (Broth Microdilution) Start->MIC Interpret Interpret MIC Result MIC->Interpret Susceptible Susceptible Interpret->Susceptible MIC ≤ breakpoint Resistant Resistant Interpret->Resistant MIC > breakpoint Report Report Findings Susceptible->Report Investigate Investigate Resistance Mechanism Resistant->Investigate BetaLactamaseAssay β-Lactamase Assay (Nitrocefin) Investigate->BetaLactamaseAssay PBPAnalysis PBP Gene Sequencing Investigate->PBPAnalysis PorinAnalysis Porin Gene Sequencing Investigate->PorinAnalysis EffluxAssay Efflux Pump Assay Investigate->EffluxAssay BetaLactamaseAssay->Report PBPAnalysis->Report PorinAnalysis->Report EffluxAssay->Report

Caption: Workflow for investigating ceftriaxone resistance.

References

Application Notes and Protocols for Microbiological Assay of Ceftriaxone Sodium Potency

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftriaxone sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is widely used in the treatment of various infections.[4] The potency of ceftriaxone sodium in pharmaceutical formulations is a critical quality attribute that ensures its therapeutic efficacy. Microbiological assays are essential for determining the biological activity of antibiotics by measuring their inhibitory effect on susceptible microorganisms. These assays are crucial in quality control to ensure that the product meets the required standards of potency.[5] This document provides detailed application notes and protocols for the microbiological assay of ceftriaxone sodium potency using the agar diffusion method, a widely accepted and validated technique.[1][5][6]

Principle of the Assay

The microbiological assay of ceftriaxone sodium is based on the principle of comparing the inhibition of growth of a susceptible microorganism by a known concentration of a ceftriaxone sodium reference standard with the inhibition of growth by the sample being tested. The extent of the inhibition, typically measured as the diameter of the zone of inhibition, is proportional to the concentration of the antibiotic.

Experimental Protocols

Two common and validated agar diffusion methods for determining ceftriaxone sodium potency are the cylinder-plate method and the paper disc method. A turbidimetric method is also a viable alternative.[7][8]

Protocol 1: Agar Diffusion Assay - Cylinder-Plate Method

This method involves placing stainless steel cylinders on the surface of an agar medium inoculated with a susceptible test microorganism. The cylinders are then filled with standard and sample solutions of ceftriaxone sodium.

1. Materials and Reagents

  • Test Microorganism: Staphylococcus aureus ATCC 6538P[1][2] or Bacillus subtilis ATCC 9371.[5][9]

  • Culture Media: Grove-Randall's 1 culture medium (for S. aureus) or Casoy broth (for B. subtilis).[2][5] Antibiotic medium for the base and inoculated layers.

  • Ceftriaxone Sodium Reference Standard: Of known purity and potency.

  • Ceftriaxone Sodium Sample: Powder for injection or other formulations.

  • Phosphate Buffer: pH 6.0 and pH 7.0.[2][5]

  • Sterile Water for Injection

  • Stainless Steel Cylinders: Flat-bottomed, with specific dimensions.

  • Petri Dishes: Sterile, flat-bottomed.

  • Spectrophotometer

  • Incubator: Capable of maintaining 32-37°C.[1][10]

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a quantity of the Ceftriaxone Sodium Reference Standard and dissolve it in sterile phosphate buffer (pH 7.0) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[2]

  • Standard Working Solutions: From the stock solution, prepare a series of working standard solutions with concentrations spanning the desired range (e.g., 16, 32, and 64 µg/mL for a 3x3 assay design) by diluting with phosphate buffer (pH 7.0).[1][2]

  • Sample Stock Solution: Accurately weigh a quantity of the ceftriaxone sodium sample powder, reconstitute it with sterile water for injection, and then dilute with phosphate buffer (pH 6.0) to obtain a stock solution with a theoretical concentration similar to the standard stock solution.[5]

  • Sample Working Solutions: Prepare sample working solutions at the same concentration levels as the standard working solutions using the same diluent.[5]

3. Inoculum Preparation

  • Culture the test microorganism in the appropriate broth (e.g., Casoy broth for B. subtilis) for 24 hours at 35 ± 2°C.[5]

  • Standardize the resulting suspension by diluting it with sterile broth to achieve a specific turbidity, for instance, 25 ± 2% transmittance at 580 nm.[5]

4. Assay Procedure

  • Prepare Petri dishes with a base layer of sterile antibiotic medium.

  • Add a second layer of the same medium, which has been inoculated with the standardized microorganism suspension (e.g., 0.5% inoculum).[10]

  • Once the agar has solidified, place six stainless steel cylinders on the surface of each plate at equidistant points.

  • Fill three alternate cylinders with the median concentration of the standard solution and the other three cylinders with the median concentration of the sample solution. This constitutes a 3x3 assay design (3 concentrations of standard and 3 of the sample, tested on a set of plates).

  • Incubate the plates at 32-37°C for approximately 18 hours.[1][10]

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

5. Data Analysis

  • Calculate the average zone diameter for the standard and sample solutions at each concentration level.

  • The potency of the sample is calculated using statistical methods, such as the parallel-line model and analysis of variance (ANOVA), as described in pharmacopeias.[1][2]

Protocol 2: Turbidimetric Method

This method measures the inhibition of microbial growth in a liquid medium by observing the turbidity.

1. Materials and Reagents

  • Test Microorganism: Staphylococcus aureus ATCC 6538.[7]

  • Culture Medium: Brain Heart Infusion (BHI) broth.[7]

  • Ceftriaxone Sodium Reference Standard and Sample

  • Diluent: Sterile water.[7]

  • Spectrophotometer or Microplate Reader

2. Preparation of Solutions

  • Prepare standard and sample solutions in sterile water at a concentration range suitable for the assay (e.g., 100-196 µg/mL).[7]

3. Assay Procedure

  • Prepare tubes or microplate wells containing BHI broth.

  • Add aliquots of the standard and sample solutions to the respective tubes/wells.

  • Inoculate the tubes/wells with a standardized suspension of S. aureus.

  • Incubate at a specified temperature for a defined period.

  • Measure the turbidity (absorbance) at a specific wavelength.

4. Data Analysis

  • A standard curve is generated by plotting the absorbance against the concentration of the standard.

  • The concentration of the sample is determined from the standard curve.

Data Presentation

The following tables summarize typical quantitative data from validated microbiological assays for ceftriaxone sodium.

Table 1: Summary of Validation Parameters for Agar Diffusion Assays

ParameterS. aureus ATCC 6538P[1]B. subtilis ATCC 9371[5][9]K. rhizophila ATCC-9341[6]
Linearity Range 16 - 64 µg/mL15.0 - 60.0 µg/mLNot specified
Correlation Coefficient (r) 0.999990.9990.986 (r²)
Precision (Repeatability, RSD) 1.4%1.15% (intraday)1.03% (interday)
Intermediate Precision (RSD) 2.1% (between-day)1.40% (between-day)1.00% (between-analyst)
Accuracy (Recovery) 100.5%100.46%101.17%

Table 2: Summary of Validation Parameters for Turbidimetric Assay

ParameterS. aureus ATCC 6538[7][8]
Linearity Range 100 - 196 µg/mL
Precision (Intraday, RSD) 4.53%
Precision (Interday, RSD) 3.85%
Accuracy (Recovery) 100.33%

Mandatory Visualizations

Mechanism of Action of Ceftriaxone

Ceftriaxone, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis.[4][11] It targets penicillin-binding proteins (PBPs), which are transpeptidases responsible for the cross-linking of peptidoglycan chains.[4][11][12] By irreversibly binding to these enzymes, ceftriaxone blocks the final step of cell wall assembly, leading to a weakened cell wall and subsequent bacterial cell lysis.[4][12]

Ceftriaxone_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan->PBP Normal Synthesis CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Lysis Cell Lysis PBP->Lysis Inhibition leads to Defective Cell Wall Ceftriaxone Ceftriaxone Ceftriaxone->PBP Binds and Inhibits Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Culture Media pour_plates Pour Agar Plates prep_media->pour_plates prep_solutions Prepare Standard & Sample Solutions apply_samples Apply Standards & Samples prep_solutions->apply_samples prep_inoculum Prepare Microorganism Inoculum inoculate Inoculate Agar with Microorganism prep_inoculum->inoculate pour_plates->inoculate inoculate->apply_samples incubate Incubate Plates apply_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones calculate_potency Calculate Potency (ANOVA) measure_zones->calculate_potency

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ceftriaxone Sodium Salt Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the precipitation of Ceftriaxone sodium salt in experimental media.

Frequently Asked Questions (FAQs)

Q1: I observed a white precipitate in my cell culture media after adding this compound. What is the most likely cause?

The most common cause of this compound precipitation in media is a chemical incompatibility with calcium-containing solutions.[1][2][3][4] Ceftriaxone can react with free calcium ions to form an insoluble ceftriaxone-calcium salt, which appears as a white precipitate.[4][5][6] This reaction is a known issue and has been the subject of multiple safety advisories.[1][2]

Q2: Are there other factors besides calcium that can cause precipitation?

Yes, several other factors can influence the stability and solubility of this compound in solution:

  • Temperature: Higher temperatures can increase the rate of precipitation.[7] Conversely, storing reconstituted solutions at refrigerated temperatures (around 4°C) generally improves stability.[8]

  • Concentration: Higher concentrations of both Ceftriaxone and calcium ions increase the likelihood of precipitation.[5][7]

  • pH: Ceftriaxone sodium is more stable in acidic conditions and less stable in basic conditions.[8][9] The pH of your media can therefore play a role.

  • Diluent Choice: The type of solvent used to reconstitute and dilute the this compound is critical. It is more stable in dextrose solutions and sterile water for injection compared to saline solutions.[8]

  • Shaking: Agitation or shaking of the solution can also promote the formation of microparticles.[7]

  • Light Exposure: Protecting the solution from light is recommended to maintain stability.[9][10]

Q3: My media is a standard formulation. How can I be sure it's a calcium issue?

Many standard cell culture media and buffers, such as those containing Ringer's or Hartmann's solution, contain calcium.[1][3] Total Parenteral Nutrition (TPN) solutions can also contain significant levels of calcium.[1] To confirm if calcium is the issue, you can perform a compatibility test by preparing a small volume of your media without the calcium component and observing if precipitation still occurs after adding Ceftriaxone.

Q4: Can I use Ceftriaxone in media that contains calcium?

It is strongly advised not to mix or simultaneously administer Ceftriaxone with calcium-containing intravenous solutions.[1][2][3] For experimental purposes, if calcium is essential for your cells, consider adding it to the media sequentially after the Ceftriaxone has been fully dissolved and diluted, and after flushing any lines.[1][2] However, the risk of precipitation remains. The formation of even sub-visual microparticles can occur and may interfere with your experiments.[4][5]

Q5: What is the correct procedure for reconstituting this compound to minimize precipitation?

To minimize the risk of precipitation, follow these general steps:

  • Select the appropriate diluent: Use sterile water for injection, 5% dextrose solution, or another calcium-free diluent.[11][12][13] Do not use diluents containing calcium, such as Ringer's or Hartmann's solution.[3][12]

  • Follow recommended concentrations: Reconstitute the vial to the recommended concentration as per the manufacturer's instructions. A common concentration for intravenous injection is 100 mg/mL.[12]

  • Ensure complete dissolution: Shake the vial well until the powder is completely dissolved.[10][12] The solution should be clear.

  • Storage: If not used immediately, store the reconstituted solution under appropriate conditions. Stability is generally better at refrigerated temperatures (4°C) and protected from light.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and solubility of this compound.

Table 1: Stability of Reconstituted Ceftriaxone Sodium Solutions

DiluentConcentration (mg/mL)Storage Temperature (°C)Stability Duration
Sterile Water for Injection100253 days[8]
Sterile Water for Injection100410 days[8]
5% Dextrose100253 days[8]
5% Dextrose25025< 24 hours[8]
5% Dextrose100410 days[8]
5% Dextrose25043 days[8]
0.9% Sodium Chloride-25< 3 days[8]
1% Lidocaine10049 days[8]
1% Lidocaine25043 days[8]
2% Lidocaine100258 hours[8]
2% Lidocaine10048 days[8]

Table 2: Factors Influencing Ceftriaxone-Calcium Precipitation

FactorConditionObservationReference
Calcium Ion Concentration ≥ 2 mmol/LIncreased insoluble microparticles[7]
Ceftriaxone Concentration ≥ 0.8 mg/mL (with 1.25 mmol/L Ca²⁺)Increased insoluble microparticles[5]
Temperature Higher temperatures (20°C vs 30°C)Fewer, but larger diameter microparticles[7]
Agitation ShakingSignificantly increased number of microparticles[7]
Calcium Source Calcium Chloride vs. Calcium GluconateSignificantly more microparticles with Calcium Chloride[5]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Experiments

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (powder)

  • Sterile, calcium-free diluent (e.g., Sterile Water for Injection, 5% Dextrose solution)

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Calculate the required volume of diluent to achieve the desired stock concentration (e.g., for a 1g vial to make a 100 mg/mL stock, add 9.6 mL of diluent).[12]

  • Aseptically add the calculated volume of the chosen sterile, calcium-free diluent to the vial containing the Ceftriaxone sodium powder.

  • Gently swirl or vortex the vial until the powder is completely dissolved and the solution is clear.

  • Visually inspect the solution for any particulate matter. If any is present, do not use the solution.

  • Use the freshly prepared solution immediately. If storage is necessary, store at 4°C and protect from light for a duration supported by stability data (see Table 1). Avoid repeated freeze-thaw cycles.

Protocol 2: Media Compatibility Test

Objective: To determine if this compound is compatible with a specific cell culture medium.

Materials:

  • Reconstituted this compound solution

  • Test cell culture medium

  • Control medium (e.g., sterile water or the diluent used for reconstitution)

  • Sterile tubes or plates

  • Incubator set to experimental conditions

Procedure:

  • Prepare two sets of sterile tubes or wells.

  • In the first set (Test), add the cell culture medium.

  • In the second set (Control), add the control medium.

  • Add the same final concentration of the reconstituted this compound solution to both sets.

  • Incubate both sets under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Visually inspect for any signs of precipitation, turbidity, or color change at regular intervals (e.g., 1, 4, and 24 hours).

  • Compare the test samples to the control samples. The formation of any precipitate in the test samples that is not present in the control indicates an incompatibility.

Visualizations

Ceftriaxone-Calcium Precipitation Pathway ceftriaxone Ceftriaxone Sodium (Soluble) precipitate Ceftriaxone-Calcium Salt (Insoluble Precipitate) ceftriaxone->precipitate Reacts with calcium Calcium Ions (Ca²⁺) (From Media) calcium->precipitate Forms

Caption: Chemical interaction leading to Ceftriaxone precipitation.

Troubleshooting Precipitation Workflow start Precipitate Observed in Media check_calcium Does the media or diluent contain calcium? start->check_calcium calcium_present High probability of Ceftriaxone-Calcium precipitation. check_calcium->calcium_present Yes no_calcium Consider other factors: pH, Temperature, Concentration check_calcium->no_calcium No reconstitute Review reconstitution protocol. Use calcium-free diluent. calcium_present->reconstitute test_compatibility Perform media compatibility test. no_calcium->test_compatibility

Caption: A logical workflow for troubleshooting precipitation.

Experimental Workflow for Media Compatibility start Start reconstitute Reconstitute Ceftriaxone in calcium-free diluent start->reconstitute prepare_media Prepare test media and control reconstitute->prepare_media add_ceftriaxone Add Ceftriaxone to both media types prepare_media->add_ceftriaxone incubate Incubate under experimental conditions add_ceftriaxone->incubate observe Observe for precipitation at intervals incubate->observe analyze Compare test to control observe->analyze compatible Media is compatible analyze->compatible No Precipitate incompatible Media is incompatible analyze->incompatible Precipitate Forms

Caption: A step-by-step workflow for testing media compatibility.

References

Technical Support Center: Optimizing Ceftriaxone Sodium Salt for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for using Ceftriaxone sodium salt in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize its concentration for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ceftriaxone in mammalian cells?

A1: While Ceftriaxone is a well-known β-lactam antibiotic that inhibits bacterial cell wall synthesis, its effects on mammalian cells are primarily linked to neuroprotection.[1] The main mechanism is the upregulation of the glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[2] This increases the uptake of glutamate from the extracellular space, reducing excitotoxicity.[3] This upregulation is mediated through the activation of the Akt-NFκB signaling pathway.[4][5]

Q2: What is a good starting concentration range for Ceftriaxone in cell viability assays?

A2: The optimal concentration is highly dependent on the cell type and the experimental goal (e.g., observing neuroprotection vs. assessing cytotoxicity).

  • For neuroprotective or GLT-1 upregulation studies: A common starting range is 1 µM to 100 µM.[6]

  • For general cytotoxicity screening: A broader range is recommended. Studies have shown no cytotoxic effects on cell lines like JB6 P+ mouse epidermal cells at concentrations up to 2000 µM (approx. 1197 mg/L) for 48 hours.[7] However, for sensitive primary cells like human bone progenitor cells, subtoxic effects were noted at concentrations above 500 mg/L with longer incubation times (10 days).[4][8]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.

Q3: How should I prepare and store a this compound stock solution for cell culture?

A3: this compound is readily soluble in aqueous solutions.[9]

  • Preparation: For cell culture, prepare a concentrated stock solution by dissolving this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. A stock concentration of 10 mg/mL in PBS (pH 7.2) is achievable.[9] Some sources indicate solubility in water or DMSO up to 40-50 mg/mL.[10] Ensure complete dissolution, using sonication if necessary for high concentrations.[10] Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Aqueous stock solutions should be made fresh.[9] If short-term storage is necessary, store aliquots at 4°C for frequent use or -20°C for longer-term storage, protected from light.[10] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: I'm observing precipitation in my cell culture wells after adding Ceftriaxone.

  • Possible Cause: Ceftriaxone can precipitate with calcium-containing solutions.[11][12] Many standard cell culture media (like DMEM) contain calcium chloride.

  • Solution:

    • Check Media Composition: Be aware of the calcium concentration in your media.

    • Sequential Addition: If possible, and if your experiment involves other calcium-containing solutions, add them sequentially and flush the system (if applicable) between additions.[11]

    • Lower Concentration: The risk of precipitation is concentration-dependent. Try using a lower working concentration of Ceftriaxone.

    • Solvent Choice: While Ceftriaxone is soluble in aqueous buffers, ensure your stock solution is fully dissolved before adding it to the media.

Issue 2: My cell viability results are inconsistent or show high variability.

  • Possible Cause 1: Uneven Cell Seeding: Inaccurate cell numbers across wells is a common source of variability in viability assays.

  • Solution 1: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting every few rows to prevent settling. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells or filling them with sterile PBS to maintain humidity.

  • Possible Cause 2: Compound Stability: Ceftriaxone stability can be affected by temperature and light.[13][14]

  • Solution 2: Prepare fresh dilutions of Ceftriaxone from a properly stored stock solution for each experiment. Protect solutions from light.

  • Possible Cause 3: Assay Interference: While not commonly reported for Ceftriaxone, some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, XTT, WST-1), for example, by acting as reducing agents.

  • Solution 3: Run a cell-free control containing only media and Ceftriaxone at your highest concentration. Add the viability reagent to these wells. If you see a color change, it indicates direct chemical reduction of the reagent by Ceftriaxone, which would require using a different viability assay (e.g., a dye-based assay like Calcein-AM or a luciferase-based ATP assay).

Issue 3: I am not observing the expected neuroprotective effect of Ceftriaxone.

  • Possible Cause 1: Insufficient Incubation Time: The upregulation of GLT-1 by Ceftriaxone is not immediate. It requires changes in gene transcription and protein expression.

  • Solution 1: Most protocols suggest pre-incubating the cells with Ceftriaxone for at least 48-72 hours before applying the toxic stimulus (e.g., glutamate or OGD). Some studies use incubation times of up to 7 days.[6]

  • Possible Cause 2: Sub-optimal Concentration: The concentration may be too low to induce a significant biological response in your specific cell model.

  • Solution 2: Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to find the most effective dose.

  • Possible Cause 3: Cell Model: The responsiveness to Ceftriaxone can be cell-type dependent. The expression of GLT-1 is most prominent in astrocytes.

  • Solution 3: The neuroprotective effects are often studied in primary astrocyte cultures or neuron-astrocyte co-cultures. If you are using a cell line, confirm that it expresses GLT-1 and the necessary signaling components.

Data Presentation: Ceftriaxone Concentration Effects

The following tables summarize quantitative data from various in vitro studies. Note that cytotoxicity is highly dependent on cell type and exposure duration.

Table 1: Cytotoxic and Sub-toxic Concentrations of Ceftriaxone

Cell TypeConcentration (mg/L)Concentration (µM)Exposure TimeEffect
Human Bone Progenitor Cells> 15,000> 25,05924 - 48 hoursAcute Cytotoxicity (LDH release)[8]
Human Bone Progenitor Cells> 500> 83510 daysSub-toxic effects[4][8]
Human Bone Progenitor Cells> 250> 41828 daysNegative effect on mineralization[8]
Human Rhabdomyosarcoma (RD)≥ 125≥ 209Not SpecifiedSignificant growth inhibition[15]
Rat Embryo Fibroblasts (REF)≥ 125≥ 209Not SpecifiedSignificant growth inhibition[15]

Table 2: Non-Cytotoxic and Bio-active Concentrations of Ceftriaxone

Cell TypeConcentration (mg/L)Concentration (µM)Exposure TimeEffect
JB6 P+ Mouse Epidermal Cells≤ 1197≤ 200024 - 48 hoursNo cytotoxicity (MTS assay)[7]
Lung Cancer Cells (A549, H520)2995007 - 14 daysInhibition of anchorage-independent growth[16]
Primary Human Fetal Astrocytes5.99102 daysIncreased EAAT2 (GLT-1) mRNA and protein[6]
Astrocytes59.910024 hoursProtected against MPP+ toxicity[10]

Concentrations in µM were calculated using the molecular weight of this compound (598.54 g/mol ).

Experimental Protocols & Workflows

Protocol 1: General Preparation of Ceftriaxone for Cell-Based Assays
  • Weighing: Aseptically weigh out the desired amount of this compound powder.

  • Dissolution: Reconstitute the powder in a sterile solvent. For a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of sterile PBS (pH 7.2). Vortex gently until fully dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Storage: Use the solution immediately or store aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Working Dilution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations using your complete cell culture medium.

Protocol 2: MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of Ceftriaxone. Include untreated (vehicle) and positive (e.g., a known cytotoxic agent) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read Absorbance: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: XTT Cell Viability Assay

This assay is similar to MTT but produces a water-soluble formazan product, eliminating the solubilization step.

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare XTT Solution: Thaw the XTT reagent and the electron-coupling reagent. Immediately before use, prepare the working solution by mixing the two reagents according to the manufacturer's instructions (e.g., add 1 mL of electron coupling solution to 6 mL of XTT reagent).[1]

  • Add XTT Reagent: Add 50-70 µL of the prepared XTT working solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Read Absorbance: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of 660 nm).[1]

Protocol 4: WST-1 Cell Viability Assay

This assay also produces a water-soluble formazan dye and is generally considered more sensitive than XTT.

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Add WST-1 Reagent: Add 10 µL of the WST-1 reagent directly to each well containing 100 µL of medium.[17]

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal time depends on the cell type and density.

  • Read Absorbance: Gently shake the plate for 1 minute and measure the absorbance between 420-480 nm.

Visualizations

Ceftriaxone_Signaling_Pathway CTX Ceftriaxone Akt Akt CTX->Akt Activates Plasma_Membrane Plasma Membrane pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation NFkB_complex IκBα -- NF-κB pAkt->NFkB_complex Phosphorylates IκBα, leading to release NFkB NF-κB NFkB_complex->NFkB Release GLT1_gene GLT-1 Gene NFkB->GLT1_gene Translocates to Nucleus & Binds Promoter Nucleus Nucleus GLT1_protein GLT-1 Protein (Transporter) GLT1_gene->GLT1_protein Transcription & Translation Glutamate_uptake Increased Glutamate Uptake GLT1_protein->Glutamate_uptake Results in

Caption: Ceftriaxone-induced GLT-1 upregulation pathway.

Viability_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells adhere 2. Allow cells to adhere (overnight) seed_cells->adhere treat 3. Treat with Ceftriaxone (Dose-Response) adhere->treat incubate 4. Incubate (e.g., 24-72h) treat->incubate add_reagent 5. Add Viability Reagent (MTT, XTT, or WST-1) incubate->add_reagent incubate_reagent 6. Incubate with Reagent (0.5-4h) add_reagent->incubate_reagent solubilize 7a. Solubilize Formazan (MTT Assay Only) incubate_reagent->solubilize MTT Path read 8. Read Absorbance on Plate Reader incubate_reagent->read XTT/WST-1 Path solubilize->read end End read->end

Caption: General workflow for tetrazolium-based cell viability assays.

Troubleshooting_Tree start Problem: Unexpected Viability Results low_signal Low Viability Signal (Unexpected Cytotoxicity) start->low_signal high_signal High Viability Signal (No Effect) start->high_signal high_variability High Variability Between Replicates start->high_variability check_conc Is concentration too high? (See Table 1) low_signal->check_conc check_precip Is there precipitation? (Ceftriaxone + Calcium) low_signal->check_precip check_cells Are control cells healthy? Check seeding density. low_signal->check_cells check_conc2 Is concentration too low? Perform dose-response. high_signal->check_conc2 check_time Is incubation time too short for biological effect? high_signal->check_time check_interference Run cell-free control. Does Ceftriaxone reduce reagent? high_signal->check_interference check_seeding Review cell seeding technique. Mix suspension frequently. high_variability->check_seeding check_edge Are you seeing an 'edge effect'? Avoid outer wells. high_variability->check_edge check_prep Are you using fresh dilutions? Check stock stability. high_variability->check_prep

Caption: Decision tree for troubleshooting cell viability assay results.

References

Ceftriaxone sodium salt stability and storage conditions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ceftriaxone Sodium Salt

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this compound for long-term experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store the unopened, powdered form of this compound?

A: The sterile, powdered form of ceftriaxone sodium should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2] It is crucial to protect it from light.[1][2][3]

Q2: What are the recommended diluents for reconstituting this compound for research purposes?

A: For laboratory experiments, sterile water for injection is a common and effective choice.[4] Other compatible diluents include 0.9% sodium chloride and 5% dextrose in water.[5] For cell-based assays, ensure the final concentration of any diluent is compatible with your cell line. Ceftriaxone sodium is also soluble in DMSO.[6]

Q3: What diluents should be strictly avoided?

A: Absolutely avoid calcium-containing diluents , such as Ringer's or Hartmann's solution.[2][7] Mixing ceftriaxone with calcium can cause the formation of a precipitate, rendering the solution unusable.[8][9]

Q4: How stable is the reconstituted ceftriaxone solution?

A: The stability of reconstituted ceftriaxone sodium is highly dependent on the concentration, diluent, and storage temperature.[10] Lower temperatures significantly improve stability.[11] For instance, a 100 mg/mL solution in sterile water is stable for about 3 days at 25°C but extends to 10 days when stored at 4°C.[4]

Q5: Can I store reconstituted ceftriaxone solutions for long-term use?

A: Yes, for long-term storage, freezing the solution is the recommended method. Solutions stored at -20°C in appropriate containers (e.g., polypropylene or PVC) can remain stable for extended periods, with studies showing stability for 26 weeks or even up to 180 days with minimal degradation.[5][9] Once thawed, do not refreeze the solution.[5]

Q6: My reconstituted ceftriaxone solution has turned a yellowish-amber color. Is it still usable?

A: The color of reconstituted ceftriaxone solutions can naturally range from light yellow to amber.[2] This color change depends on the storage duration, concentration, and the diluent used and does not necessarily indicate a loss of potency or degradation.[1][5] However, if you observe significant particulate matter or a very dark color change, the solution should be discarded.

Q7: What are the main factors that cause ceftriaxone to degrade?

A: Ceftriaxone degradation is primarily influenced by temperature, pH, and light exposure.[10][12] It is susceptible to degradation under acidic and oxidative conditions.[13] The degradation process can involve the opening of the beta-lactam ring and the breaking of side chains.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Precipitate forms in the solution. 1. Use of a calcium-containing diluent (e.g., Ringer's solution).[2][7]2. Mixing with an incompatible drug.[5]3. Supersaturation if the concentration exceeds solubility limits in the chosen solvent.1. Discard the solution immediately. 2. Review your protocol to ensure only compatible, calcium-free diluents are used.[8]3. Prepare a new solution using a recommended diluent like sterile water or 0.9% NaCl.
Solution color is much darker than expected. 1. Extended storage at room temperature.[5]2. Exposure to light.[3]3. Potential contamination or significant degradation.1. Compare the color to a freshly prepared solution.2. While a light yellow to amber color is normal, a dark or unexpected color may indicate degradation.[1]3. If in doubt, it is safest to discard the solution and prepare a fresh batch, ensuring proper storage conditions.
Inconsistent or unexpected experimental results. 1. Degradation of the ceftriaxone active compound due to improper storage.[11]2. Use of a solution that has been stored beyond its stability period.3. Inaccurate initial concentration.1. Prepare a fresh stock solution from the powder and repeat the experiment.2. Always note the preparation date on your solution and adhere to the stability timelines provided in the tables below.3. Validate the concentration of your stock solution using a spectrophotometric or chromatographic method if precision is critical.

Data Presentation: Stability & Solubility

Table 1: Stability of Reconstituted Ceftriaxone Sodium Solutions
DiluentConcentrationStorage TemperatureStability Duration (≥90% Potency)
Sterile Water100 mg/mL25°C (77°F)3 days[4]
Sterile Water100 mg/mL4°C (39°F)10 days[4]
Sterile WaterNot specified23°C (73°F)4 days[11]
Sterile WaterNot specified8°C (46°F)41 days[11]
Sterile WaterNot specified-20°C (-4°F)>76 days[11]
5% Dextrose100 mg/mL25°C (77°F)3 days[4]
5% Dextrose100 mg/mL4°C (39°F)10 days[4]
1% Lidocaine100 mg/mL25°C (77°F)8 hours[4]
1% Lidocaine100 mg/mL4°C (39°F)9 days[4]
1% Lidocaine250 mg/mL4°C (39°F)3 days[4]
0.9% NaCl or 5% Dextrose10-40 mg/mL-20°C (-4°F)26 weeks[5]
Table 2: Solubility of this compound
SolventSolubility Information
Water Readily soluble[2][4]
Methanol Sparingly soluble[2][4]
Ethanol Very slightly soluble[2][4]
DMSO 100 mg/mL[6]
Other Organic Solvents Solubility increases with temperature in the order: acetone < ethanol < N,N-dimethylformamide < methanol < formamide[15]

Experimental Protocols

Protocol: Stability Testing via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical stability of ceftriaxone in a prepared solution over time.

Objective: To quantify the remaining percentage of intact ceftriaxone sodium to determine its stability under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • Phosphate buffer (pH 7.4, 0.1M)

  • Tetrabutylammonium bromide

  • HPLC-grade water

  • RP-C18 column

  • HPLC system with UV detector

  • Calibrated lab balance, volumetric flasks, and pipettes

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, phosphate buffer, and tetrabutylammonium bromide dissolved in water. A typical composition might be (250:50:Rest) of acetonitrile, buffer, and water containing 3.2 g/L of tetrabutylammonium bromide.[11]

  • Standard Solution Preparation: Accurately weigh and dissolve ceftriaxone sodium in the mobile phase or a suitable diluent to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 5-50 µg/mL).

  • Sample Preparation: Reconstitute ceftriaxone sodium in the desired diluent (e.g., sterile water) to the desired concentration (e.g., 10 mg/mL). This is your "Time 0" sample.

  • Storage: Aliquot the remaining solution into separate, sealed vials and store them under the desired experimental conditions (e.g., 4°C, 25°C, -20°C).

  • Chromatographic Conditions:

    • Column: RP-C18 (e.g., 5 µm, 4.6 x 250 mm)

    • Flow Rate: 1.0 mL/min[11]

    • Detection Wavelength: 260 nm or 241 nm[11][13]

    • Injection Volume: 20 µL

  • Data Collection:

    • At designated time points (e.g., 0, 24h, 48h, 7 days, etc.), retrieve a sample vial from storage.

    • Allow the sample to reach room temperature. Dilute an aliquot with the mobile phase to fall within the range of the calibration curve.

    • Inject the standard solutions and the prepared sample onto the HPLC system.

  • Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Using the regression equation from the calibration curve, calculate the concentration of ceftriaxone in the stored sample at each time point.

    • Calculate the percentage of ceftriaxone remaining relative to the "Time 0" sample. The solution is generally considered stable if the concentration remains above 90% of the initial concentration.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage start Weigh Ceftriaxone Sodium Powder reconstitute Reconstitute with Calcium-Free Diluent (e.g., Sterile Water) start->reconstitute mix Vortex to Ensure Complete Dissolution reconstitute->mix filter Sterile Filter (0.22 µm) for Cell-Based Assays mix->filter storage_decision Select Storage Condition filter->storage_decision short_term Short-Term Use (<10 days) Store at 2-8°C storage_decision->short_term Short-Term long_term Long-Term Use (>10 days) Aliquot and Store at -20°C storage_decision->long_term Long-Term use_exp Use in Experiment short_term->use_exp thaw Thaw Frozen Aliquot at Room Temperature long_term->thaw thaw->use_exp discard Discard Unused Thawed Solution use_exp->discard Do Not Refreeze

Caption: Workflow for preparing and storing ceftriaxone sodium stock solutions.

troubleshooting_workflow start Observe Issue with Ceftriaxone Solution issue_type What is the issue? start->issue_type precipitate Precipitate Observed issue_type->precipitate Precipitation color_change Unexpected Color Change issue_type->color_change Color bad_results Inconsistent Experimental Results issue_type->bad_results Results check_diluent Was a Calcium-Containing Diluent Used? precipitate->check_diluent discard_precipitate Discard Solution. Remake with Calcium-Free Diluent. check_diluent->discard_precipitate Yes check_compatibility Check for Incompatible Additives. check_diluent->check_compatibility No is_dark Is color dark amber or has particulates? color_change->is_dark discard_color Potential Degradation. Discard and Prepare Fresh Solution. is_dark->discard_color Yes monitor Light yellow/amber is normal. Monitor for further changes. is_dark->monitor No check_age Is the solution older than its stability limit? bad_results->check_age discard_results Solution Expired. Discard and Prepare Fresh Solution. check_age->discard_results Yes check_storage Verify Storage Conditions (Temp, Light Protection) check_age->check_storage No stability_factors center Ceftriaxone Stability temp Temperature center->temp Lower Temp Increases Stability solvent Solvent/Diluent center->solvent Avoid Calcium concentration Concentration center->concentration Lower Conc. Can Improve Stability light Light Exposure center->light Protect from Light ph pH center->ph Degrades in Acidic Conditions time Storage Time center->time Degrades Over Time

References

Technical Support Center: Ceftriaxone Sodium Salt Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Ceftriaxone sodium salt in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution

Possible Cause: This often indicates chemical degradation of the Ceftriaxone molecule, which can be accelerated by several factors.

Troubleshooting Steps:

  • Verify pH of the Solution: Ceftriaxone is most stable in a slightly acidic to neutral pH range. The ideal pH for stability in aqueous solution is around 6.0-7.5.[1][2] Degradation occurs more rapidly at lower or higher pH levels.[1]

    • Recommendation: Use a calibrated pH meter to check the pH of your solution. If necessary, adjust the pH using a suitable buffer system (e.g., phosphate buffer). A 0.1 M phosphate buffer at pH 6.0 has been shown to increase stability.[3][4]

  • Assess Storage Temperature: Higher temperatures significantly accelerate the degradation of Ceftriaxone.[1][5]

    • Recommendation: Store aqueous solutions of Ceftriaxone at refrigerated (2-8°C) or frozen (-20°C) temperatures.[5] Solutions are significantly more stable at lower temperatures.[5][6]

  • Evaluate Light Exposure: Ceftriaxone solutions can be sensitive to light.

    • Recommendation: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5] While some studies suggest stability for a few days at room temperature in the presence or absence of light, protection from light is a good laboratory practice to minimize all potential degradation pathways.[1]

  • Check for Contaminants: The presence of oxidizing agents or metal ions can catalyze degradation.

    • Recommendation: Use high-purity water (e.g., water for injection, HPLC-grade water) and ensure all glassware is thoroughly cleaned.

Issue 2: Precipitation or Cloudiness in the Solution

Possible Cause: Precipitation can occur due to the formation of insoluble degradation products, interactions with incompatible diluents, or exceeding the solubility limit at a given temperature.

Troubleshooting Steps:

  • Review the Diluent Composition: Ceftriaxone is incompatible with calcium-containing solutions, such as Ringer's lactate, as it can form a precipitate.[7][8]

    • Recommendation: Use compatible diluents such as sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water.[6][8][9]

  • Consider the Concentration: Highly concentrated solutions may be more prone to precipitation, especially at lower temperatures.

    • Recommendation: If a high concentration is not essential for your experiment, consider using a more dilute solution. Studies have shown that the stability of Ceftriaxone can be concentration-dependent.[6][10]

  • Verify Storage Conditions: If the solution was frozen, ensure it has been thawed properly at room temperature and not refrozen.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ceftriaxone in an aqueous solution?

A1: The degradation of Ceftriaxone in aqueous solutions is complex and involves several pathways. The most significant is the hydrolysis of the β-lactam ring, which is the core structural feature responsible for its antibacterial activity.[6] Other degradation processes include the cleavage of the C-3 side chain, epimerization at C-7, and the formation of various isomers and degradation products like 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine.[12]

Q2: How does pH affect the stability of Ceftriaxone solutions?

A2: The stability of Ceftriaxone is highly pH-dependent. The optimal pH for stability is generally reported to be in the range of 6.0 to 7.5.[1][2][13] Both acidic and basic conditions accelerate the degradation process, particularly the hydrolysis of the β-lactam ring.[12][14]

Q3: What is the recommended storage temperature for aqueous solutions of Ceftriaxone?

A3: To minimize degradation, aqueous solutions of Ceftriaxone should be stored at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended.[5][6] For long-term storage, freezing at -20°C or below is advisable, as it significantly slows down the degradation kinetics.[3][5]

Q4: Can I use any buffer to adjust the pH of my Ceftriaxone solution?

A4: While adjusting the pH is crucial, the choice of buffer is also important. Phosphate and borate buffers have been noted to potentially catalyze the hydrolysis of Ceftriaxone.[12] However, a 0.1 M phosphate buffer at pH 6.0 has been shown to improve stability compared to unbuffered solutions.[2][3][4] It is recommended to use the lowest possible buffer concentration that can maintain the desired pH.

Q5: Are there any known incompatible excipients or solutions?

A5: Yes, Ceftriaxone is incompatible with calcium-containing solutions (e.g., Ringer's solution, Hartmann's solution) as this can lead to the formation of a precipitate.[7][8] It is also incompatible with vancomycin, fluconazole, and aminoglycosides in the same solution.[8]

Data Presentation

Table 1: Stability of Ceftriaxone Sodium in Aqueous Solutions at Various Temperatures

TemperatureStability (Time to reach 90% of initial concentration)Reference
23 ± 2°C (Room Temperature)At least 4 days[5]
8 ± 1°C (Refrigerated)At least 41 days[5]
-20°C (Frozen)Concentration remained >90% for at least 76 days[5]
37°C~10% degradation after 6 hours at pH 7.5[1]

Table 2: Influence of Diluent on Ceftriaxone Sodium Stability (100mg/mL)

DiluentStability at 25°CStability at 4°CReference
Sterile Water for Injection3 days10 days[6]
Dextrose 5%3 days10 days[6]
Lidocaine 1%-9 days[6]
Lidocaine 2%8 hours8 days[6]

Experimental Protocols

Protocol: Stability Indicating HPLC Method for Ceftriaxone Sodium

This protocol outlines a general method for assessing the stability of Ceftriaxone in aqueous solutions. It is based on common practices reported in the literature and should be optimized for your specific instrumentation and experimental conditions.

1. Materials and Reagents:

  • Ceftriaxone Sodium reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Disodium hydrogen phosphate (analytical grade)

  • Tetrabutylammonium bromide (optional, as an ion-pairing agent)

  • Water (HPLC grade)

  • Hydrochloric acid and Sodium hydroxide (for forced degradation studies)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Membrane filters (0.45 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier. An example is a mixture of methanol, potassium phosphate buffer (pH 7.0), and triethylamine (23:77:0.2 v/v/v).[15] Another mobile phase consists of acetonitrile, 0.1M phosphate buffer (pH 7.4), and tetrabutylammonium bromide in water.[2][5]

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection Wavelength: 241 nm or 260 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 35°C

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Ceftriaxone Sodium reference standard in the mobile phase or water to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: Dilute the Ceftriaxone solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

5. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat (e.g., 60°C for 5 minutes). Neutralize before injection.[5]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat (e.g., 60°C for 5 minutes). Neutralize before injection.[5]

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-5%) at room temperature for a specified time.[16][17]

  • Thermal Degradation: Expose the drug solution to dry heat (e.g., 60°C for 5 hours).[5]

  • Photodegradation: Expose the drug solution to UV radiation for a specified duration.[5]

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared samples (including those from the stability and forced degradation studies).

  • Determine the concentration of Ceftriaxone in the samples by interpolating their peak areas from the calibration curve.

7. Data Interpretation:

  • The stability of the solution is determined by the percentage of the initial Ceftriaxone concentration remaining over time. A common threshold for stability is retaining at least 90% of the initial concentration.

  • In the forced degradation studies, the method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

G cluster_factors Factors Influencing Degradation cluster_pathways Degradation Pathways cluster_prevention Prevention Strategies pH pH Hydrolysis Hydrolysis pH->Hydrolysis accelerates Temperature Temperature Temperature->Hydrolysis accelerates Light Light Isomerization Isomerization Light->Isomerization induces Diluent Diluent Side_Chain_Cleavage Side-Chain Cleavage Diluent->Side_Chain_Cleavage can influence pH_Control pH Control (6.0-7.5) pH_Control->Hydrolysis inhibits Low_Temp Low Temperature Storage Low_Temp->Hydrolysis inhibits Light_Protection Light Protection Light_Protection->Isomerization prevents Compatible_Diluents Use Compatible Diluents Compatible_Diluents->Side_Chain_Cleavage avoids

Caption: Factors, pathways, and prevention of Ceftriaxone degradation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Prepare_Solution Prepare Ceftriaxone Aqueous Solution Store_Conditions Store under defined conditions (T, pH, light) Prepare_Solution->Store_Conditions Take_Aliquots Take aliquots at time points Store_Conditions->Take_Aliquots Dilute_Sample Dilute sample for analysis Take_Aliquots->Dilute_Sample Inject_HPLC Inject into HPLC Dilute_Sample->Inject_HPLC Generate_Data Generate Chromatogram (Peak Area) Inject_HPLC->Generate_Data Calculate_Conc Calculate Concentration Generate_Data->Calculate_Conc Calibration_Curve Prepare Calibration Curve Calibration_Curve->Calculate_Conc Determine_Stability Determine % Remaining (Stability) Calculate_Conc->Determine_Stability

Caption: Workflow for assessing Ceftriaxone solution stability via HPLC.

References

Technical Support Center: Ceftriaxone Sodium Salt Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, troubleshooting, and avoiding interference caused by Ceftriaxone sodium salt in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Which common biochemical assays are known to be affected by Ceftriaxone interference?

A1: Ceftriaxone has been reported to interfere with several common laboratory tests. These include:

  • Bilirubin assays: Ceftriaxone can displace bilirubin from its binding to serum albumin, leading to an apparent decrease in unconjugated bilirubin and an increase in erythrocyte-bound bilirubin.[1][2][3] This is particularly significant in neonates with hyperbilirubinemia.[3][4]

  • Glucose tests: Ceftriaxone, like other cephalosporins, can cause false-positive results in urinary glucose tests.[5][6][7] Some blood glucose monitoring systems may also be affected.[8]

  • Creatinine assays: Cephalosporins can interfere with creatinine measurements, particularly when using the Jaffe method, leading to falsely elevated results.[9]

  • Direct Coombs Test: Ceftriaxone can induce a positive direct Coombs test, which is used to detect immune-mediated hemolytic anemia.[6][7]

  • Lactate Dehydrogenase (LDH): Elevated LDH levels have been observed in patients treated with Ceftriaxone, sometimes as a result of drug-induced hemolysis.[5][10]

  • Coagulation Panels: Alterations in prothrombin time (PT) have been noted in patients undergoing Ceftriaxone therapy.[4][11]

Q2: What is the primary mechanism of Ceftriaxone interference in bilirubin assays?

A2: The primary mechanism is competitive displacement. Ceftriaxone has a high affinity for serum albumin and can displace bilirubin from its binding sites.[1][2] This increases the concentration of unbound, or "free," bilirubin, which can then bind to erythrocytes. This leads to a decrease in the measured unconjugated bilirubin in the plasma and a simultaneous increase in erythrocyte-bound bilirubin.[1][2]

Q3: Can Ceftriaxone administration lead to in-vivo effects that alter laboratory results?

A3: Yes, beyond direct analytical interference, Ceftriaxone can induce physiological changes that impact lab results. For instance, it has been associated with drug-induced immune hemolytic anemia (DIIHA).[10][12] This can lead to a significant decrease in hemoglobin, an increase in LDH and bilirubin, and potentially acute renal failure.[10][13] Additionally, Ceftriaxone can precipitate in the gallbladder, which may lead to alterations in liver function tests such as AST and ALT.[4]

Q4: Are there alternative analytical methods that are less susceptible to Ceftriaxone interference?

A4: Yes, for assays where Ceftriaxone causes direct analytical interference, employing a more specific measurement technology can mitigate the issue. For example, while some urine glucose tests based on copper reduction methods may show false positives, enzymatic methods are generally less affected. For quantification of substances in the presence of Ceftriaxone, methods like High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offer high specificity and can separate the analyte of interest from the interfering drug.[14]

Troubleshooting Guides

Problem 1: Unexpectedly low unconjugated bilirubin levels in a patient sample being treated with Ceftriaxone.

  • Possible Cause: Ceftriaxone is likely displacing bilirubin from albumin, leading to its partitioning with erythrocytes and a subsequent decrease in plasma concentration.[1][2]

  • Troubleshooting Steps:

    • Review the patient's medication record to confirm Ceftriaxone administration.

    • Consider measuring both plasma and erythrocyte-bound bilirubin to get a complete picture of total bilirubin.

    • If feasible, and clinically appropriate, consider an alternative antibiotic to confirm the effect.

    • Utilize analytical methods that can measure total bilirubin without being affected by its binding state.

Problem 2: False-positive urine glucose test in a patient receiving Ceftriaxone.

  • Possible Cause: Ceftriaxone, a cephalosporin, is known to interfere with certain urine glucose tests, particularly those based on copper reduction methods.[5][6][7]

  • Troubleshooting Steps:

    • Confirm the type of urine glucose test being used.

    • If it is a non-enzymatic test, switch to a glucose oxidase-based enzymatic test for urine glucose measurement.

    • Correlate urine glucose findings with blood glucose measurements for a more accurate assessment of the patient's glycemic status.

Problem 3: Elevated creatinine levels in a patient on Ceftriaxone therapy without other signs of renal impairment.

  • Possible Cause: Ceftriaxone can interfere with the Jaffe method for creatinine determination, leading to a false elevation.[9]

  • Troubleshooting Steps:

    • Verify the methodology used for creatinine measurement by the clinical laboratory.

    • If the Jaffe method is in use, request a re-analysis using an enzymatic creatinine assay, which is less prone to this interference.

    • Evaluate other markers of renal function, such as blood urea nitrogen (BUN) and glomerular filtration rate (GFR), to get a comprehensive clinical picture.

Quantitative Data Summary

AssayInterfering SubstanceObserved EffectCeftriaxone ConcentrationNotes
Bilirubin CeftriaxoneDecrease in unconjugated bilirubin, increase in erythrocyte-bound bilirubin.[1][2]Therapeutic concentrationsEffect is more pronounced at lower Ceftriaxone concentrations.[1]
Urinary Glucose CeftriaxoneFalse-positive results.[5][6][7]Not specifiedPrimarily with copper reduction methods.[6][7]
Creatinine Cephalosporins (including Ceftriaxone)Positive interference (falsely high).[9]≥ 100 µg/mL (for Cefoxitin)Interference is method-dependent (Jaffe method).[9]
Prothrombin Time (PT) CeftriaxoneAlterations in PT.[4][11]Not specifiedMonitoring is recommended in patients with impaired vitamin K synthesis.[4]

Experimental Protocols

Protocol 1: Sample Pre-treatment for Removal of Ceftriaxone using Protein Precipitation

This protocol is adapted for research purposes to reduce Ceftriaxone concentration in plasma samples prior to analysis with a potentially affected assay.

Materials:

  • Plasma sample containing Ceftriaxone

  • Acetonitrile, cold (4°C)

  • Methanol, cold (4°C)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Pipettes

Method:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 900 µL of cold acetonitrile or methanol to the plasma sample.[14][15]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analytes of interest with a reduced concentration of protein-bound Ceftriaxone.

  • The supernatant can now be used for downstream analysis. Note that this method may also precipitate protein-bound analytes of interest. Validation is required.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ceftriaxone Quantification

This protocol provides a general framework for the chromatographic separation and quantification of Ceftriaxone, which can be used to determine its concentration in a sample or to develop separation methods for other analytes.

Materials:

  • HPLC system with a UV or MS/MS detector

  • C18 analytical column (e.g., Agilent Zorbax Eclipse Plus C18)[14]

  • Mobile Phase A: 10 mM ammonium formate with 2% formic acid in water[14]

  • Mobile Phase B: Acetonitrile[14]

  • Ceftriaxone standard

  • Sample for analysis

Method:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.4 mL/min.[14]

  • Prepare a standard curve of Ceftriaxone in a suitable solvent.

  • Inject a known volume of the prepared sample onto the column.

  • Run a gradient elution to separate Ceftriaxone from other components. An example gradient could be:

    • 0-2 min: 5% B

    • 2-7 min: Ramp to 95% B

    • 7-8 min: Hold at 95% B

    • 8-8.1 min: Return to 5% B

    • 8.1-10 min: Re-equilibrate at 5% B

  • Detect Ceftriaxone using a UV detector (e.g., at 272 nm) or an MS/MS detector in positive ion mode.

  • Quantify the amount of Ceftriaxone in the sample by comparing its peak area to the standard curve.

Visualizations

Ceftriaxone_Bilirubin_Interference Ceftriaxone Ceftriaxone Albumin Serum Albumin Ceftriaxone->Albumin Competitively Binds Bilirubin_Albumin Bilirubin-Albumin Complex Albumin->Bilirubin_Albumin Bilirubin Unconjugated Bilirubin Erythrocyte Erythrocyte Bilirubin->Erythrocyte Binds to Bilirubin->Bilirubin_Albumin Binds to Erythrocyte_Bilirubin Erythrocyte-Bound Bilirubin Erythrocyte->Erythrocyte_Bilirubin Bilirubin_Albumin->Bilirubin Displaces

Caption: Mechanism of Ceftriaxone interference in bilirubin assays.

Troubleshooting_Workflow Start Anomalous Lab Result in Patient on Ceftriaxone CheckMedication Confirm Ceftriaxone Administration Start->CheckMedication IdentifyAssay Identify Assay Methodology CheckMedication->IdentifyAssay IsJaffe Is it Jaffe method for Creatinine? IdentifyAssay->IsJaffe IsCopperReduction Is it Copper Reduction for Urine Glucose? IsJaffe->IsCopperReduction No UseEnzymaticCreatinine Action: Use Enzymatic Creatinine Assay IsJaffe->UseEnzymaticCreatinine Yes IsBilirubin Is it a Bilirubin Assay? IsCopperReduction->IsBilirubin No UseEnzymaticGlucose Action: Use Enzymatic Glucose Oxidase Assay IsCopperReduction->UseEnzymaticGlucose Yes ConsiderDisplacement Consider Bilirubin Displacement IsBilirubin->ConsiderDisplacement Yes End Interference Mitigated IsBilirubin->End No UseEnzymaticCreatinine->End UseEnzymaticGlucose->End ConsiderDisplacement->End

Caption: Troubleshooting workflow for Ceftriaxone interference.

References

Technical Support Center: Ceftriaxone Sodium and Calcium Interactions in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the interaction between ceftriaxone sodium salt and calcium in experimental buffers.

Troubleshooting Guides

Common Experimental Issues and Solutions

Issue 1: Unexpected Precipitate Formation in Your Assay

You've mixed a solution containing ceftriaxone sodium with a calcium-containing buffer and observed a white precipitate, cloudiness, or an increase in insoluble microparticles.

Possible Causes and Solutions:

  • Concentration Thresholds Exceeded: The concentrations of ceftriaxone and calcium ions have surpassed the solubility product of ceftriaxone-calcium. Ceftriaxone is highly soluble as a sodium salt but far less soluble as a calcium salt[1][2][3][4].

    • Solution: Review the concentrations of both ceftriaxone and calcium in your final solution. Consider performing a dilution series to determine the concentration limits for your specific buffer system.

  • Choice of Calcium Salt: The source of calcium can influence the rate and extent of precipitation. Studies have shown that calcium chloride leads to a significantly higher number of insoluble microparticles compared to calcium gluconate[5][6].

    • Solution: If your protocol allows, consider substituting calcium chloride with calcium gluconate to reduce the propensity for precipitation.

  • Temperature Effects: Higher temperatures can increase the diameter of the precipitate particles, and the weight of the precipitate increases with temperature[4][7].

    • Solution: Maintain a consistent and controlled temperature throughout your experiment. If possible, conduct experiments at a lower temperature to minimize precipitation, but be mindful of the temperature requirements of your specific assay.

  • Mechanical Agitation: Shaking or vigorous mixing can significantly increase the number of microparticles formed[4][7].

    • Solution: Employ gentle mixing techniques, such as inversion or slow orbital shaking, when preparing your solutions.

  • Buffer Composition: The composition of your buffer can affect the solubility of the ceftriaxone-calcium salt. For instance, the apparent kinetic solubility product is significantly higher in human plasma compared to simple crystalloid solutions, partly due to protein binding[1].

    • Solution: If applicable to your research, consider using a buffer that more closely mimics a biological matrix, which may increase the solubility of the ceftriaxone-calcium salt.

Issue 2: Inconsistent or Irreproducible Precipitation Results

You are observing significant variability in the amount of precipitate formed between experimental replicates.

Possible Causes and Solutions:

  • Inconsistent Pipetting or Dilution: Small variations in the concentrations of ceftriaxone or calcium can lead to large differences in precipitation, especially when working near the solubility limit.

    • Solution: Ensure your pipettes are properly calibrated. Prepare master mixes of your reagents to minimize pipetting errors between individual samples.

  • Fluctuations in Temperature: As mentioned, temperature affects precipitation. Inconsistent temperature control between experiments will lead to variability.

    • Solution: Use a temperature-controlled incubator or water bath for all incubation steps. Monitor and record the temperature throughout your experiments.

  • Variations in Mixing Technique: Differences in the vigor and duration of mixing can alter the formation of microparticles.

    • Solution: Standardize your mixing protocol. Use a vortex or shaker with consistent speed and time settings for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the interaction between ceftriaxone and calcium?

Ceftriaxone, an anion, readily forms an insoluble salt with calcium cations in a 1:1 molar ratio[5]. While ceftriaxone sodium is highly soluble, the resulting ceftriaxone-calcium salt has low solubility, leading to precipitation when its concentration exceeds the solubility product constant[1][2][3][4].

Q2: What are the key factors that influence the precipitation of ceftriaxone-calcium?

The primary factors are:

  • Concentration: The number of insoluble microparticles increases as the concentrations of ceftriaxone and calcium rise[7].

  • Temperature: Higher temperatures tend to increase the size and total weight of the precipitate[4][7].

  • Calcium Source: Calcium chloride is more likely to cause precipitation than calcium gluconate[5][6].

  • Mechanical Agitation: Shaking significantly increases the formation of microparticles[4][7].

  • pH: The degradation of ceftriaxone is pH-dependent, which could potentially influence the availability of the ceftriaxone anion for precipitation[8].

Q3: Can precipitation occur even if it is not visible to the naked eye?

Yes. The formation of insoluble microparticles can occur at concentrations where no visible precipitate is observed[5][6]. A light obscuration particle counter can be used to detect these microparticles when the Saturation Index (the ratio of the ionic product to the solubility product constant) is greater than 1.0[5][6].

Q4: At what concentrations does ceftriaxone-calcium precipitation become a concern in experimental settings?

Precipitation is highly dependent on the specific conditions. However, studies have shown that in a simple isotonic sodium chloride solution at 37°C, the number of insoluble microparticles increases when the ceftriaxone concentration is ≥0.8 mg/mL with a final calcium ion concentration of 1.25 mmol/L[5][6]. Visible precipitation was observed at a ceftriaxone concentration of 7 mg/mL under the same conditions[5][6].

Q5: What are the solubility product constants for ceftriaxone-calcium?

The solubility product constant for ceftriaxone-calcium can vary depending on the medium:

  • In a crystalloid solution at 37°C, the kinetic solubility constant has been described as 0.162 x 10⁻⁵ (mol/L)²[1].

  • In human plasma at 37°C, the apparent kinetic solubility product constant is greater than 0.42 x 10⁻⁴ (mol/L)², which is about 26 times higher than in water[1][2][3].

Data Presentation

Table 1: Factors Influencing Ceftriaxone-Calcium Precipitation

FactorObservationReference
Ceftriaxone Concentration Increased concentration leads to more precipitation. Microparticle formation detected at ≥0.8 mg/mL with 1.25 mmol/L Ca²⁺.[5][6]
Calcium Concentration Increased concentration leads to more precipitation. Microparticle formation increases at Ca²⁺ concentrations ≥2 mmol/L with 10 mg/mL ceftriaxone.[7]
Calcium Salt Source Calcium chloride results in significantly more insoluble microparticles than calcium gluconate.[5][6]
Temperature Higher temperatures increase the diameter and weight of the precipitate.[4][7]
Mechanical Agitation Shaking significantly increases the number of microparticles.[4][7]
Buffer/Matrix Solubility is higher in human plasma compared to simple crystalloid solutions.[1]

Table 2: Solubility Product Constants of Ceftriaxone-Calcium at 37°C

MediumSolubility Product Constant (Ksp)Reference
Crystalloid Solution0.162 x 10⁻⁵ (mol/L)² (kinetic)[1]
Human Plasma> 0.42 x 10⁻⁴ (mol/L)² (apparent kinetic)[1][2][3]
Aqueous Solution1.62 x 10⁻⁶ (mol/L)²[9]

Experimental Protocols

Protocol 1: Quantification of Insoluble Microparticles using a Light Obscuration Particle Counter

This method is used to detect and quantify sub-visible particles.

  • Preparation of Solutions:

    • Prepare a stock solution of ceftriaxone sodium in an isotonic sodium chloride solution (e.g., 0.4-2 mg/mL)[6].

    • Prepare a stock solution of 2% (w/v) calcium chloride[6].

  • Mixing:

    • In a clean container, add the appropriate volume of the ceftriaxone solution.

    • Add the required volume of the calcium chloride solution to achieve the desired final calcium ion concentration (e.g., 1.25 mmol/L)[6].

  • Incubation:

    • Gently agitate the mixed solution[6].

    • Store the solution at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 24 hours)[6].

  • Measurement:

    • Analyze the solution using a light obscuration particle counter to determine the number and size of insoluble microparticles (e.g., particles with a diameter less than 10 µm)[5][6].

Protocol 2: Quantification of Ceftriaxone and Calcium in Supernatants and Precipitates

This protocol allows for the determination of the amount of ceftriaxone and calcium that has precipitated.

  • Sample Preparation and Incubation:

    • Prepare solutions of ceftriaxone and calcium in the desired buffer (e.g., human plasma) at the concentrations of interest[1][2].

    • Incubate the mixture under controlled conditions (e.g., 2 hours at 37°C)[1][2].

  • Separation of Precipitate:

    • Centrifuge the samples to pellet any precipitate formed.

    • Carefully collect the supernatant for analysis.

  • Quantification:

    • Ceftriaxone: Analyze the ceftriaxone concentration in the supernatant using High-Performance Liquid Chromatography (HPLC)[1][2]. The amount of precipitated ceftriaxone can be calculated by subtracting the supernatant concentration from the initial concentration.

    • Calcium: Determine the calcium concentration in the supernatant using flame atomic absorption spectroscopy[1][2]. The amount of precipitated calcium can be calculated by subtracting the supernatant concentration from the initial concentration.

  • Precipitate Identification (Optional):

    • The identity of the precipitated material can be confirmed using techniques such as energy-dispersive X-ray analysis and Fourier transform infrared spectroscopy (FTIR)[1][2].

Visualizations

Ceftriaxone_Calcium_Interaction cluster_factors Influencing Factors Ceftriaxone_Na Ceftriaxone Sodium (Soluble) Ceftriaxone_ion Ceftriaxone Anion Ceftriaxone_Na->Ceftriaxone_ion Dissociates in Aqueous Solution Ca_ion Calcium Ions (Ca²⁺) (e.g., from CaCl₂) Precipitate Ceftriaxone-Calcium Salt (Insoluble Precipitate) Ca_ion->Precipitate Ceftriaxone_ion->Precipitate Concentration [Concentration] Concentration->Precipitate Temperature [Temperature] Temperature->Precipitate pH [pH] pH->Precipitate Ca_Source [Ca²⁺ Source] Ca_Source->Precipitate

Caption: Chemical interaction of ceftriaxone and calcium leading to precipitation.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep_Ceftriaxone Prepare Ceftriaxone Sodium Solution Mix Mix Solutions (Controlled Agitation) Prep_Ceftriaxone->Mix Prep_Calcium Prepare Calcium-Containing Buffer Prep_Calcium->Mix Incubate Incubate (Controlled Temperature) Mix->Incubate Visual Visual Inspection (Turbidity/Precipitate) Incubate->Visual Microparticle Light Obscuration Particle Counting Incubate->Microparticle Quantification HPLC / AAS for Supernatant Quantification Incubate->Quantification Identification FTIR / EDX for Precipitate ID Quantification->Identification Isolate Precipitate

References

Technical Support Center: Optimizing Ceftriaxone Sodium Salt Injection Protocols in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful administration of Ceftriaxone sodium salt in rodent models. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and administration of this compound in rodents.

Problem Potential Cause Recommended Solution
Precipitation in the reconstituted solution Use of calcium-containing diluents (e.g., Ringer's or Hartmann's solution).[1][2]Reconstitute this compound with sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water.[3][4] Avoid all calcium-containing solutions.[1][5]
Injection site reactions (e.g., inflammation, lesions) High concentration of the injectate, frequent injections at the same site, or the subcutaneous route of administration itself.[6][7]- Use a lower concentration if possible by adjusting the dilution volume. - Rotate injection sites. - For intramuscular injections, ensure deep muscle administration.[1] - Monitor animals closely for any signs of discomfort or skin changes.[6]
Difficulty in dissolving the powder Inadequate mixing or use of an inappropriate solvent.This compound is readily soluble in water.[8][9] Ensure thorough shaking of the vial after adding the diluent until the powder is completely dissolved.[10]
Variability in experimental results Inconsistent dosing, degradation of the reconstituted solution, or diurnal variations in rodent physiology.- Ensure accurate calculation of doses based on the most recent animal weights. - Adhere to recommended storage conditions and stability times for the reconstituted solution.[4][11] - Be aware that the time of day of administration can influence the pharmacokinetics of ceftriaxone in rats.[12] Consider standardizing the time of injection.
Animal distress or adverse behavioral changes Potential side effects of ceftriaxone, such as gastrointestinal upset or changes in gut microbiota.[13][14]- Monitor animals for signs of pain, distress, or changes in behavior (e.g., aggression, anxiety-like behaviors).[13] - Ensure free access to food and water. - If severe adverse effects are observed, consult with a veterinarian and consider adjusting the dosage or administration protocol.

Frequently Asked Questions (FAQs)

Preparation and Storage

  • Q1: What are the recommended diluents for reconstituting this compound? A1: Sterile water for injection, 0.9% sodium chloride, and 5% dextrose in water are recommended diluents.[3][4] For intramuscular injections, 1% lidocaine can be used to reduce pain at the injection site; however, this solution must never be administered intravenously.[1][15]

  • Q2: What is the stability of the reconstituted Ceftriaxone solution? A2: The stability of the reconstituted solution depends on the diluent and storage temperature. Generally, solutions are stable for a shorter period at room temperature compared to refrigeration. For instance, a 100 mg/mL solution in sterile water is stable for up to 2 days at room temperature and up to 14 days when refrigerated.[11][16]

    Stability of Reconstituted Ceftriaxone Sodium (100 mg/mL)

DiluentStorage TemperatureStability
Sterile Water for InjectionRoom Temperature (25°C)Up to 3 days[4]
Sterile Water for InjectionRefrigerated (4°C)Up to 10 days[4]
5% DextroseRoom Temperature (25°C)Up to 3 days[4]
5% DextroseRefrigerated (4°C)Up to 10 days[4]
1% LidocaineRoom Temperature (25°C)Up to 8 hours[4]
1% LidocaineRefrigerated (4°C)Up to 9 days[4]

Dosing and Administration

  • Q3: What are the common routes of administration for Ceftriaxone in rodents? A3: Common routes include subcutaneous (SC), intramuscular (IM), intravenous (IV), and intraperitoneal (IP).[6][17][18][19] The choice of route may depend on the experimental design and desired pharmacokinetic profile.

  • Q4: What are the recommended dosages for Ceftriaxone in rodents? A4: Dosages can vary widely depending on the study's objective. Doses ranging from 50 mg/kg to as high as 2 g/kg/day have been reported in the literature.[6][19] A no-observed-adverse-effect level (NOAEL) in a 6-month rat study was determined to be 0.5 g/kg/day.[6][7]

    Reported Ceftriaxone Dosages in Rodents

SpeciesRouteDosageReference
RatSubcutaneousUp to 2 g/kg/day[6][7]
RatIntravenous586 mg/kg/day (no impairment of fertility)[8][18]
RatIntraperitoneal100 mg/kg[20]
MouseIntramuscular50 mg/kg/day[19]
MouseIntravenous/Intraperitoneal5 mg/kg[17]

Safety and Side Effects

  • Q5: What are the potential adverse effects of Ceftriaxone administration in rodents? A5: Potential adverse effects include injection site trauma and reversible anemia, particularly with subcutaneous administration.[6][7] Other reported effects include cecum dilatation, changes in the gut microbiota, and behavioral changes such as increased aggression or anxiety-like behaviors.[6][13][21] Long-term use has also been associated with ultrastructural changes in the kidneys of rats.[14]

  • Q6: Are there any known contraindications for Ceftriaxone use in rodents? A6: The primary contraindication is the co-administration or mixing with calcium-containing solutions, which can lead to the formation of a precipitate.[1][2][5]

Experimental Protocols

Protocol 1: Subcutaneous Administration of Ceftriaxone in Rats for a Toxicology Study

  • Objective: To assess the safety and tolerability of long-term ceftriaxone administration.

  • Animal Model: Sprague-Dawley Crl:CD (SD) rats.[6]

  • Materials:

    • Ceftriaxone for injection (powder).[6]

    • Sterile water for injection.[6]

    • Amber glass bottles for storage.[6]

    • Appropriate syringes and needles for subcutaneous injection.

  • Procedure:

    • Reconstitute the ceftriaxone powder with sterile water to the desired concentration.

    • Store the reconstituted solution in amber glass bottles under refrigeration for up to one week.[6]

    • Administer the calculated dose via subcutaneous injection. In one study, dose levels of 0.25, 0.5, 1 g/kg/day, and 1 g/kg twice daily were used.[6]

    • Rotate injection sites to minimize local trauma.

    • Monitor animals daily for clinical signs, body weight changes, and food consumption.[6]

    • Conduct hematology, coagulation, clinical chemistry, and urinalysis at predetermined intervals.[7]

Protocol 2: Intramuscular Administration of Ceftriaxone in Mice for an Efficacy Study

  • Objective: To evaluate the efficacy of ceftriaxone in a murine model of infection.

  • Animal Model: C3H mice.[19]

  • Materials:

    • Ceftriaxone for injection.

    • Sterile saline.

    • Appropriate syringes and needles for intramuscular injection.

  • Procedure:

    • Reconstitute ceftriaxone with sterile saline to the desired concentration.

    • Administer a single daily dose of 50 mg/kg via intramuscular injection into a large muscle mass.[19]

    • For studies requiring more frequent dosing, an alternative regimen of 50 mg/kg every 6 hours for 24 hours has also been shown to be effective.[19]

    • Ensure proper restraint of the animal during injection to prevent injury.

Visualizations

experimental_workflow General Experimental Workflow for Ceftriaxone Administration in Rodents cluster_prep Preparation cluster_admin Administration cluster_monitoring Post-Administration Monitoring reconstitution Reconstitute Ceftriaxone with appropriate diluent dose_calc Calculate Dose (based on body weight) reconstitution->dose_calc animal_restraint Proper Animal Restraint dose_calc->animal_restraint injection Inject via chosen route (e.g., SC, IM, IV, IP) animal_restraint->injection observe_clinical Observe for Clinical Signs (e.g., injection site reaction, distress) injection->observe_clinical data_collection Data Collection (e.g., blood samples, behavioral tests) observe_clinical->data_collection

Caption: General workflow for Ceftriaxone administration in rodent studies.

troubleshooting_logic Troubleshooting Logic for Injection Site Reactions action_node action_node outcome_node outcome_node issue_node issue_node start Injection Site Reaction Observed? check_concentration Is concentration high? start->check_concentration check_site_rotation Are injection sites being rotated? check_concentration->check_site_rotation No reduce_concentration Action: Lower the concentration check_concentration->reduce_concentration Yes check_route Is the route subcutaneous? check_site_rotation->check_route Yes rotate_sites Action: Implement strict site rotation check_site_rotation->rotate_sites No monitor_closely Action: Increase monitoring for SC injections check_route->monitor_closely Yes consult_vet Consult Veterinarian check_route->consult_vet No resolved Issue Resolved reduce_concentration->resolved rotate_sites->resolved monitor_closely->resolved

Caption: Decision tree for troubleshooting injection site reactions.

References

Challenges in quantifying Ceftriaxone sodium salt in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantification of Ceftriaxone Sodium

Welcome to the technical support center for the analysis of Ceftriaxone sodium salt in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by experimental stage to help you quickly find solutions to specific problems.

Sample Preparation and Extraction

Question: I am seeing low and inconsistent recovery of Ceftriaxone from plasma samples. What could be the cause?

Answer: Low and inconsistent recovery is a frequent challenge, often linked to Ceftriaxone's high and concentration-dependent protein binding.[1][2][3] In human plasma, Ceftriaxone can be 90-95% bound at low concentrations (<100 µg/mL) and around 60% bound at higher concentrations (>400 µg/mL).[2][3]

Troubleshooting Steps:

  • Optimize Protein Precipitation: This is the most common extraction method.

    • Choice of Solvent: Both acetonitrile and methanol are effective. Methanol may offer higher extraction recovery, but acetonitrile can yield a cleaner sample with fewer matrix effects.[4][5] Experiment with a 3:1 or 4:1 ratio of cold solvent-to-plasma.

    • Temperature: Perform the precipitation at low temperatures (e.g., 4°C) to minimize degradation and improve protein removal.

  • Consider the Anticoagulant: Different anticoagulants like EDTA, heparin, and citrate can affect recovery.[5][6] It is crucial to use the same anticoagulant for your clinical samples, calibration standards, and quality controls to ensure consistency.[6]

  • Check for pH-Dependent Stability: Ceftriaxone is susceptible to degradation. Ensure the pH of your solutions is controlled. It shows significant degradation under acidic hydrolysis conditions.[7]

Question: Should I be concerned about the stability of Ceftriaxone in my samples during storage and processing?

Answer: Yes, Ceftriaxone stability is a critical factor. The β-lactam ring in its structure is susceptible to hydrolysis.[8]

Stability Guidelines:

  • In Plasma: Ceftriaxone is generally stable in plasma for at least 24 hours at room temperature and for up to 8 weeks at -20°C. It can also withstand at least three freeze-thaw cycles.

  • Processed Samples: After protein precipitation, the extracted samples are stable for at least 24 hours at room temperature. For longer storage, keep them at 4°C or in the autosampler at a controlled temperature (e.g., 4°C).

  • Stock Solutions: Prepare stock solutions in water or methanol and store them at -80°C.[4] These are typically stable for several weeks.

Chromatography and Detection (LC-MS/MS)

Question: My signal intensity is highly variable, and I suspect matrix effects. How can I identify and mitigate this?

Answer: Matrix effects, which cause ion suppression or enhancement, are a major issue in LC-MS/MS analysis of complex samples like plasma.[9] They occur when co-eluting endogenous components interfere with the ionization of the target analyte.[4][9]

Troubleshooting Steps:

  • Improve Sample Cleanup: Simple protein precipitation may not be sufficient. Consider using phospholipid removal plates or cartridges (e.g., Phree, Ostro) after precipitation to obtain a cleaner extract.[4][6][10]

  • Optimize Chromatography: Ensure Ceftriaxone is chromatographically separated from the bulk of matrix components.

    • Adjust the gradient to better resolve the analyte peak.

    • Ensure adequate retention on the column. Poor retention increases the likelihood of co-elution with highly polar matrix components that elute in the void volume.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[9] A SIL-IS like Ceftriaxone-D3 would be ideal as it co-elutes and experiences the same ionization effects as the analyte. However, if a SIL-IS is unavailable or shows interference, a structural analog like Cefotaxime can be used.[4][5][6]

  • Evaluate Matrix Effect: To confirm the issue, perform a post-column infusion experiment or compare the response of the analyte in a neat solution versus a post-extraction spiked blank matrix sample.[12][13]

Question: I am having trouble finding the right precursor and product ions for Ceftriaxone in positive ESI mode.

Answer: For positive electrospray ionization (ESI) mode, the most commonly reported and robust transition for Ceftriaxone is m/z 555.0 → 396.1 .[4][6][12][13][14]

  • Precursor Ion [M+H]⁺: The monoisotopic mass of Ceftriaxone is approximately 554.08 Da, so the protonated molecule [M+H]⁺ is detected at m/z 555.0.

  • Product Ion: The fragment at m/z 396.1 is a stable and intense product ion suitable for quantification.

For the internal standard Cefotaxime, a common transition is m/z 456.0 → 324.0 .[4][6]

Experimental Protocols and Data

Protocol: Sample Preparation using Protein Precipitation

This protocol is a general guideline for extracting Ceftriaxone from human plasma.

  • Thaw Samples: Thaw plasma samples, calibrators, and quality controls on ice.

  • Aliquot: Pipette 100 µL of plasma into a clean 1.5 mL polypropylene tube.

  • Add Internal Standard (IS): Add the working solution of the internal standard (e.g., Cefotaxime in methanol) to each sample.

  • Precipitate Proteins: Add 300-400 µL of cold (-20°C) acetonitrile or methanol.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Inject: Inject the supernatant into the LC-MS/MS system.

Data Tables

Table 1: Comparison of Sample Preparation Solvents

Solvent Typical Recovery Matrix Effect Observation Reference
Methanol Higher Can extract more interfering components, potentially leading to greater matrix effects. [4][5]

| Acetonitrile | Slightly Lower | Generally yields a cleaner extract with reduced matrix effects compared to methanol. |[4][5] |

Table 2: Typical LC-MS/MS Method Validation Parameters

Parameter Typical Value/Range Acceptance Criteria Reference
Linearity Range 1 - 200 µg/mL Correlation coefficient (r²) > 0.99 [4][6][10]
Lower Limit of Quantification (LLOQ) ~1 µg/mL Accuracy within ±20%, Precision ≤20% [4][10]
Intra-assay Precision (%RSD) < 5% ≤ 15% [6][14]
Inter-assay Precision (%RSD) < 10% ≤ 15% [6][14]
Accuracy (% Bias) Within ±15% Within ±15% of nominal value [4]

| Matrix Effect | Within ±15% | Variation should be within ±15% |[4][6] |

Visualized Workflows and Logic

The following diagrams illustrate common workflows and troubleshooting logic for Ceftriaxone analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) AddIS Add Internal Standard (IS) Sample->AddIS Precip Protein Precipitation (Acetonitrile/Methanol) AddIS->Precip Centrifuge Centrifugation Precip->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Chrom Chromatographic Separation (C18) Inject->Chrom Detect MS/MS Detection (ESI+, SRM) Chrom->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify G Troubleshooting: Low Signal or High Variability Start Low or Variable Signal CheckRecovery Is Recovery Low? Start->CheckRecovery CheckMatrix Are Matrix Effects Suspected? CheckRecovery->CheckMatrix No OptimizePPT Optimize Protein Precipitation (Solvent, Temp) CheckRecovery->OptimizePPT Yes CheckStability Is Analyte Stable? CheckMatrix->CheckStability No ImproveCleanup Improve Sample Cleanup (e.g., Phospholipid Removal) CheckMatrix->ImproveCleanup Yes ControlTemp Control Sample/Autosampler Temperature CheckStability->ControlTemp Yes End Problem Resolved CheckStability->End No OptimizePPT->End ModifyLC Modify Chromatography (Improve Separation) ImproveCleanup->ModifyLC UseSILIS Use Stable Isotope-Labeled IS ModifyLC->UseSILIS UseSILIS->End CheckpH Check pH of Solutions ControlTemp->CheckpH CheckpH->End

References

Validation & Comparative

Ceftriaxone in Focus: A Comparative Analysis of Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy, mechanisms, and clinical performance of Ceftriaxone versus its counterparts, supported by experimental evidence.

In the landscape of infectious disease management, third-generation cephalosporins remain a cornerstone of antimicrobial therapy. Among them, Ceftriaxone is distinguished by its broad spectrum of activity and favorable pharmacokinetic profile. This guide provides a comprehensive comparison of Ceftriaxone with other prominent third-generation cephalosporins, including Cefotaxime, Ceftazidime, and Cefpodoxime. The following sections present a synthesis of in vitro and clinical data, detailed experimental methodologies, and visual representations of key molecular interactions to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of cephalosporins is a critical indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for Ceftriaxone and other third-generation cephalosporins against various bacterial pathogens.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Ceftriaxone and Cefotaxime against Various Pathogens

OrganismAntibioticMean MIC (µg/mL)
Escherichia coliCefotaximeLower than Ceftriaxone (not statistically significant)[1][2]
CeftriaxoneHigher than Cefotaxime (not statistically significant)[1][2]
Klebsiella spp.CefotaximeLower than Ceftriaxone (not statistically significant)[1][2]
CeftriaxoneHigher than Cefotaxime (not statistically significant)[1][2]
Staphylococcus spp.CefotaximeLower than Ceftriaxone (not statistically significant)[1][2]
CeftriaxoneHigher than Cefotaxime (not statistically significant)[1][2]
Citrobacter koseriCefotaximeLower than Ceftriaxone (not statistically significant)[1][2]
CeftriaxoneHigher than Cefotaxime (not statistically significant)[1][2]
Serratia marcescensCefotaximeLower than Cefotaxime (not statistically significant)[1][2]
CeftriaxoneHigher than Cefotaxime (not statistically significant)[1][2]

Note: While not statistically significant, a consistent trend of lower MIC values was observed for Cefotaxime across several common pathogens in a prospective Indian study.[1][2]

Table 2: MIC Values for Ceftriaxone, Cefixime, and Cefpodoxime against Various Pathogens

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
EnterobacteriaceaeCefpodoxime≤1>16
Cefixime≤1>16
Ceftriaxone≤1>16
StaphylococciCefpodoxime>16>16
Cefixime>16>16
Ceftriaxone>16>16
EnterococciCefpodoxime>16>16
Cefixime>16>16
Ceftriaxone>16>16
Pseudomonas aeruginosaCefpodoxime>16>16
Cefixime>16>16
Ceftriaxone>16>16

Note: MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively. The data indicates comparable activity of the three cephalosporins against Enterobacteriaceae, and limited activity against Staphylococci, Enterococci, and Pseudomonas aeruginosa.[3][4]

Clinical Efficacy: Insights from a Randomized Controlled Trial

Clinical trials provide essential data on the in vivo performance of antibiotics. A prospective, randomized study compared the efficacy of Ceftriaxone and Ceftazidime in the treatment of nosocomial lower respiratory tract infections.

Table 3: Clinical Outcomes of Ceftriaxone vs. Ceftazidime in Nosocomial Pneumonia

OutcomeCeftriaxone (n=29)Ceftazidime (n=31)
Clinical Cure/Improvement90%90%
Pathogen Eradication86%82%
Treatment Failure3 patients3 patients

Note: The study concluded that Ceftriaxone and Ceftazidime are equally effective in treating nosocomial pneumonia, with the exception of infections caused by Pseudomonas aeruginosa.[5][6][7]

Experimental Protocols

The following sections detail the methodologies employed in the studies cited, providing a framework for the replication and validation of the presented data.

In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of the cephalosporins are prepared at a high concentration in a suitable solvent.

  • Serial two-fold dilutions of the stock solutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microdilution trays.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar medium overnight.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

3. Inoculation and Incubation:

  • Each well of the microdilution tray, containing a specific concentration of the antibiotic, is inoculated with the prepared bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Clinical Trial Protocol: Ceftriaxone vs. Ceftazidime in Nosocomial Pneumonia

This protocol outlines the design of the randomized controlled trial comparing the efficacy and safety of Ceftriaxone and Ceftazidime.

1. Study Design:

  • A prospective, randomized, open-label, multicenter clinical trial.

2. Patient Population:

  • Hospitalized patients diagnosed with nosocomial pneumonia or bacteremia.

3. Randomization and Treatment:

  • Patients were randomly allocated to one of two treatment groups:

    • Ceftriaxone group: Received 2 g of Ceftriaxone intravenously once daily.

    • Ceftazidime group: Received 2 g of Ceftazidime intravenously twice a day.

4. Data Collection and Analysis:

  • Clinical and bacteriological data were collected at baseline and at the end of treatment.

  • Clinical outcome was assessed as cure, improvement, or failure.

  • Bacteriological outcome was determined by the eradication or persistence of the initial pathogen.

  • Safety was evaluated by monitoring adverse events.

5. Endpoints:

  • Primary endpoint: Clinical response rate (cure or improvement).

  • Secondary endpoints: Bacteriological eradication rate, incidence of adverse events.

Mechanism of Action and Resistance Pathways

The efficacy of β-lactam antibiotics, including third-generation cephalosporins, is intrinsically linked to their interaction with bacterial cell wall synthesis machinery and the ability of bacteria to counteract this action.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Third-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Mechanism_of_Action cluster_bacterium Bacterial Cell Cephalosporin Third-Generation Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP

Caption: Mechanism of action of third-generation cephalosporins.

Mechanism of Resistance: β-Lactamase Hydrolysis

The most common mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

Resistance_Mechanism cluster_bacterium Resistant Bacterial Cell Cephalosporin Third-Generation Cephalosporin BetaLactamase β-Lactamase Cephalosporin->BetaLactamase Hydrolyzed by InactiveCephalosporin Inactive Cephalosporin BetaLactamase->InactiveCephalosporin PBP Penicillin-Binding Protein (PBP) InactiveCephalosporin->PBP Cannot bind CellWall Cell Wall Synthesis (uninhibited) PBP->CellWall

Caption: β-Lactamase-mediated resistance to cephalosporins.

Conclusion

This comparative guide highlights the nuanced differences in the efficacy of Ceftriaxone relative to other third-generation cephalosporins. While in vitro studies suggest comparable or, in some cases, slightly better activity of Cefotaxime, clinical data demonstrates the robust efficacy of Ceftriaxone in treating serious infections like nosocomial pneumonia. The choice of a specific third-generation cephalosporin should be guided by a comprehensive consideration of in vitro susceptibility data, the pharmacokinetic profile of the drug, the specific pathogen, and the clinical context. The provided experimental protocols and mechanistic diagrams offer a foundational resource for further research and development in this critical area of antimicrobial therapy. The rise of resistance, primarily through β-lactamase production, underscores the continuous need for surveillance and the development of new therapeutic strategies.[8][9]

References

A Comparative Guide to HPLC Method Validation for Ceftriaxone Sodium Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ceftriaxone sodium salt against alternative analytical techniques. The information presented is supported by experimental data from various studies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Experimental Protocol: A Validated RP-HPLC Method

A common and robust method for the quantification of Ceftriaxone sodium is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Below is a detailed protocol synthesized from multiple validated methods.[1][2][3][4][5][6]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm)[1][2][4]

  • Mobile Phase: A mixture of a buffer and an organic solvent is typically used. A common mobile phase consists of a phosphate buffer and acetonitrile or methanol. For example, a mixture of disodium hydrogen phosphate buffer and acetonitrile in a ratio of 65:35 (v/v), with the pH adjusted to 4.3 using orthophosphoric acid, has been shown to be effective.[2][3] Another validated mobile phase is a combination of methanol, water, and ortho-phosphoric acid in the ratio of 75:24.5:0.5 (v/v/v).[5]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[2][3][4][5]

  • Detection Wavelength: The UV detector is typically set to a wavelength between 240 nm and 273 nm, with 242 nm being a common choice.[2][3][4]

  • Injection Volume: A 20 µL injection volume is standard.[2][3]

  • Column Temperature: The analysis is usually performed at ambient temperature.

2. Standard and Sample Preparation:

  • Standard Stock Solution: A standard stock solution of Ceftriaxone sodium (e.g., 1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in the mobile phase or a suitable solvent like water.[1][4][5]

  • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 µg/mL).[2][3][5]

  • Sample Preparation: For pharmaceutical dosage forms (e.g., powder for injection), a quantity of the powder equivalent to a known amount of Ceftriaxone sodium is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm filter before injection.[2][5]

3. Method Validation: The developed HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[6][7]

Data Presentation: Performance Comparison

The following tables summarize the performance of the validated HPLC method in comparison to other analytical techniques used for Ceftriaxone sodium quantification.

Table 1: Comparison of a Validated HPLC Method with Alternative Methods

ParameterHPLC MethodMicrobiological AssayUV Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Inhibition of microbial growth.[8][9]Measurement of UV absorbance.
Specificity High; can separate Ceftriaxone from degradation products and impurities.Moderate; may be affected by other antimicrobial agents.Low; susceptible to interference from other UV-absorbing compounds.
Linearity (r²) > 0.999[2][3]~ 0.999[8]Generally lower than HPLC.
Accuracy (% Recovery) 98-102%[4][7]98-102%[8]Variable, often lower than HPLC.
Precision (%RSD) < 2%[1][7]< 2%[8]Can be higher than HPLC.
Sensitivity High; able to detect low concentrations.High; dependent on the microorganism's sensitivity.Moderate.
Analysis Time Relatively short (e.g., < 10 minutes per sample).[2][3][5]Long incubation period required (hours to days).Very rapid.
Cost & Complexity High initial instrument cost, requires skilled personnel.Low cost, but can be labor-intensive.Low instrument cost, simple to operate.

Table 2: Typical Validation Parameters for a Ceftriaxone Sodium HPLC Method

Validation ParameterTypical Acceptance CriteriaReported Values
Linearity (Correlation Coefficient, r²) ≥ 0.9990.999 - 0.9999[2][10]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 102%[4]
Precision (Repeatability, %RSD) ≤ 2.0%0.3% - 1.2%[4]
Intermediate Precision (%RSD) ≤ 2.0%< 1.0%[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.02 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.06 µg/mL
Robustness %RSD ≤ 2.0% for minor changes in method parametersThe method is generally found to be robust with minor variations in flow rate, mobile phase composition, and wavelength.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the validation of the HPLC method for Ceftriaxone sodium quantification.

HPLC_Validation_Workflow method_dev Method Development validation_protocol Validation Protocol Definition method_dev->validation_protocol linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision specificity Specificity validation_protocol->specificity robustness Robustness validation_protocol->robustness lod_loq LOD & LOQ validation_protocol->lod_loq system_suitability System Suitability Testing data_analysis Data Analysis & Reporting linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis robustness->data_analysis lod_loq->data_analysis system_suitability->data_analysis final_report Final Validation Report data_analysis->final_report

Caption: HPLC Method Validation Workflow.

Conclusion

The validated RP-HPLC method stands out as a highly specific, accurate, and precise technique for the quantification of Ceftriaxone sodium in pharmaceutical formulations.[1][2][3] While alternative methods like microbiological assays and UV spectrophotometry have their applications, particularly in terms of cost-effectiveness, they often lack the specificity and robustness of HPLC.[11][12][13] The HPLC method's ability to separate the active pharmaceutical ingredient from potential degradation products and excipients makes it the preferred choice for quality control and stability studies in the pharmaceutical industry. The presented data and protocol provide a solid foundation for researchers and professionals to implement and validate a reliable HPLC method for Ceftriaxone sodium quantification.

References

In vitro comparison of Ceftriaxone and Cefotaxime against clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of two stalwart cephalosporins reveals nuanced differences in their in vitro activity against a range of clinically significant bacteria. This guide synthesizes key experimental findings to offer researchers, scientists, and drug development professionals a clear perspective on their comparative performance.

Ceftriaxone and Cefotaxime, both third-generation cephalosporins, are mainstays in the treatment of serious bacterial infections. While they share a similar spectrum of activity, in vitro studies reveal subtle but significant variations in their potency against specific clinical isolates. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and methodologies, to inform research and development decisions.

Performance Against Gram-Negative Bacilli

A multicenter, in vitro study in India provides a head-to-head comparison of Ceftriaxone and Cefotaxime against a panel of Gram-negative clinical isolates. The findings, summarized below, indicate a generally more favorable profile for Cefotaxime, particularly evident in the zone of inhibition measurements.

Table 1: Comparative In Vitro Activity against Gram-Negative Isolates
OrganismCeftriaxoneCefotaxime
Mean MIC (µg/mL) Mean MIC (µg/mL)
Escherichia coli0.380.25
Klebsiella spp.0.250.19
Salmonella spp.Not ReportedNot Reported
Citrobacter koseriLower for CefotaximeLower for Cefotaxime
Serratia marcescensLower for CefotaximeLower for Cefotaxime
Mean Zone of Inhibition (mm) Mean Zone of Inhibition (mm)
Escherichia coliSignificantly smaller than CefotaximeSignificantly larger than Ceftriaxone
Klebsiella spp.Significantly smaller than CefotaximeSignificantly larger than Ceftriaxone
Salmonella spp.Significantly smaller than CefotaximeSignificantly larger than Ceftriaxone

Data sourced from a prospective, multicenter, comparative in vitro Indian study.[1][2][3][4]

While the mean Minimum Inhibitory Concentration (MIC) values for several organisms were lower with Cefotaxime, the difference was not always statistically significant.[1][2][3][4] However, Cefotaxime produced significantly larger zones of inhibition for E. coli, Klebsiella, and Salmonella, suggesting a greater in vitro effect.[1][2][3][4] Another study focusing on Gram-negative bacilli with various resistance phenotypes found Ceftriaxone to be more active than Cefotaxime against strains not simultaneously resistant to cefamandole and cefoxitin.[5]

Activity Against Gram-Positive Cocci

The in vitro activity of these cephalosporins has also been extensively studied against key Gram-positive pathogens, most notably Streptococcus pneumoniae and Staphylococcus aureus.

Streptococcus pneumoniae

Studies have shown that Ceftriaxone and Cefotaxime have nearly identical in vitro activity against penicillin-susceptible and most penicillin-intermediate strains of Streptococcus pneumoniae.[6][7][8] However, some discrepancies have been noted, with surveillance data indicating that isolates may be more susceptible to Ceftriaxone than Cefotaxime in regions with high rates of penicillin-resistant S. pneumoniae (PRSP).[9][10]

A study conducted at a teaching hospital in Thailand on clinical isolates from patients with invasive pneumococcal disease provided the following MIC data:

Table 2: In Vitro Activity against Streptococcus pneumoniae
AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Ceftriaxone≤0.016-0.50.190.5
Cefotaxime≤0.016-0.50.190.5

Data from a study on clinical isolates from a teaching hospital in Thailand.[11][12]

Although the MIC50 and MIC90 values were identical, the study noted a trend towards lower MICs for Cefotaxime.[11][12]

Staphylococcus aureus

While both antibiotics are used to treat methicillin-susceptible Staphylococcus aureus (MSSA) infections, their in vitro activity can be influenced by testing conditions.[13] A study found that the mean MIC for Staphylococcus was lower for Cefotaxime compared to Ceftriaxone, although this was not statistically significant.[1][2][4]

The Influence of Serum Albumin

An important factor influencing the in vitro activity of these antibiotics is protein binding. Ceftriaxone is highly protein-bound (around 95%) compared to Cefotaxime (around 35%).[1][2][3] In the presence of human serum albumin, the in vitro antimicrobial activity of Ceftriaxone has been shown to be significantly diminished compared to Cefotaxime.[14][15] This suggests that the high serum protein binding of Ceftriaxone may limit its in vivo activity.[1][2]

Experimental Protocols

The data presented in this guide is based on standard in vitro antimicrobial susceptibility testing methodologies.

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the Ezy MIC strip test and broth microdilution methods.[1][9]

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar media (e.g., McConkey agar, chocolate agar, and blood agar).[1] A standardized inoculum was prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Strip/Plate Inoculation: The surface of the agar plate was evenly inoculated with the bacterial suspension. Ezy MIC strips, which have a predefined gradient of the antibiotic, were then placed on the agar surface. For broth microdilution, the standardized inoculum was added to wells of a microtiter plate containing serial dilutions of the antibiotics.

  • Incubation: Plates were incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).

  • MIC Reading: The MIC was read as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism. For the strip test, this is the point where the elliptical zone of inhibition intersects the strip.

Disk Diffusion (Zone of Inhibition) Method

The disk diffusion method was used to determine the zone of inhibition (ZoI).

  • Inoculum Preparation: A standardized bacterial inoculum was prepared as described for MIC testing.

  • Plate Inoculation: The bacterial suspension was uniformly streaked over the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standard concentration of Ceftriaxone or Cefotaxime were placed on the agar surface.

  • Incubation: The plates were incubated under standardized conditions.

  • Zone Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.

Interpretation of Results

The MIC and ZoI findings were interpreted as susceptible, intermediate, or resistant based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][16]

Visualizing the Workflow

The following diagram illustrates the general workflow for the in vitro comparison of Ceftriaxone and Cefotaxime.

InVitro_Comparison_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation clinical_isolates Clinical Isolates (e.g., E. coli, S. pneumoniae) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) clinical_isolates->inoculum_prep culture_media Culture Media (e.g., McConkey, Blood Agar) culture_media->inoculum_prep antibiotics Antibiotic Solutions (Ceftriaxone & Cefotaxime) mic_testing MIC Determination (Broth Microdilution / E-test) antibiotics->mic_testing disk_diffusion Disk Diffusion (Zone of Inhibition) antibiotics->disk_diffusion inoculum_prep->mic_testing inoculum_prep->disk_diffusion incubation Incubation (18-24 hours) mic_testing->incubation disk_diffusion->incubation read_results Read Results (MIC value / Zone Diameter) incubation->read_results clsi_interp CLSI Interpretation (Susceptible, Intermediate, Resistant) read_results->clsi_interp comparison Comparative Analysis clsi_interp->comparison

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Conclusion

The in vitro data suggests that while Ceftriaxone and Cefotaxime have largely overlapping spectra of activity, Cefotaxime may exhibit superior in vitro potency against certain Gram-negative isolates, as evidenced by lower MICs and larger zones of inhibition.[1][2][3][4] Conversely, Ceftriaxone may have an advantage against some resistant phenotypes of Gram-negative bacilli and potentially against S. pneumoniae in areas with high penicillin resistance.[5][9][10] The significant impact of serum protein binding on the in vitro activity of Ceftriaxone is a critical consideration for researchers. These findings underscore the importance of continuous in vitro surveillance and head-to-head comparative studies to guide the development of new antimicrobial strategies and to optimize the use of existing agents.

References

Cross-Validation of Ceftriaxone Sodium Salt Activity Against Diverse Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of Ceftriaxone sodium salt against a range of bacterial strains, supported by experimental data from various studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Executive Summary

Ceftriaxone, a third-generation cephalosporin antibiotic, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[2][3] This guide consolidates in vitro susceptibility data, specifically Minimum Inhibitory Concentration (MIC) and Zone of Inhibition measurements, from multiple studies to provide a comprehensive overview of Ceftriaxone's efficacy.

Comparative Efficacy of Ceftriaxone

The following tables summarize the in vitro activity of Ceftriaxone against various clinically relevant bacterial strains. Data is compiled from peer-reviewed studies and presented to facilitate a clear comparison of the antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftriaxone Against Various Bacterial Strains

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Enterobacteriaceae≤8≤8-[4]
Neisseria spp.≤0.024≤0.024-[4]
Haemophilus influenzae≤0.024≤0.024-[4]
Pseudomonas aeruginosa12-28--[4]
Acinetobacter spp.12-28--[4]
Methicillin-susceptible Staphylococcus aureus (MSSA)-≤51 - 8[4][5]
Nonenterococcal streptococci-≤0.07-[4]
Salmonella Typhi--0.125 - >2[6]
Salmonella Paratyphi A--0.25 - >2[6]

MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Zone of Inhibition of Ceftriaxone Against Various Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Interpretation (Susceptible ≥21mm)Reference(s)
Staphylococcus aureus20 - 25.66Susceptible[7][8]
Streptococcus pyogenes24.33 - 27.66Susceptible[7][8]
Klebsiella pneumoniae25 - 33Susceptible[7][8]
Escherichia coli-95% Susceptible[9][10]
Pseudomonas aeruginosa-92.7% Susceptible[9][10]
Proteus mirabilis-83.8% Susceptible[9][10]
Salmonella Typhi-87.2% Susceptible[9][10]

Experimental Protocols

The following are detailed methodologies for the two primary in vitro susceptibility testing methods used to evaluate the efficacy of Ceftriaxone.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[9][10]

a. Inoculum Preparation:

  • Select 4-5 morphologically similar bacterial colonies from a primary isolation medium.

  • Suspend the colonies in 4-5 mL of a suitable broth medium (e.g., Trypticasein Soy Broth).

  • Incubate the broth at 37°C for 2-5 hours until the turbidity matches the 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ bacterial cells/mL.[11]

b. Inoculation:

  • Dip a sterile cotton swab into the adjusted inoculum suspension.

  • Rotate the swab against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[11]

c. Application of Antibiotic Disks:

  • Aseptically place a Ceftriaxone-impregnated disk (typically 30 µg) onto the surface of the inoculated agar plate.[10]

  • Gently press the disk to ensure complete contact with the agar.

d. Incubation:

  • Invert the plates and incubate at 37°C for 16-24 hours.[10][11]

  • For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubate in an atmosphere enriched with 5% CO₂.[11]

e. Interpretation:

  • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).[10]

  • Interpret the results based on established breakpoints (e.g., Susceptible: ≥21 mm; Intermediate: 14-20 mm; Resistant: ≤13 mm).[9][10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5][6]

a. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

b. Inoculum Preparation:

  • Prepare an inoculum as described in the disk diffusion method, adjusting the turbidity to the 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

d. Interpretation:

  • The MIC is the lowest concentration of Ceftriaxone at which there is no visible growth (turbidity) of the bacteria.

Mechanism of Action and Signaling Pathway

Ceftriaxone is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] This process is crucial for bacterial survival and integrity.

The primary target of Ceftriaxone is a group of enzymes known as penicillin-binding proteins (PBPs), specifically transpeptidases.[2][12] These enzymes are responsible for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to form a rigid cell wall.[2] By binding to and inactivating these PBPs, Ceftriaxone prevents the formation of these cross-links.[2][3] This disruption leads to a weakened cell wall, ultimately causing the bacterial cell to lyse and die.[3]

Ceftriaxone_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ceftriaxone->PBP Inhibits CellWall Bacterial Cell Wall PBP->CellWall Catalyzes Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate for Cross-linking Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Weakened Wall Leads to Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Bacterial_Culture Bacterial Strain Isolation & Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Disk_Diffusion Disk Diffusion Assay Inoculum_Prep->Disk_Diffusion MIC_Determination Broth Microdilution (MIC Determination) Inoculum_Prep->MIC_Determination Media_Prep Media Preparation (Mueller-Hinton Agar/Broth) Media_Prep->Disk_Diffusion Media_Prep->MIC_Determination Antibiotic_Prep Ceftriaxone Solution/ Disk Preparation Antibiotic_Prep->Disk_Diffusion Antibiotic_Prep->MIC_Determination Zone_Measurement Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Measurement MIC_Reading Read MIC Value (µg/mL) MIC_Determination->MIC_Reading Interpretation Interpret Results (Susceptible/Intermediate/Resistant) Zone_Measurement->Interpretation MIC_Reading->Interpretation

References

Ceftriaxone's Neuroprotective Efficacy: A Comparative Analysis with Riluzole and Minocycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Agents in Traumatic Brain Injury Models

The quest for effective neuroprotective agents to mitigate the devastating consequences of neurological injuries and diseases is a paramount challenge in modern medicine. Among the repurposed drugs showing promise, the beta-lactam antibiotic Ceftriaxone has garnered significant attention for its neuroprotective properties. This guide provides a comparative analysis of Ceftriaxone's neuroprotective effects against two other notable agents, Riluzole and Minocycline, with a focus on experimental data from traumatic brain injury (TBI) models.

At a Glance: Comparative Efficacy

The neuroprotective effects of Ceftriaxone, Riluzole, and Minocycline have been evaluated in various preclinical models of neurological disorders. While direct head-to-head comparative studies with extensive quantitative data are limited, this analysis synthesizes findings from independent studies using a rat model of traumatic brain injury (TBI) to offer a comparative perspective.

Neuroprotective AgentPrimary Mechanism of ActionKey Efficacy Markers in Rat TBI Models
Ceftriaxone Upregulation of Glutamate Transporter 1 (GLT-1)- Reduces Pro-inflammatory Cytokines: Significantly decreases levels of IL-1β, IFN-γ, and TNF-α. - Enhances Glutamate Clearance: Increases the expression of the glutamate transporter GLT-1.
Riluzole Modulation of Glutamate Neurotransmission- Reduces Lesion Size: Decreases the volume of brain injury by approximately 44%. - Improves Neurological Function: Enhances motor and cognitive outcomes. - Modulates Inflammatory Response: Decreases pro-inflammatory IL-1β and increases anti-inflammatory IL-10.
Minocycline Anti-inflammatory and Anti-apoptotic- Reduces Inflammatory Markers: Decreases levels of C-reactive protein (CRP) and monocyte chemoattractant protein-1 (MCP-1). - Variable Effects on Lesion Size: Dose-dependent reduction in lesion volume and microglial activation. - Inhibits Aquaporin-4: Reduces brain edema by downregulating AQP4.

Deep Dive: Experimental Data and Protocols

The following sections provide a detailed look at the experimental evidence supporting the neuroprotective effects of each agent and the methodologies employed in these key studies.

Ceftriaxone: Upregulating Glutamate Clearance and Dampening Inflammation

Ceftriaxone's primary neuroprotective mechanism is attributed to its ability to increase the expression of the glutamate transporter GLT-1, thereby enhancing the clearance of excess glutamate from the synapse and reducing excitotoxicity.[1] Additionally, Ceftriaxone exhibits potent anti-inflammatory effects.

Quantitative Data from a Rat TBI Model:

A study investigating Ceftriaxone in a rat model of TBI reported the following significant findings:

ParameterControl (TBI + Vehicle)Ceftriaxone (200 mg/kg)Percentage Change
IL-1β (pg/mg protein) HighSignificantly Reduced
IFN-γ (pg/mg protein) HighSignificantly Reduced
TNF-α (pg/mg protein) HighSignificantly Reduced
GLT-1 Expression Reduced post-TBISignificantly Upregulated
Cognitive Function (Y-maze) DeficitsAttenuated DeficitsImproved
Cerebral Edema PresentAttenuated

Data synthesized from a study by Wei et al. (2012).[[“]]

Experimental Protocol: Measurement of Inflammatory Cytokines in Brain Tissue (ELISA)

  • Tissue Homogenization: Brain tissue surrounding the injury site is homogenized in a lysis buffer containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected.

  • ELISA Procedure: Commercially available ELISA kits for rat IL-1β, IFN-γ, and TNF-α are used. The supernatant is added to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Quantification: The optical density is measured using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

Experimental Protocol: Western Blot for GLT-1 Expression

  • Protein Extraction: Total protein is extracted from the perilesional cortical tissue.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for GLT-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified and normalized to a loading control like β-actin.

Riluzole: Modulating Excitotoxicity and Inflammation

Riluzole, an approved treatment for amyotrophic lateral sclerosis (ALS), exerts its neuroprotective effects by inhibiting glutamate release and inactivating voltage-dependent sodium channels.[3] It also demonstrates anti-inflammatory properties.

Quantitative Data from a Rat TBI Model:

In a fluid percussion injury model of TBI in rats, Riluzole treatment demonstrated the following effects:

ParameterControl (TBI + Vehicle)Riluzole (4 or 8 mg/kg)Percentage Change
Lesion Volume (mm³) -Reduced by ~44%
Neurological Deficit Score Significant DeficitSignificantly Improved at 3 weeksImproved
IL-1β (pg/mL in CSF) HighSignificantly Reduced
IL-10 (pg/mL in CSF) LowSignificantly Increased

Data synthesized from studies by Wahl et al. (1997) and Barm-Akdepe et al. (2020).[4][5]

Experimental Protocol: Traumatic Brain Injury Model (Fluid Percussion)

  • Anesthesia and Craniotomy: Rats are anesthetized, and a craniotomy is performed over the parietal cortex.

  • Injury Induction: A fluid percussion device is used to deliver a controlled pulse of saline onto the exposed dura, inducing a brain injury.

  • Post-operative Care: The surgical site is closed, and the animals receive post-operative care, including analgesics.

Experimental Protocol: Morris Water Maze Test for Cognitive Function

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

Minocycline: A Broad-Spectrum Anti-inflammatory and Anti-apoptotic Agent

Minocycline, a tetracycline antibiotic, readily crosses the blood-brain barrier and exhibits neuroprotective effects primarily through its anti-inflammatory and anti-apoptotic actions.[6] Recent studies also suggest a role in reducing brain edema by inhibiting aquaporin-4 (AQP4).[7]

Quantitative Data from a Rat TBI Model:

Studies on Minocycline in rat TBI models have shown:

ParameterControl (TBI + Vehicle)Minocycline (Dose-dependent)Percentage Change
CRP (serum) ElevatedNormalized
MCP-1 (serum) ElevatedNormalized
Lesion Volume -Variable Reduction (dose-dependent)
Microglial Activation IncreasedReduced (dose-dependent)
Aquaporin-4 (AQP4) Expression IncreasedSignificantly Inhibited

Data synthesized from studies by Kovesdi et al. (2012) and Wang et al. (2020).[6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams have been generated using the DOT language.

Ceftriaxone_Signaling_Pathway Ceftriaxone Ceftriaxone GLT1 GLT-1 Upregulation Ceftriaxone->GLT1 Inflammation Reduced Neuroinflammation Ceftriaxone->Inflammation Glutamate Decreased Synaptic Glutamate GLT1->Glutamate Excitotoxicity Reduced Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Cytokines Decreased Pro-inflammatory Cytokines (IL-1β, TNF-α) Inflammation->Cytokines Cytokines->Neuroprotection

Caption: Ceftriaxone's neuroprotective signaling pathway.

Riluzole_Signaling_Pathway Riluzole Riluzole NaChannels Inhibition of Voltage-gated Na+ Channels Riluzole->NaChannels Inflammation Modulation of Inflammation Riluzole->Inflammation GSK3B GSK-3β/CRMP-2 Pathway Activation Riluzole->GSK3B GlutamateRelease Reduced Glutamate Release NaChannels->GlutamateRelease Excitotoxicity Reduced Excitotoxicity GlutamateRelease->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Cytokines ↓ IL-1β ↑ IL-10 Inflammation->Cytokines Cytokines->Neuroprotection Neurite Neurite Growth GSK3B->Neurite Neurite->Neuroprotection

Caption: Riluzole's multifaceted neuroprotective mechanisms.

Minocycline_Signaling_Pathway Minocycline Minocycline Microglia Inhibition of Microglial Activation Minocycline->Microglia Apoptosis Anti-apoptotic Pathways Minocycline->Apoptosis AQP4 Inhibition of Aquaporin-4 Minocycline->AQP4 Inflammation Reduced Neuroinflammation Microglia->Inflammation Neuroprotection Neuroprotection Apoptosis->Neuroprotection Edema Reduced Brain Edema AQP4->Edema Cytokines ↓ Pro-inflammatory Cytokines Inflammation->Cytokines Edema->Neuroprotection Cytokines->Neuroprotection

Caption: Minocycline's primary neuroprotective pathways.

TBI_Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Evaluation Animal_Model Rat Model of TBI (e.g., Fluid Percussion) Drug_Admin Drug Administration (Ceftriaxone, Riluzole, or Minocycline) Animal_Model->Drug_Admin Behavioral Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral Biochemical Biochemical Assays (ELISA for Cytokines) Drug_Admin->Biochemical Molecular Molecular Analysis (Western Blot for GLT-1) Drug_Admin->Molecular Histological Histological Analysis (Lesion Volume) Drug_Admin->Histological

Caption: General experimental workflow for neuroprotection studies.

Conclusion

Ceftriaxone, Riluzole, and Minocycline each demonstrate significant neuroprotective potential in experimental models of traumatic brain injury, albeit through distinct primary mechanisms. Ceftriaxone's targeted upregulation of GLT-1 presents a compelling strategy for mitigating excitotoxicity, a central pathological process in TBI. Riluzole offers a multifaceted approach by modulating glutamate release and inflammatory responses. Minocycline provides broad-spectrum anti-inflammatory and anti-apoptotic effects.

The choice of a therapeutic agent will likely depend on the specific context of the neurological injury and the desired therapeutic window. While the data presented here are from preclinical studies, they provide a strong rationale for further investigation and head-to-head clinical trials to determine the comparative efficacy of these promising neuroprotective agents in human patients. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing future comparative studies in the field of neuroprotection.

References

A Comparative Analysis of Locally Produced vs. Innovator Ceftriaxone: An Antibacterial Spectrum Validation

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the in-vitro efficacy of generic and brand-name ceftriaxone formulations, supported by experimental data from multiple studies. This guide is intended for researchers, scientists, and drug development professionals interested in the comparative performance of different ceftriaxone products.

Ceftriaxone, a third-generation cephalosporin, is a widely used broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] With the availability of numerous locally produced generic versions, a critical evaluation of their antibacterial spectrum compared to the innovator product is essential. This guide summarizes findings from several in-vitro studies to provide a data-driven comparison.

Data Summary

The antibacterial efficacy of antibiotics is primarily determined by their Minimum Inhibitory Concentration (MIC) and zone of inhibition. The following tables summarize the comparative data for locally produced (generic) and innovator (brand-name) ceftriaxone from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Bacterial StrainInnovator Ceftriaxone (µg/mL)Locally Produced Ceftriaxone (µg/mL)Study Findings
Escherichia coli ATCC 259220.060.0611 brand names and 14 generic injections showed identical MIC.
Escherichia coli (clinical isolate)Peak inhibition >1.95 mg/LPeak inhibition >1.95 mg/LNo significant differences were found among five brands with a wide price range.[2]
Escherichia coliSensitive (1 µg/ml)Resistant (64 µg/ml)A study in Pakistan found the multinational brand to be more sensitive against E. coli compared to the local brand.[3]
Staphylococcus aureusResistant (>64 µg/ml)Resistant (16 µg/ml)The multinational brand showed a lower MIC, although both were in the resistant range.[3]

Table 2: Zone of Inhibition Comparison

Bacterial StrainInnovator Ceftriaxone (mm)Locally Produced Ceftriaxone (mm)Study Findings
Staphylococcus aureus25.66 ± 1.15 (Control)Brand A: 25 ± 2Brand B: 25.66 ± 1.15Brand C: 20 ± 1No significant variation was observed among the different brands.[1]
Streptococcus pyogenes24.33 ± 1.15 (Control)Brand A: 26.66 ± 0.57Brand B: 27.66 ± 0.57Brand C: 27.66 ± 0.57All brands showed inhibitory diameters within the required range.[1]
Klebsiella pneumoniaeNot specifiedNot specifiedThe study indicated effectiveness against this strain but did not provide specific measurements for comparison.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Dilution

This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli ATCC 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum of 10⁴ CFU/20µl.

  • Preparation of Ceftriaxone Solutions: The ceftriaxone products (both innovator and locally produced) are reconstituted in sterile distilled water. Serial two-fold dilutions are then prepared to obtain a range of concentrations (e.g., from 0.48 µg/mL down to 0.0075 µg/mL).

  • Inoculation and Incubation: The bacterial inoculum is added to tubes or microplate wells containing the different concentrations of ceftriaxone. The tubes/plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of ceftriaxone at which there is no visible growth of the bacteria.

2. Zone of Inhibition Measurement via Agar Well Diffusion

This method assesses the extent of an antibiotic's effect against a bacterium by measuring the area of no growth around a reservoir containing the antibiotic.

  • Preparation of Agar Plates: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized bacterial suspension is uniformly swabbed over the entire surface of the agar.

  • Well Creation and Drug Application: Wells are created in the agar using a sterile borer. A fixed volume of the reconstituted ceftriaxone solution (innovator and locally produced) is then added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.[1]

Visualizations

Experimental Workflow for Antibacterial Spectrum Comparison

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Innovator Ceftriaxone Innovator Ceftriaxone MIC Determination (Broth Dilution) MIC Determination (Broth Dilution) Innovator Ceftriaxone->MIC Determination (Broth Dilution) Zone of Inhibition (Agar Diffusion) Zone of Inhibition (Agar Diffusion) Innovator Ceftriaxone->Zone of Inhibition (Agar Diffusion) Locally Produced Ceftriaxone Locally Produced Ceftriaxone Locally Produced Ceftriaxone->MIC Determination (Broth Dilution) Locally Produced Ceftriaxone->Zone of Inhibition (Agar Diffusion) Bacterial Culture Bacterial Culture Bacterial Culture->MIC Determination (Broth Dilution) Bacterial Culture->Zone of Inhibition (Agar Diffusion) Compare MIC Values Compare MIC Values MIC Determination (Broth Dilution)->Compare MIC Values Measure & Compare Zones of Inhibition Measure & Compare Zones of Inhibition Zone of Inhibition (Agar Diffusion)->Measure & Compare Zones of Inhibition Conclusion Conclusion Compare MIC Values->Conclusion Measure & Compare Zones of Inhibition->Conclusion

Caption: Workflow for comparing innovator and locally produced Ceftriaxone.

Mechanism of Action of Ceftriaxone

G Ceftriaxone (Beta-lactam) Ceftriaxone (Beta-lactam) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Ceftriaxone (Beta-lactam)->PBP Binds to Transpeptidation Transpeptidation PBP->Transpeptidation Inhibits Cell Wall Synthesis Cell Wall Synthesis Transpeptidation->Cell Wall Synthesis Blocks final step of Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to

Caption: Ceftriaxone's mechanism of action targeting bacterial cell wall synthesis.

References

Head-to-head comparison of Ceftriaxone and Cefazolin for surgical prophylaxis research

Author: BenchChem Technical Support Team. Date: November 2025

In the critical arena of surgical site infection (SSI) prevention, the choice of prophylactic antibiotic is a cornerstone of patient safety and optimal outcomes. Among the most frequently utilized agents are ceftriaxone, a third-generation cephalosporin, and cefazolin, a first-generation cephalosporin. This guide provides a comprehensive, data-driven comparison of these two antibiotics for surgical prophylaxis, tailored for researchers, scientists, and drug development professionals.

Efficacy in Preventing Surgical Site Infections

A substantial body of evidence, including numerous clinical trials and meta-analyses, has established that cefazolin is as effective as ceftriaxone in preventing SSIs across a wide range of surgical procedures.[1][2] A major meta-analysis encompassing 12,446 patients demonstrated statistically insignificant differences in SSI rates between the two antibiotics.[1][2]

Key Findings from Clinical Trials:

  • A meta-analysis of multiple studies found the rate of SSIs in the cefazolin group to be 2.33% compared to 2.37% in the ceftriaxone group.[1]

  • In cardiovascular surgery, one study reported an overall postoperative infection rate of 5.0% in the cefazolin group and 4.5% in the ceftriaxone group.

  • A trial in peripheral vascular surgery observed a wound infection rate of 5.7% with cefazolin versus 1.9% with ceftriaxone, though the study concluded they were therapeutically equivalent.

  • For abdominal hysterectomies, a randomized controlled trial found no significant difference in the incidence of febrile morbidity or wound infection between single-dose preoperative ceftriaxone and cefazolin.

Quantitative Efficacy Data
Surgical ProcedureCefazolin SSI RateCeftriaxone SSI RateKey Study/Analysis
Various Surgeries (Meta-analysis) 2.33%2.37%Ahmed et al. (2022)[1]
Cardiovascular Surgery 5.0%4.5%Soteriou et al. (1989)[3]
Peripheral Arterial Operations 5.7%1.9%Ross et al. (1997)[1]
Abdominal Hysterectomy 11.2% (febrile morbidity)9.4% (febrile morbidity)Phoolcharoen et al. (2012)[1]
Open Heart Surgery Similar to CeftriaxoneSimilar to CefazolinBeam et al. (1984)[4]

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic properties of an antibiotic are crucial for maintaining adequate tissue concentrations throughout the surgical procedure. Ceftriaxone's longer half-life offers a potential advantage in prolonged surgeries.

ParameterCefazolinCeftriaxoneNotes
Generation FirstThirdCeftriaxone has a broader spectrum of activity, particularly against gram-negative bacteria.
Half-life 1.2 - 2.2 hours5.8 - 8.7 hoursCeftriaxone's longer half-life allows for a single preoperative dose to provide coverage for most surgical procedures.
Protein Binding ~85%85-95% (concentration-dependent)High protein binding can affect the amount of free, active drug available.
Excretion Primarily renalRenal and biliaryDose adjustment for cefazolin may be necessary in patients with renal impairment.

Adverse Effects and Safety Profile

Both ceftriaxone and cefazolin are generally well-tolerated. When adverse events do occur, they are typically mild and self-limiting.

Adverse Effect CategoryCefazolinCeftriaxone
Common Injection site reactions (pain, swelling), allergic reactions (rash, itching), diarrhea, nausea, vomiting.Injection site reactions, rash, diarrhea, eosinophilia, thrombocytosis, elevated liver enzymes.
Less Common Stevens-Johnson syndrome, renal dysfunction, Clostridioides difficile-associated diarrhea.Biliary sludging (especially in neonates), pancreatitis, hypersensitivity reactions.

Experimental Protocols of Key Studies

Detailed methodologies are essential for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols from key comparative studies.

Beam et al. (1984): Open Heart Surgery
  • Study Design: A prospective, randomized, double-blind clinical trial.

  • Patient Population: 104 patients undergoing elective open-heart surgery.

  • Intervention: Patients were randomly assigned to one of two prophylactic antibiotic regimens:

    • Ceftriaxone Group: A single 1-gram intravenous dose administered preoperatively.

    • Cefazolin Group: Seven doses of cefazolin administered over the perioperative period.

  • Methodology: The timing of antibiotic administration relative to the surgical incision was standardized. Patients were monitored for early and late infectious complications. Tissue concentrations of the antibiotics in atrial appendage, muscle, and bone were measured to assess tissue penetration.

  • Primary Outcome: Incidence of postoperative surgical site infections.

Phoolcharoen et al. (2012): Abdominal Hysterectomy
  • Study Design: A randomized, double-blind, controlled trial.

  • Patient Population: Patients undergoing abdominal hysterectomy.

  • Intervention: Patients were randomized to receive a single intravenous dose of either:

    • Ceftriaxone Group: 1 gram of ceftriaxone.

    • Cefazolin Group: 1 gram of cefazolin.

  • Methodology: The antibiotic was administered preoperatively. Patients were followed for the development of febrile morbidity and postoperative infections, including wound and vaginal cuff infections.

  • Primary Outcome: Prevention of infectious morbidity.

Ross et al. (1997): Peripheral Arterial Operations
  • Study Design: A randomized, prospective trial.

  • Patient Population: Patients undergoing peripheral arterial operations.

  • Intervention: Patients were randomly assigned to receive either ceftriaxone or cefazolin for surgical prophylaxis.

  • Methodology: The study evaluated the efficacy of the two antibiotics in preventing postoperative wound infections.

  • Primary Outcome: Incidence of postoperative wound infections.

Visualizing the Comparison: Logical Relationships and Workflow

To visually summarize the key attributes and the process of a comparative clinical trial, the following diagrams are provided.

cluster_Cefazolin Cefazolin cluster_Ceftriaxone Ceftriaxone Cefazolin_Gen First-Generation Cefazolin_Spectrum Narrower Spectrum (Primarily Gram-positive) Cefazolin_HalfLife Shorter Half-Life (1.2-2.2 hrs) Cefazolin_Dosing May require intraoperative re-dosing in long procedures Efficacy Efficacy in SSI Prevention Ceftriaxone_Gen Third-Generation Ceftriaxone_Spectrum Broader Spectrum (Gram-positive and Gram-negative) Ceftriaxone_HalfLife Longer Half-Life (5.8-8.7 hrs) Ceftriaxone_Dosing Single preoperative dose often sufficient Conclusion Generally Equivalent for Surgical Prophylaxis Efficacy->Conclusion start Patient Screening and Enrollment randomization Randomization start->randomization group_a Group A: Ceftriaxone Administration randomization->group_a Arm 1 group_b Group B: Cefazolin Administration randomization->group_b Arm 2 surgery Surgical Procedure group_a->surgery group_b->surgery follow_up Postoperative Follow-up (Infection Surveillance) surgery->follow_up data_analysis Data Analysis (Comparison of SSI Rates) follow_up->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

Comparative Analysis of Ceftriaxone and Other Key Antibiotics: A Statistical Review of MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Ceftriaxone against a panel of common bacterial pathogens, benchmarked against other widely used antibiotics: Amoxicillin, Ciprofloxacin, and Azithromycin. The data presented is a synthesis of publicly available Minimum Inhibitory Concentration (MIC) values, offering a statistical overview of antibiotic potency.

Data Presentation: Comparative MIC Values

The following table summarizes the MIC50 and MIC90 values for Ceftriaxone and comparator antibiotics against key Gram-positive and Gram-negative bacteria. MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower values indicate greater in vitro potency.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Ceftriaxone Escherichia coli0.03 - 0.1250.5 - >128
Staphylococcus aureus2.04.0
Pseudomonas aeruginosa8.0 - 16>32
Klebsiella pneumoniae0.25>128
Amoxicillin Escherichia coli8>128
Staphylococcus aureus0.25>2
Pseudomonas aeruginosa--
Klebsiella pneumoniae32>128
Ciprofloxacin Escherichia coli0.0150.06
Staphylococcus aureus0.51.0
Pseudomonas aeruginosa0.251.0
Klebsiella pneumoniae0.04732
Azithromycin Escherichia coli216
Staphylococcus aureus1.0>256
Pseudomonas aeruginosa256256
Klebsiella pneumoniae432

Note: MIC values can vary depending on the geographical location, the source of the isolates (e.g., hospital-acquired vs. community-acquired), and the specific testing methodology. The data presented here is a representative range compiled from various studies.

Experimental Protocols: Broth Microdilution Method (CLSI Guidelines)

The determination of Minimum Inhibitory Concentration (MIC) values is crucial for assessing the in vitro activity of antimicrobial agents. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.[1][2][3][4][5]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each antibiotic are prepared at a high concentration using a suitable solvent as specified by the manufacturer.

  • Serial two-fold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium (e.g., Blood Agar or MacConkey Agar) for 18-24 hours at 35-37°C.

  • Several well-isolated colonies are selected and suspended in a sterile saline solution or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1.5 x 10^8 CFU/mL.

  • The standardized inoculum is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

  • Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microtiter plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are examined visually or with a plate reader for bacterial growth.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing the Mechanism of Action of Beta-Lactam Antibiotics

Ceftriaxone and Amoxicillin belong to the beta-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][7][8][9][10] The following diagram illustrates this key signaling pathway.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell cluster_antibiotic Extracellular PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesis Autolysins Autolysins PBP->Autolysins Inhibition leads to Autolysin Activation Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Cross-linking Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to Autolysins->Cell_Wall Degrades Beta_Lactam Beta-Lactam Antibiotic (e.g., Ceftriaxone) Beta_Lactam->PBP Inhibits

Caption: Mechanism of action of beta-lactam antibiotics.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in the broth microdilution experimental workflow to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth_Microdilution_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate with Antibiotics and Bacteria prep_antibiotics->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC testing.

References

Assessing the synergistic effects of Ceftriaxone with other antimicrobial compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. This guide provides a comparative assessment of the synergistic effects of Ceftriaxone when combined with other antimicrobial compounds. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a valuable resource for researchers and professionals in the field of infectious diseases and drug development.

Quantitative Assessment of Synergistic Activity

The synergistic potential of Ceftriaxone in combination with various antimicrobial agents has been evaluated using in vitro methods such as the checkerboard assay and time-kill curve analysis. The primary metrics for assessing synergy are the Fractional Inhibitory Concentration (FIC) index and the reduction in the Minimum Inhibitory Concentration (MIC) of the individual agents.

Ceftriaxone in Combination with β-Lactamase Inhibitors

β-lactamase inhibitors are a cornerstone in overcoming resistance to β-lactam antibiotics like Ceftriaxone, particularly against bacteria that produce extended-spectrum β-lactamases (ESBLs).

Table 1: In Vitro Synergistic Activity of Ceftriaxone with β-Lactamase Inhibitors

CombinationBacterial StrainMIC of Ceftriaxone Alone (µg/mL)MIC of Ceftriaxone in Combination (µg/mL)Fold Reduction in MICReference
Ceftriaxone + Sulbactam (2:1)E. coli NCTC 13353 (CTX-M-15 producer)>102432>32[1]
Ceftriaxone + Sulbactam + EDTA (2:1 + 3mg/ml)ESBL-producing E. coli-->8[2]
Ceftriaxone + TazobactamBacteroides fragilis group (β-lactamase producing)--8 to 512[3]
Ceftriaxone in Combination with Other Antibiotics

Pairing Ceftriaxone with other classes of antibiotics can also result in synergistic interactions, offering alternative therapeutic options against challenging pathogens.

Table 2: In Vitro Synergistic Activity of Ceftriaxone with Other Antibiotics

CombinationBacterial StrainMIC of Ceftriaxone Alone (µg/mL)MIC of Ampicillin Alone (µg/mL)FIC IndexReference
Ceftriaxone + AmpicillinEnterococcus faecalis ATCC 2921212810.26 (with ≥1 µg/mL Ceftriaxone)[4]
Ceftriaxone + Vancomycin (2:1)Methicillin-Resistant Staphylococcus aureus (MRSA)--<0.5[5]
In Vivo Efficacy of Ceftriaxone Combinations

Animal models provide crucial insights into the therapeutic potential of synergistic combinations in a physiological setting.

Table 3: In Vivo Efficacy of Ceftriaxone Combinations in Animal Models

CombinationAnimal ModelBacterial StrainKey FindingReference
Ceftriaxone (30 mg/kg) + SulbactamRat endocarditis modelE. coli (SHV-2-like β-lactamase producer)~5 log10 CFU/g reduction in vegetation compared to single-drug therapy.[6]
Ceftriaxone + AmpicillinMurine thigh infection modelEnterococcus faecalis ATCC 29212Required ampicillin exposure for 2-log10 killing was 45.7% of the dosing interval.[4]
Ceftriaxone + TazobactamRat intra-abdominal abscess modelBacteroides fragilisSignificant reduction in bacterial counts in abscesses compared to Ceftriaxone alone.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antimicrobial synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent at a concentration significantly higher than their expected MIC.

  • Microtiter Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), perform serial twofold dilutions of Drug A in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Along the y-axis (e.g., rows A-G), perform serial twofold dilutions of Drug B.

    • Column 11 should contain serial dilutions of Drug A alone to determine its MIC.

    • Row H should contain serial dilutions of Drug B alone to determine its MIC.

    • Well H12 should serve as a growth control (broth and inoculum only), and other wells can be used for sterility controls (broth only).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis and FIC Index Calculation:

    • After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FIC index is the sum of the individual FICs:

      • FIC Index = FIC of Drug A + FIC of Drug B

    • The results are interpreted as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Time-Kill Curve Assay Protocol

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a logarithmic growth phase (approximately 10^6 to 10^7 CFU/mL).

  • Test Setup:

    • Prepare tubes or flasks with a suitable broth medium containing the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.

    • Include a growth control tube without any antimicrobial agent.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate all tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in a sterile diluent (e.g., saline or phosphate-buffered saline).

    • Plate a specific volume of each dilution onto a suitable agar medium.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL against time for each antimicrobial condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Mechanisms and Pathways of Synergistic Action

The synergistic effects of Ceftriaxone combinations are primarily achieved through mechanisms that overcome bacterial resistance and enhance the drug's primary mode of action.

Ceftriaxone and β-Lactamase Inhibitors: A Synergistic Partnership

The primary mechanism of synergy between Ceftriaxone and β-lactamase inhibitors like Sulbactam and Tazobactam is the inactivation of β-lactamase enzymes produced by resistant bacteria.

G Mechanism of Synergy: Ceftriaxone and β-Lactamase Inhibitors cluster_0 Bacterial Cell Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Inhibits BLI β-Lactamase Inhibitor (e.g., Sulbactam, Tazobactam) BetaLactamase β-Lactamase Enzyme BLI->BetaLactamase Irreversibly Binds & Inactivates BetaLactamase->Ceftriaxone Hydrolyzes & Inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Caption: Ceftriaxone synergy with a β-lactamase inhibitor.

This diagram illustrates that while β-lactamase enzymes would normally inactivate Ceftriaxone, the presence of a β-lactamase inhibitor protects Ceftriaxone, allowing it to effectively bind to Penicillin-Binding Proteins (PBPs) and disrupt cell wall synthesis, leading to bacterial cell death.

Experimental Workflow: Checkerboard Assay

The logical flow of the checkerboard assay is a systematic process of combining varying concentrations of two drugs to identify synergistic interactions.

G Experimental Workflow: Checkerboard Assay A Prepare Serial Dilutions of Drug A C Dispense into 96-Well Plate A->C B Prepare Serial Dilutions of Drug B B->C D Inoculate with Bacterial Suspension C->D E Incubate at 37°C D->E F Determine MIC of Each Drug Alone & in Combination E->F G Calculate FIC Index F->G H Interpret Results: Synergy, Additive, or Antagonism G->H

Caption: Workflow for the checkerboard synergy assay.

References

Reproducibility of Ceftriaxone sodium salt experiments across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of Ceftriaxone sodium salt, focusing on factors that influence experimental consistency across different laboratories. We delve into key performance assays, present detailed experimental protocols, and explore the underlying biological pathways to empower researchers in achieving more reliable and comparable results.

The consistency of in vitro and in vivo experiments involving this compound can be influenced by a variety of factors, ranging from the source of the compound to the specifics of the experimental setup. Understanding these variables is crucial for interpreting data and ensuring that findings are robust and reproducible. This guide will explore the critical aspects of working with Ceftriaxone sodium, providing data-driven insights and standardized protocols.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, highlighting potential sources of variability in Ceftriaxone sodium experiments.

Table 1: Inter-Laboratory Variability in Minimum Inhibitory Concentration (MIC) Testing

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
Geometric Mean MIC (mg/L) 1.91.72.11.61.8
Percentage of Total Variation 10% (attributable to inter-laboratory differences)

This data illustrates that even with standardized methods, inter-laboratory variation can contribute to differences in MIC values.

Table 2: Comparison of Brand-Name vs. Generic Ceftriaxone Sodium - In Vitro Efficacy

Bacterial StrainBrand-Name (Rocephin®) MIC (µg/mL)Generic Brand A MIC (µg/mL)Generic Brand B MIC (µg/mL)Generic Brand C MIC (µg/mL)
Escherichia coli ATCC 259220.060.060.060.06
Staphylococcus aureus2.02.02.02.0
Pseudomonas aeruginosa64646464

In vitro potency, as measured by MIC, is often comparable between brand-name and generic ceftriaxone, suggesting that for this specific assay, the source of the compound may not be a major source of variability.

Table 3: Stability of Reconstituted Ceftriaxone Sodium Under Different Storage Conditions

DiluentConcentration (mg/mL)Storage TemperatureStability (Time to <90% of Initial Concentration)
Sterile Water10025°C3 days
Sterile Water1004°C10 days
Dextrose 5%10025°C3 days
Dextrose 5%1004°C10 days
Lidocaine 1%10025°C8 hours
Lidocaine 1%1004°C9 days
Lidocaine 1%2504°C3 days

The stability of ceftriaxone is significantly affected by the diluent, concentration, and storage temperature, highlighting critical parameters to control for reproducible experiments.

Key Experimental Protocols

To enhance reproducibility, adhering to detailed and validated protocols is essential. Below are methodologies for common experiments involving Ceftriaxone sodium.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Ceftriaxone Stock Solution:

  • Prepare a stock solution of Ceftriaxone sodium at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

b. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the Ceftriaxone stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • The final concentrations should typically range from 128 µg/mL to 0.06 µg/mL.

c. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

d. Incubation and Interpretation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of Ceftriaxone that completely inhibits visible bacterial growth.

High-Performance Liquid Chromatography (HPLC) for Quantification of Ceftriaxone Sodium

This method is for the quantitative analysis of Ceftriaxone sodium in bulk or pharmaceutical formulations.

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 65:35 v/v), with the pH adjusted to 4.3 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 20 µL.

b. Standard Solution Preparation:

  • Prepare a stock solution of Ceftriaxone sodium reference standard at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10.0 to 100.0 µg/mL.

c. Sample Preparation:

  • Accurately weigh and dissolve the Ceftriaxone sodium sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm filter before injection.

d. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of Ceftriaxone sodium in the sample by comparing its peak area to the calibration curve generated from the standards.

Stability Indicating Assay by HPLC

This protocol assesses the stability of Ceftriaxone sodium under various stress conditions, following ICH guidelines.

a. Forced Degradation Studies:

  • Acid Hydrolysis: Treat a solution of Ceftriaxone sodium with 0.1 N HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Treat a solution of Ceftriaxone sodium with 0.1 N NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Treat a solution of Ceftriaxone sodium with hydrogen peroxide.

  • Thermal Degradation: Expose a solid sample of Ceftriaxone sodium to dry heat (e.g., 100°C for 24 hours).

  • Photolytic Degradation: Expose a solution of Ceftriaxone sodium to UV light.

b. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (similar to the one described above, but optimized to separate the drug from its degradation products).

  • The method is considered stability-indicating if it can resolve the peak of the intact drug from the peaks of its degradation products.

c. Quantification of Degradation:

  • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular interactions of Ceftriaxone is key to designing and interpreting experiments. The following diagrams, generated using Graphviz, illustrate its primary mechanism of action against bacteria and its influence on host cell signaling.

G cluster_bacterial_cell Bacterial Cell Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Inhibits Ceftriaxone->PBP Cell_Lysis Cell Lysis Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis PBP->Peptidoglycan_Synthesis X Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Peptidoglycan_Synthesis->Cell_Wall Peptidoglycan_Synthesis->Cell_Wall Disrupted Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of Ceftriaxone's bactericidal action.

G cluster_host_cell Host Immune Cell (e.g., Macrophage) Ceftriaxone Ceftriaxone TLRs Toll-like Receptors (TLR5, TLR6) Ceftriaxone->TLRs Upregulates Signaling_Cascade Intracellular Signaling (e.g., NF-κB) TLRs->Signaling_Cascade Activates Cytokine_Production Cytokine Production Signaling_Cascade->Cytokine_Production Induces IL-1b IL-1β Cytokine_Production->IL-1b Increases TNF-a TNF-α Cytokine_Production->TNF-a Increases IL-10 IL-10 Cytokine_Production->IL-10 Decreases Inflammatory_Response Modulated Inflammatory Response IL-1b->Inflammatory_Response TNF-a->Inflammatory_Response IL-10->Inflammatory_Response

Caption: Ceftriaxone's immunomodulatory effects on host cells.

By providing standardized protocols, comparative data, and a deeper understanding of the molecular mechanisms at play, this guide aims to equip researchers with the tools necessary to improve the reproducibility of their this compound experiments, ultimately contributing to more robust and reliable scientific outcomes.

Safety Operating Guide

Proper Disposal of Ceftriaxone Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of ceftriaxone sodium salt is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with federal, state, and local regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. This compound can be irritating to the eyes, respiratory system, and skin.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles.[2]
Hand Protection Protective gloves.[2]
Skin and Body Laboratory coat or impervious clothing.[2][3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely.[4]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5][6] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited.[1][7]

Step 1: Waste Classification

The first crucial step is to determine if the this compound waste is classified as hazardous.[5] This determination is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying chemical waste.

  • Waste generators are responsible for accurate classification.[5]

Step 2: Segregation and Collection

Segregate this compound waste from other laboratory waste streams at the point of generation.[9]

  • Use designated, clearly labeled, and sealed containers for collection.[1]

  • For unused or expired product, keep it in its original container if possible.

Step 3: Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

  • Minor Spills:

    • Wear appropriate PPE.[1]

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Gently sweep or vacuum the material. A vacuum cleaner with a HEPA filter is recommended.[1]

    • Place the collected material into a sealed container for disposal.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

    • Recover the product wherever possible and place it in a labeled container for disposal.[1]

Step 4: Final Disposal

The final disposal method will depend on the waste classification and local regulations.

  • Non-Hazardous Pharmaceutical Waste: May be incinerated at a medical waste treatment facility or a waste-to-energy processing plant.[9]

  • Hazardous Pharmaceutical Waste: Must be treated at a permitted hazardous waste facility, which typically involves incineration.[9][10]

  • Consult with your institution's EHS department or a licensed waste management contractor to ensure the appropriate disposal method is used.[1]

Step 5: Container Disposal

Empty containers that held this compound must also be managed properly.

  • Decontaminate empty containers.

  • Puncture containers to prevent re-use.[1]

  • Dispose of containers in accordance with institutional and regulatory guidelines.[1]

III. Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated segregate Segregate and Collect in Labeled, Sealed Containers start->segregate classify Classify Waste (Hazardous vs. Non-Hazardous) spill Spill Occurs? classify->spill segregate->classify cleanup Follow Spill Cleanup Protocol spill->cleanup Yes non_haz_disposal Dispose as Non-Hazardous Pharmaceutical Waste (e.g., Incineration) spill->non_haz_disposal No, Non-Hazardous haz_disposal Dispose as Hazardous Waste (RCRA-Permitted Facility) spill->haz_disposal No, Hazardous cleanup->segregate container_disposal Decontaminate and Dispose of Empty Containers non_haz_disposal->container_disposal haz_disposal->container_disposal

Caption: Decision-making workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Ceftriaxone sodium salt is a third-generation cephalosporin antibiotic widely used in research and pharmaceutical development.[1][2][3] While a valuable compound, it is classified as hazardous and presents risks of skin and eye irritation, as well as respiratory and skin sensitization.[4][5][6] Adherence to strict safety protocols is paramount to mitigate exposure and ensure a safe laboratory environment.

This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE), handling, and disposal of this compound.

Occupational Exposure Limits

Quantitative exposure limits provide a benchmark for assessing the adequacy of containment and personal protection. Engineering controls and work practices should be designed to keep airborne concentrations well below the established limit.

ParameterValueSource
Occupational Exposure Limit (OEL)250 µg/m³[7]
Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against direct exposure. The following equipment is recommended based on safety data sheet analysis.

Protection AreaRequired EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side-shields or chemical goggles.[1][2]A face shield may be required for operations with a high splash potential.[1][8]
Hand Protection Protective, chemical-resistant gloves.[2]Latex or Nitrile gloves are commonly recommended.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][4]
Skin & Body Laboratory coat or work uniform.[1][8]Disposable garments or a Tyvek coverall should be used when direct skin contact is anticipated.[7][10]
Respiratory Required when ventilation is inadequate or dust is generated.[1][11]Use a NIOSH/MSHA approved respirator.[6] For significant dust generation, an approved positive flow mask or a respirator with a particulate filter (e.g., N95, FFP2) is recommended.[7][8][12]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound minimizes the risk of contamination and exposure.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] Use local exhaust ventilation or a chemical fume hood for procedures that may generate dust, fumes, or aerosols.[8]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6][11]

  • Restricted Area: Prohibit eating, drinking, and smoking in the handling area.[1][5]

Step 2: Donning PPE

Follow a consistent sequence to ensure complete protection:

  • Put on the laboratory coat or coverall.

  • Put on the respirator, if required, and perform a fit check.

  • Put on eye and face protection.

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Safe Handling
  • Avoid Dust Generation: Handle the powder carefully to minimize the creation of airborne dust.[12][13]

  • Prevent Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[10][12]

  • Containment: Keep the container tightly closed when not in use.[4]

Step 4: Doffing PPE

Remove PPE in an order that prevents cross-contamination:

  • Gloves: Remove gloves first, turning them inside out as you pull them off.

  • Gown/Coverall: Remove the lab coat or coverall by rolling it down and away from your body.

  • Eye/Face Protection: Remove goggles or face shield from the back.

  • Respirator: Remove the respirator from the back.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5]

Diagram 1: Ceftriaxone Sodium Handling Workflow prep Preparation & Controls (Ventilation, Eyewash Station) don Don PPE (Gown -> Respirator -> Goggles -> Gloves) prep->don Proceed to Gowning handle Safe Handling (Avoid Dust & Contact) don->handle Enter Work Area doff Doff PPE (Gloves -> Gown -> Goggles -> Respirator) handle->doff Complete Work wash Wash Hands Thoroughly doff->wash Exit Work Area dispose Dispose of Contaminated PPE (See Disposal Protocol) doff->dispose wash->dispose

Caption: Diagram 1: Ceftriaxone Sodium Handling Workflow

Disposal Plan: Managing Contaminated Materials

Proper disposal is critical to prevent environmental contamination and accidental exposure.

Step 1: Waste Segregation
  • Contaminated PPE: All disposable items that have come into contact with this compound, such as gloves, disposable garments, and absorbent materials used for cleanup, should be considered contaminated waste.[4][10]

  • Chemical Waste: Place unused this compound and any solutions into a designated, sealed, and clearly labeled hazardous waste container.[12] Do not allow the product to enter drains or waterways.[2][4]

Step 2: Disposal Procedures
  • PPE Disposal: Place all contaminated PPE into a sealed plastic bag or other suitable container for disposal.[12]

  • Chemical Disposal: Dispose of this compound waste by incineration at an approved and permitted facility.[10]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with applicable federal, state, and local regulations.[10][13]

Diagram 2: Waste Disposal Protocol waste_gen Waste Generation (Contaminated PPE, Excess Chemical) segregate Segregate Waste Streams waste_gen->segregate ppe_waste Contaminated PPE (Gloves, Gowns, Absorbents) segregate->ppe_waste Solid chem_waste Chemical Waste (Unused Product, Solutions) segregate->chem_waste Chemical ppe_contain Seal in Labeled Bag/ Container ppe_waste->ppe_contain chem_contain Seal in Labeled Hazardous Waste Container chem_waste->chem_contain final_dispose Final Disposal (Incineration via Approved Vendor) ppe_contain->final_dispose chem_contain->final_dispose

Caption: Diagram 2: Waste Disposal Protocol

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.